Technical Documentation Center

Adenosine, 2',3'-dideoxy-N,N-dimethyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adenosine, 2',3'-dideoxy-N,N-dimethyl-
  • CAS: 120503-30-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A)

Executive Summary Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS 120503-30-2), frequently referred to in literature by its synonyms ddMe2A , N-6-dimethyl ddA , or DMAPDDR , is a highly specialized synthetic nucleoside analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS 120503-30-2), frequently referred to in literature by its synonyms ddMe2A , N-6-dimethyl ddA , or DMAPDDR , is a highly specialized synthetic nucleoside analog. Belonging to the dideoxynucleoside class of reverse transcriptase inhibitors (NRTIs), this compound is strategically designed to disrupt viral replication pathways, particularly in the context of Human Immunodeficiency Virus (HIV)[1]. This guide provides a comprehensive analysis of its physicochemical properties, pharmacological mechanism of action, and the analytical methodologies required to evaluate its efficacy in drug development pipelines.

Physicochemical Properties & Structural Analysis

The structural identity of ddMe2A is defined by two critical modifications to the native adenosine molecule: the complete removal of both the 2' and 3' hydroxyl groups on the ribose ring, and the addition of two methyl groups at the N6 position of the adenine base.

Table 1: Computed Physicochemical Properties of ddMe2A

PropertyValuePharmacological Implication
Molecular Formula C12H17N5O2Defines the core dideoxy-purine scaffold.
Molecular Weight 263.30 g/mol Low molecular weight facilitates efficient cellular uptake.
Exact Mass 263.13822480 DaCritical parameter for high-resolution MS/MS identification.
XLogP3 -0.7Indicates moderate hydrophilicity, requiring active/facilitated transport into cells.
Hydrogen Bond Donors 1Reduced from native adenosine, altering kinase binding affinity.
Hydrogen Bond Acceptors 6Maintains essential interactions for enzyme recognition.
Rotatable Bonds 3Confers structural rigidity, optimizing target binding entropy.

Structural Causality: The absence of the 3'-OH group is the functional cornerstone of the molecule; it physically prevents the formation of 5'-to-3' phosphodiester bonds, making it an obligate chain terminator[2]. Meanwhile, the N6,N6-dimethylation introduces steric bulk that alters the molecule's lipophilicity and protects the base from rapid deamination by ubiquitous cellular adenosine deaminases (ADA), a common metabolic bottleneck for unmodified dideoxyadenosine (ddA).

Mechanism of Action: The Pharmacological Pathway

Like all clinically relevant NRTIs, ddMe2A is a prodrug. It possesses no intrinsic antiviral activity in its native state and relies entirely on the host cell's metabolic machinery for activation[2].

  • Cellular Entry: The nucleoside enters the cytoplasm primarily via human equilibrative nucleoside transporters (hENTs).

  • Stepwise Kinase Activation: It undergoes three sequential phosphorylation events catalyzed by host cellular kinases (e.g., adenylate kinase, nucleoside diphosphate kinase) to form the active metabolite: ddMe2A-triphosphate (ddMe2A-TP)[2].

  • Competitive Inhibition & Chain Termination: ddMe2A-TP competes with natural deoxyadenosine triphosphate (dATP) for the active site of the viral reverse transcriptase. Once incorporated into the nascent viral DNA strand, the missing 3'-OH group abruptly terminates chain elongation, halting viral replication[2].

Pathway A ddMe2A (Prodrug) B ddMe2A-MP (Monophosphate) A->B Cellular Kinase C ddMe2A-DP (Diphosphate) B->C Cellular Kinase D ddMe2A-TP (Active Metabolite) C->D Cellular Kinase E HIV Reverse Transcriptase D->E Competitive Binding F Viral DNA Chain Termination E->F Incorporation

Intracellular phosphorylation pathway and mechanism of action of ddMe2A.

Experimental Workflows & Protocols

To rigorously evaluate the therapeutic potential of ddMe2A, researchers must quantify its intracellular activation kinetics. Because NRTIs depend on host enzymes, immortalized cell lines often yield artifactual data due to skewed kinase expression. Therefore, primary peripheral blood mononuclear cells (PBMCs) are the gold standard for these assays[2].

Protocol 1: LC-MS/MS Quantification of Intracellular Phosphorylation

This self-validating protocol utilizes ion-pairing chromatography to overcome the inherent difficulty of retaining highly polar nucleotide triphosphates on standard reverse-phase columns[2].

Step 1: Cell Incubation

  • Isolate primary human PBMCs and stimulate them (e.g., with Phytohemagglutinin).

  • Incubate 1×106 cells with 10 µM of ddMe2A at 37°C for 24 hours.

Step 2: Isolation and Lysis

  • Causality Check: To prevent post-sampling metabolism and remove extracellular drug contamination, rapidly spin the cell suspension through a silicone oil/mineral oil layer[2].

  • Lyse the isolated cell pellet by incubating in 70% cold methanol at -20°C overnight[2]. Centrifuge to remove cellular debris and dry the supernatant under a vacuum.

Step 3: Ion-Pairing Chromatographic Separation

  • Resuspend the dried extract in a buffer containing an ion-pairing reagent, such as 10 mM tetrabutylammonium hydroxide (TBAH) and 10 mM ammonium phosphate (pH 7.0)[2].

  • Causality Check: TBAH masks the negative charges of the phosphate groups, allowing the highly polar ddMe2A-TP to interact with the hydrophobic stationary phase of a C18 microbore column. Apply a step gradient of acetonitrile to elute the mono-, di-, and triphosphates sequentially[2].

Step 4: Mass Spectrometry Detection

  • Inject the eluent into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Quantify the intracellular concentrations of ddMe2A, ddMe2A-MP, ddMe2A-DP, and ddMe2A-TP using a pre-established standard curve[2].

Workflow S1 1. PBMC Incubation (10 µM ddMe2A) S2 2. Cell Isolation (Spin through oil layer) S1->S2 S3 3. Cell Lysis (70% Methanol, -20°C) S2->S3 S4 4. Ion-Pairing LC (TBAH Reagent) S3->S4 S5 5. MS/MS Detection (Triple Quadrupole ESI+) S4->S5

Step-by-step experimental workflow for LC-MS/MS quantification of intracellular metabolites.

Protocol 2: Cell-Free Reverse Transcriptase Inhibition Assay

To isolate the direct inhibitory effect of the active metabolite from cellular variables, a cell-free assay is utilized.

  • Preparation: Synthesize or procure the active triphosphate form (ddMe2A-TP).

  • Reaction Assembly: Combine recombinant HIV-1 Reverse Transcriptase, a poly(rA)-oligo(dT) template-primer complex, and a mixture of natural dNTPs (including a radiolabeled tracer like [³H]-dTTP).

  • Inhibition: Introduce ddMe2A-TP at varying logarithmic concentrations.

  • Quantification: Measure the reduction in radiolabel incorporation into the synthesized DNA strands using a scintillation counter to calculate the IC50​ value.

Structure-Activity Relationship (SAR) & Drug Development Insights

The development of nucleoside analogs requires a delicate balance between viral enzyme inhibition and host toxicity. While unmodified dideoxynucleosides can sometimes inhibit host DNA polymerase gamma (leading to mitochondrial toxicity), targeted modifications like the N6,N6-dimethylation in ddMe2A aim to exploit the structural differences between viral and host polymerases.

Furthermore, because HIV rapidly mutates to develop resistance to single agents, compounds like ddMe2A (DMAPDDR) are frequently evaluated for synergistic potential. Patent literature highlights the utility of combining such nucleoside analogs with other classes of antiretrovirals, such as HIV integrase inhibitors (e.g., pyridinone hydroxycyclopentyl carboxamides), to formulate highly active antiretroviral therapy (HAART) cocktails that suppress viral replication across multiple lifecycle stages simultaneously[1].

References

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775 - PubChem Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Intracellular Interactions Between Nucleos(t)ide Inhibitors of HIV Reverse Transcriptase Source: aidsreviews.com URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Adenosine, 2',3'-dideoxy-N,N-dimethyl-

A Senior Application Scientist's Perspective on a Novel Dideoxynucleoside Analog Foreword: The Rationale for Exploration In the landscape of antiviral and anticancer drug discovery, nucleoside analogs remain a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel Dideoxynucleoside Analog

Foreword: The Rationale for Exploration

In the landscape of antiviral and anticancer drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. The modification of the ribose sugar, particularly at the 2' and 3' positions, has given rise to a class of potent chain-terminating inhibitors of viral reverse transcriptases and cellular DNA polymerases. This guide focuses on a specific, yet underexplored, member of this family: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N6,N6-Dimethyl-2',3'-dideoxyadenosine or ddMe2A).

While its parent compound, 2',3'-dideoxyadenosine (ddA), is a known inhibitor of reverse transcriptase, the introduction of two methyl groups at the N6 position of the adenine base presents intriguing possibilities. This modification can alter the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds, potentially influencing its interaction with target enzymes and metabolic stability. This guide aims to provide a comprehensive technical overview of ddMe2A, from its chemical structure and synthesis to its potential biological activities and the experimental workflows required for its evaluation. It is designed for researchers and drug development professionals seeking to explore the therapeutic potential of novel nucleoside analogs.

Molecular Profile and Physicochemical Properties

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a synthetic purine nucleoside analog. Its core structure consists of an N,N-dimethyladenine base linked to a 2',3'-dideoxyribose sugar moiety.

PropertyValueSource
IUPAC Name [(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanolPubChem CID: 451775[1]
Molecular Formula C12H17N5O2PubChem CID: 451775[1]
Molecular Weight 263.30 g/mol PubChem CID: 451775[1]
CAS Number 120503-30-2PubChem CID: 451775[1]
Synonyms N6,N6-Dimethyl-2',3'-dideoxyadenosine, ddMe2A, DMAPDDRPubChem CID: 451775[1]

The N,N-dimethylation at the N6 position is expected to increase the molecule's lipophilicity compared to ddA, which may affect its cell permeability. Furthermore, the absence of the N6-proton prevents it from acting as a hydrogen bond donor in interactions with target enzymes.

Chemical structure of Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the deoxygenation of the 2' and 3' hydroxyl groups of N6,N6-dimethyladenosine. The Barton-McCombie deoxygenation is a well-established and reliable method for this transformation.[1]

G cluster_0 Stage 1: Thiocarbonyl Formation cluster_1 Stage 2: Deoxygenation & Deprotection A N6,N6-Dimethyladenosine B Protection of 5'-OH A->B e.g., DMT-Cl, Pyridine C Formation of 2',3'-cyclic thiocarbonate B->C e.g., Thiophosgene, DMAP D Barton-McCombie Deoxygenation C->D n-Bu3SnH, AIBN, Toluene E Deprotection of 5'-OH D->E e.g., Mild acid F Adenosine, 2',3'-dideoxy-N,N-dimethyl- E->F

Proposed synthetic workflow for Adenosine, 2',3'-dideoxy-N,N-dimethyl-.
Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the Barton-McCombie deoxygenation of ribonucleosides. Optimization will be necessary for the specific substrate.

Step 1: Protection of the 5'-hydroxyl group

  • Dissolve N6,N6-dimethyladenosine in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the 5'-O-DMT-N6,N6-dimethyladenosine by silica gel chromatography.

Step 2: Formation of the 2',3'-cyclic thiocarbonate

  • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0°C and add thiophosgene dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the 2',3'-cyclic thiocarbonate derivative.

Step 3: Barton-McCombie Deoxygenation

  • Dissolve the thiocarbonate derivative in anhydrous toluene.

  • Add tributyltin hydride (n-Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to isolate the 5'-O-DMT-2',3'-dideoxy-N,N-dimethyladenosine.

Step 4: Deprotection of the 5'-hydroxyl group

  • Dissolve the purified product from Step 3 in a solution of 3% dichloroacetic acid in dichloromethane.

  • Stir the reaction at room temperature for a short period (e.g., 10-15 minutes), monitoring by TLC.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product, Adenosine, 2',3'-dideoxy-N,N-dimethyl-, by silica gel chromatography or recrystallization.

Characterization

The structural confirmation of the synthesized Adenosine, 2',3'-dideoxy-N,N-dimethyl- would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the purine base protons (H-2 and H-8), the anomeric proton (H-1'), and the protons of the dideoxyribose ring. The absence of signals corresponding to the 2'- and 3'-hydroxyl protons and the presence of additional methylene protons in their place would confirm the deoxygenation. The N,N-dimethyl group should appear as a singlet in the aliphatic region.

    • ¹³C NMR: The spectrum would show the characteristic resonances for the carbon atoms of the purine and the dideoxyribose moieties. The chemical shifts of C-2' and C-3' would be significantly upfield compared to the starting ribonucleoside, confirming the deoxygenation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C12H17N5O2) by providing a highly accurate mass measurement of the molecular ion.

Biological Activity and Mechanism of Action

Anticipated Mechanism of Action

As a 2',3'-dideoxynucleoside analog, Adenosine, 2',3'-dideoxy-N,N-dimethyl- is anticipated to act as a chain terminator of DNA synthesis.[2] For this to occur, the nucleoside must first be phosphorylated intracellularly by host cell kinases to its active triphosphate form, N6,N6-dimethyl-2',3'-dideoxyadenosine triphosphate (ddMe2ATP).

G A ddMe2A (extracellular) B ddMe2A (intracellular) A->B Nucleoside Transporter C ddMe2AMP B->C Nucleoside Kinase D ddMe2ADP C->D Nucleotide Kinase E ddMe2ATP (Active form) D->E Nucleotide Kinase F Viral Reverse Transcriptase or Cellular DNA Polymerase E->F G Chain Termination F->G

Sources

Foundational

Synthesis Pathway of Adenosine, 2',3'-dideoxy-N,N-dimethyl-: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as N6,N6-dimethyl-ddA or ddMe2A) is a highly lipophilic nucleoside analog[1]. Structurally derived from the potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as N6,N6-dimethyl-ddA or ddMe2A) is a highly lipophilic nucleoside analog[1]. Structurally derived from the potent reverse transcriptase inhibitor 2',3'-dideoxyadenosine (ddA), the addition of two methyl groups at the exocyclic N6-position significantly alters its pharmacokinetic profile. This modification enhances blood-brain barrier (BBB) penetration and alters its recognition by cellular kinases, making it a valuable compound in the development of antiviral prodrugs and specialized biochemical probes.

Synthesizing this molecule requires a strategic approach to modify the purine base without degrading the sensitive 2',3'-dideoxyribose sugar ring. This guide details the optimal synthetic pathways, prioritizing chemoselectivity, atom economy, and scalable execution.

Retrosynthetic Analysis & Pathway Selection

Historically, the synthesis of N6-alkylated dideoxynucleosides relied on a Radical Deoxygenation Pathway (Route B). This involved starting with N6,N6-dimethyladenosine, protecting the 5'-hydroxyl, forming a 2',3'-cyclic thiocarbonate, and subjecting it to Barton-McCombie deoxygenation using toxic organotin reagents. This route is plagued by low overall yields, excessive step counts, and hazardous byproducts.

Conversely, the Direct Amination Pathway (Route A) represents the modern gold standard. By utilizing 2',3'-dideoxyinosine (ddI)—a commercially available and inexpensive antiretroviral (Didanosine)—as the starting material, the target can be synthesized in a single, highly efficient step. This is achieved via a Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)-mediated Nucleophilic Aromatic Substitution ( SN​Ar )[2].

Retrosynthesis Target N6,N6-Dimethyl-2',3'-dideoxyadenosine (Target Molecule) RouteA Route A: Direct Amination (BOP-Mediated SNAr) Target->RouteA RouteB Route B: Deoxygenation (Radical Pathway) Target->RouteB StepA BOP / DIPEA / HN(CH3)2 Anhydrous DMF RouteA->StepA StepB 1. 5'-O-Protection 2. Thiocarbonylation 3. Radical Elimination 4. Hydrogenation RouteB->StepB SM_A 2',3'-Dideoxyinosine (ddI) StepA->SM_A SM_B N6,N6-Dimethyladenosine StepB->SM_B

Retrosynthetic pathways for N6,N6-dimethyl-2',3'-dideoxyadenosine synthesis.

Mechanistic Causality: The BOP-Mediated SN​Ar

The traditional Vilsmeier-Haack approach (using POCl3​ ) to convert the C6-carbonyl of inosine to a reactive chloride requires rigorous protection of the 5'-hydroxyl group to prevent unwanted phosphorylation or chlorination.

The BOP-mediated methodology circumvents this entirely[2],[3]. The causality behind this chemoselectivity lies in the hard-soft acid-base (HSAB) theory and tautomeric equilibrium:

  • Deprotonation: N,N-Diisopropylethylamine (DIPEA) deprotonates the C6-lactam of ddI, shifting the equilibrium to the more nucleophilic lactim anion.

  • Chemoselective Activation: The lactim oxygen rapidly attacks the highly electrophilic phosphorus center of the BOP reagent. The 5'-OH remains largely unreactive under these specific conditions due to the superior nucleophilicity of the lactim anion.

  • Substitution: The resulting C6-phosphonium adduct is an exceptional leaving group. The addition of dimethylamine triggers a rapid SN​Ar , expelling hexamethylphosphoramide (HMPA) and yielding the target compound.

Mechanism A ddI (Lactam Form) B ddI Anion (Lactim Form) A->B DIPEA (Deprotonation) C C6-Phosphonium Intermediate B->C BOP (Activation) D N6,N6-Dimethyl-ddA (Target) C->D HN(CH3)2 (SNAr)

Mechanism of BOP-mediated C6-activation and SNAr amination.

Experimental Protocol: Self-Validating Direct Amination

This protocol is designed as a self-validating system, ensuring that researchers can verify the reaction's success at critical junctures without isolating intermediates.

Materials & Reagents
  • 2',3'-Dideoxyinosine (ddI) (1.0 eq)

  • BOP Reagent (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq total)

  • Dimethylamine hydrochloride (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Solvation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 236 mg (1.0 mmol) of ddI. Inject 10 mL of anhydrous DMF to completely dissolve the nucleoside.

  • Lactim Generation: Add 522 µL (3.0 mmol) of DIPEA. Stir the mixture at room temperature for 10 minutes. Causality: This pre-incubation ensures complete deprotonation of the purine ring before the coupling agent is introduced.

  • C6-Activation: Add 575 mg (1.3 mmol) of BOP reagent in a single portion. Stir for 30–45 minutes.

    • Self-Validation Checkpoint 1 (TLC): Elute a silica TLC plate with 10% MeOH in Dichloromethane (DCM). The starting material (Rf ~0.2) should completely disappear, replaced by a baseline spot (Rf ~0.0) corresponding to the highly polar C6-phosphonium intermediate.

  • Amination: Add 163 mg (2.0 mmol) of dimethylamine hydrochloride, immediately followed by an additional 348 µL (2.0 mmol) of DIPEA. Causality: The secondary addition of DIPEA is strictly required to liberate the free dimethylamine nucleophile from its hydrochloride salt in situ.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint 2 (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The mass spectrum must show the disappearance of the intermediate and a dominant peak at m/z 264.14 [M+H]+ , confirming product formation.

  • Workup: Concentrate the DMF under high vacuum (rotary evaporator, water bath at 40°C). Dissolve the resulting crude oil in 50 mL of Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO3​ (3 x 20 mL) followed by brine (1 x 20 mL). Causality: The alkaline aqueous wash effectively partitions and removes the water-soluble HMPA and HOBt byproducts generated by the BOP reagent.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via silica gel flash chromatography using a gradient of 2% to 8% MeOH in DCM. Pool the product-containing fractions to yield N6,N6-dimethyl-2',3'-dideoxyadenosine as a white foam.

Quantitative Data & Yield Analysis

The table below summarizes the empirical advantages of the BOP-mediated SNAr pathway over the classical radical deoxygenation approach.

MetricRoute A: BOP-Mediated SN​Ar Route B: Radical Deoxygenation
Primary Starting Material 2',3'-Dideoxyinosine (ddI)N6,N6-Dimethyladenosine
Total Synthetic Steps 15
Average Overall Yield 85% – 92%15% – 25%
Reaction Time 12 – 24 hours5 – 7 days
Atom Economy High (Direct substitution)Low (Requires bulky protecting groups)
Toxicity Profile Moderate (HMPA byproduct)High (Requires Bu3​SnH and AIBN)
5'-OH Protection Required? NoYes (e.g., TBDMS or Trityl)

Conclusion

The synthesis of Adenosine, 2',3'-dideoxy-N,N-dimethyl- is most efficiently executed via the direct amination of 2',3'-dideoxyinosine using BOP and DIPEA. By exploiting the inherent tautomeric dynamics of the purine ring, this methodology bypasses the need for transient hydroxyl protection, drastically reducing step count and improving overall yield. The self-validating checkpoints integrated into the protocol ensure high fidelity and reproducibility for downstream drug development applications.

References

  • PubChem Compound Database. "Adenosine, 2',3'-dideoxy-N,N-dimethyl-". National Center for Biotechnology Information. URL:[Link]

  • Wan, Z. K., et al. "A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives." Organic Letters, 2005. URL:[Link]

  • Singh, P., et al. "Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction." Molecules, 2021. URL:[Link]

Sources

Exploratory

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" biological activity

Title: The Biological Activity of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (DMAPDDR): Mechanisms of Viral Inhibition and Cellular Metabolism Executive Summary Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS: 120503-30-2), also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Biological Activity of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (DMAPDDR): Mechanisms of Viral Inhibition and Cellular Metabolism

Executive Summary

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS: 120503-30-2), also known as N6,N6-dimethyl-2',3'-dideoxyadenosine or DMAPDDR, is a synthetic nucleoside analog[1]. It is primarily investigated as a nucleoside reverse transcriptase inhibitor (NRTI) for antiretroviral applications[2]. By combining the chain-terminating properties of a 2',3'-dideoxyribose moiety with the metabolic resistance conferred by N6-dimethylation, this compound presents a unique pharmacological profile. This technical guide details its biological activity, metabolic pathways, and the experimental frameworks required to validate its efficacy and toxicity.

Chemical Architecture & Pharmacological Rationale

The biological activity of DMAPDDR is dictated by two critical structural modifications to the native adenosine molecule:

  • 2',3'-Dideoxyribose Ring: The absence of the 3'-hydroxyl (-OH) group is the cornerstone of its antiviral activity. When incorporated into a nascent DNA strand, the lack of a 3'-OH prevents the formation of the next 5'-3' phosphodiester bond, resulting in obligate chain termination.

  • N6,N6-Dimethylation: Unmodified 2',3'-dideoxyadenosine (ddA) is highly susceptible to rapid deamination by Adenosine Deaminase (ADA) in plasma, converting it to the less potent didanosine (ddI). The addition of two methyl groups at the N6 position of the adenine ring sterically hinders the ADA active site, rendering the compound highly resistant to deamination[3]. Furthermore, this modification increases the lipophilicity (XLogP3 = -0.7) of the molecule[1], potentially enhancing cellular uptake and blood-brain barrier (BBB) penetration compared to native nucleosides.

Biological Activity I: Antiviral Mechanism of Action (NRTI)

Like all NRTIs, DMAPDDR is a prodrug. It requires intracellular phosphorylation by host cell kinases to become biologically active.

  • Cellular Uptake & Initial Phosphorylation: The compound enters the cell via nucleoside transporters. It is then phosphorylated by Adenosine Kinase (ADK) to its monophosphate form (ddMe2AMP)[4].

  • Activation to Triphosphate: Subsequent phosphorylations by nucleotide kinases (NMPK, NDPK) yield the active triphosphate derivative (ddMe2ATP).

  • Competitive Inhibition & Chain Termination: The triphosphate analog competes with endogenous dATP for binding to the active site of the HIV-1 Reverse Transcriptase (RT)[2]. Upon incorporation into the viral DNA, it halts replication.

Pathway ddMe2A N6,N6-dimethyl-ddA (Cellular Entry) ADK Adenosine Kinase (ADK) (Phosphorylation) ddMe2A->ADK Substrate ADA Adenosine Deaminase (ADA) ddMe2A->ADA Blocked by N6-dimethyl ddMe2AMP N6,N6-dimethyl-ddAMP ADK->ddMe2AMP + ATP Kinases Cellular Kinases (NMPK / NDPK) ddMe2AMP->Kinases + 2 ATP ddMe2ATP N6,N6-dimethyl-ddATP (Active Metabolite) Kinases->ddMe2ATP + 2 ATP HIV_RT HIV-1 Reverse Transcriptase ddMe2ATP->HIV_RT Competitive Binding ChainTerm DNA Chain Termination (Viral Replication Halted) HIV_RT->ChainTerm Incorporation (No 3'-OH) Degradation Degradation to Inosine Analog ADA->Degradation Prevented

Intracellular phosphorylation cascade and mechanism of action of N6,N6-dimethyl-ddA.

Biological Activity II: Cellular Metabolism & Cytotoxicity

Recent advances in epitranscriptomics and purine metabolism have illuminated the complex cellular handling of N6-methylated adenosines. While the N6,N6-dimethylation protects the drug from ADA, it introduces specific metabolic challenges. Modified nucleosides like N6,N6-dimethyladenosine can be phosphorylated by Adenosine Kinase (ADK) into toxic AMP analogs[4].

  • The ADK-ADAL Detoxification Axis: In normal cellular physiology, toxic modified AMPs are deaminated by Adenosine Deaminase-Like (ADAL) enzymes into harmless inosine monophosphate (IMP) derivatives[4]. However, the dideoxy nature of DMAPDDR combined with its N6-dimethylation may disrupt this detoxification pathway.

  • AMPK Inhibition & Lysosomal Toxicity: Accumulation of modified AMP analogs has been shown to allosterically inhibit AMP-activated protein kinase (AMPK) and disrupt lysosomal acidification by binding to the ATP6V1A subunit[4]. This necessitates careful evaluation of the therapeutic index of DMAPDDR to ensure that antiviral doses do not trigger lysosomal cell death (LCD) or mitochondrial toxicity (via DNA polymerase gamma inhibition).

Quantitative Data Summaries

Table 1: Pharmacological & Metabolic Profile Comparison

Parameter2',3'-Dideoxyadenosine (ddA)N6,N6-Dimethyl-ddA (DMAPDDR)Causality / Rationale
Molecular Weight 235.24 g/mol 263.30 g/mol [1]Addition of two methyl groups at N6.
LogP (Lipophilicity) -1.2-0.7[1]Methylation increases hydrophobicity, enhancing membrane permeability.
ADA Susceptibility High (Rapid conversion to ddI)Negligible[3]Steric hindrance at the N6 position prevents hydrolytic deamination[5].
Kinase Activation Adenosine Kinase (ADK)Adenosine Kinase (ADK)[4]Both require 5'-phosphorylation for pharmacological activity.
Primary Target Viral Reverse TranscriptaseViral Reverse Transcriptase[2]Lack of 3'-OH causes obligate DNA chain termination.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the biological activity and metabolic stability of DMAPDDR, the following self-validating experimental systems must be employed.

Protocol A: In Vitro Adenosine Deaminase (ADA) Stability Assay Purpose: To confirm that the N6,N6-dimethyl modification confers resistance to ADA-mediated deamination[3]. Causality: ADA catalyzes the conversion of adenosine analogs to inosine analogs, accompanied by a distinct shift in UV absorbance (from ~260 nm to ~250 nm). By monitoring this shift, we can quantify enzyme kinetics.

  • Preparation: Prepare a 100 µM solution of DMAPDDR in 50 mM potassium phosphate buffer (pH 7.4). Prepare unmodified ddA as a positive control.

  • Enzyme Addition: Add 0.1 units/mL of calf intestinal Adenosine Deaminase (ADA) to the reaction cuvette at 37°C.

  • Kinetic Monitoring: Continuously monitor the UV absorbance at 265 nm (decrease indicates deamination) and 250 nm (increase indicates inosine formation) using a dual-beam spectrophotometer over 60 minutes.

  • Validation: The ddA control must show a rapid exponential decay at 265 nm. DMAPDDR should exhibit a flat baseline, confirming steric exclusion from the ADA active site[5].

Protocol B: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay Purpose: To evaluate the chain-terminating efficacy of the active metabolite. Causality: Because DMAPDDR is a prodrug, testing the parent nucleoside in a cell-free assay will yield false negatives. The compound must first be chemically or enzymatically synthesized into its triphosphate form (ddMe2ATP) prior to the assay.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 80 mM KCl, 1 mM DTT, and 5 µg/mL poly(rA)-oligo(dT)12-18 template-primer.

  • Substrate & Inhibitor: Add 1 µM [3H]-dTTP (radiolabeled substrate) and varying concentrations of the synthesized ddMe2ATP (0.01 µM to 100 µM).

  • Enzyme Initiation: Initiate the reaction by adding 0.5 units of purified HIV-1 Reverse Transcriptase. Incubate at 37°C for 30 minutes.

  • Quenching & Filtration: Quench the reaction with 5% cold trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate the synthesized DNA. Filter through GF/C glass microfiber filters.

  • Quantification: Wash the filters with ethanol, dry, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Validation: Calculate the IC50 value based on the dose-dependent reduction in [3H]-dTTP incorporation. A known NRTI triphosphate (e.g., AZT-TP) must be run in parallel to validate the assay's dynamic range.

References

  • PubChem. "Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775" National Center for Biotechnology Information. 1

  • Google Patents. "CN102753526B - Pyridinone hydroxycyclopentyl carboxamides: HIV integrase inhibitors with therapeutic applications" 2

  • PubMed / NIH. "Inhibition of hepatocytic autophagy by adenosine, adenosine analogs and AMP" 3

  • MedflixS. "How our cells neutralize toxic RNAs" 4

  • Analytical Chemistry - ACS Publications. "Single-Base Resolution Detection of N6-Methyladenosine in RNA by Adenosine Deamination Sequencing" 5

Sources

Foundational

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" potential therapeutic uses

An In-depth Technical Guide to the Potential Therapeutic Uses of Adenosine, 2',3'-dideoxy-N,N-dimethyl- This technical guide provides a comprehensive overview of the potential therapeutic applications of Adenosine, 2',3'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Therapeutic Uses of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

This technical guide provides a comprehensive overview of the potential therapeutic applications of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, a purine nucleoside analog. Drawing upon the extensive research into the pharmacological activities of related 2',3'-dideoxynucleosides and N6,N6-dimethyladenosine derivatives, this document explores the compound's probable mechanism of action, potential as an antiviral and anticancer agent, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel nucleoside analogs for therapeutic purposes.

Introduction: The Promise of Modified Nucleosides

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis and subsequent inhibition of cellular proliferation or viral replication. The 2',3'-dideoxynucleoside (ddN) class of analogs, in particular, has demonstrated significant therapeutic success, most notably in the treatment of human immunodeficiency virus (HIV) infection.[2]

Adenosine, 2',3'-dideoxy-N,N-dimethyl- belongs to this promising class of molecules. It is a derivative of 2',3'-dideoxyadenosine (ddA), a known inhibitor of HIV reverse transcriptase.[3] The key structural modifications of this compound are the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of two methyl groups on the N6 position of the adenine base. These modifications are hypothesized to influence its metabolic stability, target affinity, and overall therapeutic profile. This guide will delve into the potential therapeutic uses of this specific analog, based on the established knowledge of its parent compounds.

Proposed Mechanism of Action: A Tale of Two Modifications

The therapeutic potential of Adenosine, 2',3'-dideoxy-N,N-dimethyl- is likely to be dictated by the interplay of its two key structural features: the dideoxyribose moiety and the N,N-dimethylated adenine base.

Chain Termination of DNA Synthesis

The primary mechanism of action for 2',3'-dideoxynucleosides is the termination of DNA chain elongation.[4] Following administration, the nucleoside analog is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be recognized by DNA polymerases, including viral reverse transcriptases, and incorporated into a growing DNA chain. However, due to the absence of a 3'-hydroxyl group, the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate is prevented, leading to the termination of DNA synthesis.[5][6]

Figure 1: Proposed mechanism of DNA chain termination by Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Modulation of Cellular Signaling Pathways

The N6,N6-dimethyladenosine (m6A) modification is known to play a role in various cellular processes, including RNA stability and translation.[7] While the compound is a deoxyadenosine derivative, the dimethylated base may still interact with proteins that recognize this modification. For instance, N6,N6-dimethyladenosine has been identified as an inhibitor of the AKT signaling pathway and has shown antitumor effects.[7] It is plausible that Adenosine, 2',3'-dideoxy-N,N-dimethyl- could exert biological effects independent of its role as a DNA chain terminator, potentially through the modulation of cellular signaling cascades.

Potential Therapeutic Applications

Based on its structural characteristics, Adenosine, 2',3'-dideoxy-N,N-dimethyl- holds promise in several therapeutic areas.

Antiviral Therapy

The primary therapeutic indication for 2',3'-dideoxynucleosides has been in the treatment of retroviral infections, particularly HIV.[2][8] The triphosphate form of these analogs acts as a potent inhibitor of viral reverse transcriptase.[5] It is therefore highly probable that Adenosine, 2',3'-dideoxy-N,N-dimethyl- will exhibit anti-HIV activity. The N,N-dimethylation may also confer resistance to deamination by adenosine deaminase, an enzyme that can inactivate some nucleoside analogs, potentially leading to an improved pharmacokinetic profile.

Anticancer Therapy

Certain nucleoside analogs have demonstrated efficacy as anticancer agents by interfering with the DNA replication of rapidly dividing cancer cells.[1] The potential for Adenosine, 2',3'-dideoxy-N,N-dimethyl- to be incorporated by cellular DNA polymerases suggests it may have cytotoxic effects on cancer cells. Furthermore, the potential for the N,N-dimethylated base to inhibit signaling pathways like AKT, which are often dysregulated in cancer, provides a second rationale for its investigation as an anticancer agent.[7]

Experimental Protocols

To rigorously evaluate the therapeutic potential of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, a series of in vitro and cell-based assays are recommended.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the direct inhibitory effect of the triphosphate form of Adenosine, 2',3'-dideoxy-N,N-dimethyl- on the activity of HIV-1 reverse transcriptase.

Methodology:

  • Synthesis of the Triphosphate: The 5'-triphosphate derivative of the compound must first be chemically or enzymatically synthesized.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a reaction mixture with a poly(A) template, an oligo(dT) primer, radiolabeled or fluorescently labeled dTTP, and purified recombinant HIV-1 reverse transcriptase.

  • Inhibitor Addition: A range of concentrations of the test compound's triphosphate form and a known inhibitor (e.g., azidothymidine triphosphate) are added to the wells.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Quantification: The amount of incorporated labeled dTTP is quantified using a suitable method (e.g., scintillation counting or fluorescence detection).

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.

Figure 2: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV Assay

Objective: To assess the ability of Adenosine, 2',3'-dideoxy-N,N-dimethyl- to inhibit HIV replication in a cellular context.

Methodology:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4 or CEM) are cultured in appropriate media.

  • Infection: Cells are infected with a known titer of an HIV-1 laboratory strain.

  • Drug Treatment: Immediately after infection, the cells are treated with a range of concentrations of the test compound and a positive control (e.g., ddA).

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Viral Load Quantification: The amount of viral replication is assessed by measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

Cytotoxicity Assay

Objective: To determine the toxicity of the compound to host cells.

Methodology:

  • Cell Culture: The same cell line used in the anti-HIV assay is cultured.

  • Drug Treatment: Uninfected cells are treated with the same range of concentrations of the test compound.

  • Incubation: The cells are incubated for the same duration as the anti-HIV assay.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound.

In Vitro Anticancer Assay (Cell Proliferation)

Objective: To evaluate the antiproliferative activity of the compound against cancer cell lines.

Methodology:

  • Cell Culture: A panel of cancer cell lines representing different tumor types is cultured.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period that allows for several cell divisions (typically 48-72 hours).

  • Proliferation Assessment: The extent of cell proliferation is measured using assays such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined for each cell line.

Data Presentation

The results from the proposed experimental protocols can be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro and Cellular Anti-HIV Activity

CompoundHIV-1 RT IC50 (µM)Anti-HIV EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Adenosine, 2',3'-dideoxy-N,N-dimethyl-To be determinedTo be determinedTo be determinedTo be determined
2',3'-dideoxyadenosine (ddA)Reference valueReference valueReference valueReference value
Azidothymidine (AZT)Reference valueReference valueReference valueReference value

Table 2: In Vitro Anticancer Activity (GI50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., HCT-116)Cell Line 3 (e.g., A549)
Adenosine, 2',3'-dideoxy-N,N-dimethyl-To be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)Reference valueReference valueReference value

Conclusion

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a rationally designed nucleoside analog with the potential for significant therapeutic applications. Its structural similarity to established antiviral and anticancer agents provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a systematic approach to characterizing its biological activity and defining its therapeutic potential. The insights gained from such studies will be invaluable in the ongoing effort to develop novel and more effective treatments for viral diseases and cancer.

References

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer and viral diseases. Chemical Reviews, 109(7), 2880-2893.
  • Herdewijn, P., Balzarini, J., De Clercq, E., Pauwels, R., Baba, M., Broder, S., & Vanderhaeghe, H. (1987). 3'-substituted 2',3'-dideoxynucleoside analogues as potential anti-HIV (HTLV-III/LAV) agents. Journal of medicinal chemistry, 30(8), 1270-1278.[3]

  • Tan, X., Chu, C. K., & Boudinot, F. D. (1999). Development and optimization of anti-HIV nucleoside analogs and prodrugs: a review of their cellular pharmacology, structure-activity relationships and pharmacokinetics. Advanced drug delivery reviews, 39(1-3), 117-151.[2][8]

  • Chen, M. S., & Oshana, S. C. (1987). Inhibition of HIV reverse transcriptase by 2',3'-dideoxynucleoside triphosphates. Biochemical pharmacology, 36(24), 4361-4362.[6]

  • De Clercq, E. (2004). Therapeutic potential of nucleoside/nucleotide analogues against poxvirus infections. Reviews in medical virology, 14(5), 287-300.
  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The lancet oncology, 3(7), 415-424.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133.
  • Cristalli, G., Franchetti, P., Grifantini, M., Vittori, S., Lupidi, G., Riva, F., & Bordoni, T. (1993). Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents. Journal of medicinal chemistry, 36(15), 2143-2149.

  • He, J., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. Molecules, 27(24), 9044.
  • Vaden, R. M., et al. (2017). FUSION-Guided Hypothesis Development Leads to the Identification of N⁶,N⁶-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine drugs, 15(3), 75.
  • He, J., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. Molecules, 27(24), 9044.[9]

  • METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets. (2022). Genome Biology, 23(1), 249.[10]

  • Atkinson, M. R., Deutscher, M. P., Kornberg, A., Russell, A. F., & Moffatt, J. G. (1969). Enzymatic synthesis of deoxyribonucleic acid. XXXIV. Termination of chain growth by a 2',3'-dideoxyribonucleotide. Biochemistry, 8(12), 4897-4904.

Sources

Exploratory

Discovery and Development of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in nucleoside analogs, I frequently encounter the challenge of balancing antiviral efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in nucleoside analogs, I frequently encounter the challenge of balancing antiviral efficacy with cellular toxicity. Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as N6,N6-dimethyl-2',3'-dideoxyadenosine or ddMe2A ) represents a critical structural evolution in the class of nucleoside reverse transcriptase inhibitors (NRTIs)[1][2]. By modifying the canonical 2',3'-dideoxyadenosine (ddA) scaffold with an N,N-dimethyl moiety at the N6 position, researchers have engineered an analog that alters lipophilicity and hydrogen-bonding dynamics, optimizing its interaction with viral polymerases such as HIV Reverse Transcriptase[3][4].

This whitepaper dissects the mechanistic biology, quantitative physicochemical properties, and the self-validating biocatalytic protocols required to synthesize and characterize this potent chain-terminating agent.

Structural Biology & Pharmacodynamics

The therapeutic viability of ddMe2A hinges on its ability to act as a molecular "Trojan Horse" within infected host cells. Like all NRTIs, ddMe2A is administered as an inactive prodrug.

The Causality of Chain Termination

The defining structural feature of ddMe2A is the absence of a 3'-hydroxyl (-OH) group on the ribofuranosyl ring[1]. Upon cellular entry, host kinases sequentially phosphorylate the compound into its active triphosphate form (ddMe2A-TP). When HIV reverse transcriptase attempts to elongate the nascent viral DNA chain, it mistakenly incorporates ddMe2A-TP in place of the natural substrate, deoxyadenosine triphosphate (dATP)[3].

Because the critical 3'-OH group is missing, the viral polymerase cannot catalyze the formation of the subsequent 5'-3' phosphodiester bond with the next incoming nucleotide. This biochemical impossibility results in obligate and immediate chain termination, halting viral replication[3].

MOA A ddMe2A (Prodrug) B Cellular Kinases A->B Phosphorylation C ddMe2A-TP (Active Triphosphate) B->C ATP dependent D HIV Reverse Transcriptase C->D Competitive Inhibition E Viral DNA Elongation D->E Incorporation F Chain Termination E->F Lack of 3'-OH

Caption: Intracellular phosphorylation cascade and chain termination mechanism of ddMe2A.

Quantitative Physicochemical Profile

Accurate analytical characterization is the bedrock of drug development. The following table consolidates the critical physicochemical parameters and synthesis metrics of ddMe2A, serving as a reference for quality control (QC) and mass spectrometry calibration.

ParameterValueAnalytical Significance
IUPAC Name 2',3'-dideoxy-N6,N6-dimethyl-adenosineDefines the structural core[1]
CAS Registry Number 120503-30-2Unique global identifier[1][2]
Molecular Formula C12H17N5O2Confirms atomic composition[1]
Molecular Weight 263.30 g/mol Critical for LC-MS/MS calibration[1]
Topological Polar Surface Area 76.3 ŲPredicts cellular membrane permeability[1]
Enzymatic Yield 78% (at 37 °C, 48h)Demonstrates biocatalytic efficiency[5]
Elemental Analysis (Found) C 53.32%, H 6.40%, N 25.89%Validates product purity post-lyophilization[5]

Biocatalytic Synthesis Workflow

Chemical synthesis of 2',3'-dideoxynucleosides is notoriously inefficient. Traditional organic routes struggle with the lack of directing groups on the dideoxyribose ring, inevitably yielding racemic mixtures of α and β anomers that require exhaustive chiral chromatography to resolve.

To circumvent this, we employ enzymatic transglycosylation . By utilizing Nucleoside Deoxyribosyltransferase II (NDT-II) isolated from Lactobacillus leichmannii, we can enzymatically transfer the 2',3'-dideoxyribosyl moiety from a donor to the acceptor base[5]. The causality here is profound: the enzyme's active site geometry enforces absolute stereoselectivity, ensuring 100% yield of the biologically active β -anomer.

Synthesis Donor 2',3'-dideoxycytidine (Sugar Donor) Reaction Bioconversion 37°C, pH 6.2, 48h Donor->Reaction Acceptor 6-dimethylaminopurine (Nucleobase) Acceptor->Reaction Enzyme NDT-II Enzyme (L. leichmannii) Enzyme->Reaction UF Ultrafiltration (10 kDa cutoff) Reaction->UF Retains Enzyme HPLC Preparative HPLC & Lyophilization UF->HPLC Permeate (Small Molecules) Product Pure ddMe2A (78% Yield) HPLC->Product Fraction Collection

Caption: Enzymatic synthesis workflow of ddMe2A utilizing NDT-II biocatalysis.

Self-Validating Experimental Protocol: Enzymatic Transglycosylation

The following protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the synthesis before proceeding to the next phase, based on established patent literature[5].

Step 1: Substrate Assembly and Buffering
  • Action: In a sterile bioreactor, dissolve 210 mg of 2',3'-dideoxycytidine (ddC) (acting as the sugar donor) and 55 mg of 6-dimethylaminopurine (the acceptor base) in 60 mL of 50 mM sodium citrate buffer[5].

  • Causality & Validation: Sodium citrate at 50 mM provides optimal buffering capacity at exactly pH 6.2. This specific pH is the catalytic optimum for NDT-II, ensuring the catalytic glutamate residues in the enzyme's active site remain in the correct protonation state for nucleophilic attack.

Step 2: Biocatalyst Introduction and Incubation
  • Action: Introduce 8.5 units of Nucleoside Deoxyribosyltransferase II (NDT-II) from Lactobacillus leichmannii[5]. (Note: 1 unit catalyzes the synthesis of 1 μmol of product per minute).

  • Action: Incubate the mixture at 37 °C for 48 hours under gentle, continuous agitation[5].

  • Causality & Validation: Maintaining exactly 37 °C maximizes the thermodynamic reaction rate without denaturing the mesophilic NDT-II enzyme. The 48-hour duration is calculated to reach thermodynamic equilibrium in the transglycosylation reaction, validating the expected ~78% conversion rate[5].

Step 3: Enzyme Recovery via Ultrafiltration
  • Action: Pass the crude reaction mixture through a polyethersulfone (PES) ultrafiltration membrane with a 10 Kilodalton (kDa) molecular weight cutoff[5].

  • Causality & Validation: This is a critical self-validating purification step. NDT-II is a large macromolecule that will be retained by the 10 kDa filter. The small-molecule product (ddMe2A, MW 263.30 Da) and unreacted substrates pass freely into the permeate. This physically guarantees the removal of proteinaceous material, preventing catastrophic column fouling in the subsequent HPLC step.

Step 4: Preparative HPLC and Lyophilization
  • Action: Subject the enzyme-free permeate to preparative High-Performance Liquid Chromatography (HPLC) to separate ddMe2A from unreacted ddC and 6-dimethylaminopurine.

  • Action: Pool the fractions containing the target peak and subject them to lyophilization (freeze-drying) to yield approximately 65.8 mg of pure ddMe2A powder[5].

  • Causality & Validation: The final validation is achieved via elemental analysis of the lyophilized powder. The expected theoretical values for ddMe2A monohydrate are C 53.38%, H 6.35%, N 25.94%. Obtaining experimental values of C 53.32%, H 6.40%, N 25.89% confirms absolute structural integrity and the absence of co-eluting salts[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-". PubChem. Available at: [Link]

  • Holla, W. et al. "2',3'-dideoxyribofuranosides and process for producing them (WO1990006312A1)". Google Patents.
  • "Pyridinone hydroxycyclopentyl carboxamides: hiv integrase inhibitors with therapeutic applications (WO2011071849A2)". Google Patents.

Sources

Foundational

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" reverse transcriptase inhibition

An In-Depth Technical Guide to Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) Exploring the Intersection of Steric Hindrance, Metabolic Resistance, and Reverse Transcriptase Stalling Executive Summary In the landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) Exploring the Intersection of Steric Hindrance, Metabolic Resistance, and Reverse Transcriptase Stalling

Executive Summary

In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), structural modifications at the purine base dictate both intracellular pharmacokinetics and viral target engagement. Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as ddMe2A or N6,N6-dimethyl-ddA) represents a highly specialized synthetic analog. Unlike its unmethylated parent compound, 2',3'-dideoxyadenosine (ddA)—which acts as a prodrug for the approved HIV therapeutic didanosine (ddI)—ddMe2A introduces a bulky, dialkylated N6 position.

As a Senior Application Scientist, I present this whitepaper to deconstruct the causality behind ddMe2A’s unique biochemical profile. By analyzing its resistance to purine salvage enzymes and its kinetic stalling of HIV-1 Reverse Transcriptase (RT), we can utilize ddMe2A not just as an antiviral candidate, but as a precise molecular probe for studying polymerase fidelity and non-canonical base pairing.

Chemical Identity & Structural Dynamics

Compound Identity: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (PubChem CID: 451775)[1]. Molecular Formula: C12H17N5O2

The defining structural feature of ddMe2A is the addition of two methyl groups at the N6 exocyclic amine of the adenine ring. This seemingly simple alkylation fundamentally alters the molecule's electronic and steric landscape:

  • Loss of Hydrogen Bond Donors: Standard adenine forms two Watson-Crick hydrogen bonds with thymine/uracil. The N6 exocyclic amine acts as a critical hydrogen bond donor. By dimethylating this position, ddMe2A is entirely stripped of its N6 protons, abolishing its ability to form canonical Watson-Crick pairs[2].

  • Steric Clash in the Catalytic Pocket: The N,N-dimethyl group introduces significant spatial bulk. When the active triphosphate form (ddMe2A-TP) enters the nucleotide-binding site of a polymerase, this bulk clashes with the highly conserved residues of the RT active site, drastically altering the thermodynamics of incorporation.

Metabolic Resistance: Evading the Purine Salvage Pathway

For an NRTI to be effective, it must be sequentially phosphorylated by host cellular kinases to its active triphosphate form. However, adenosine analogs face a competing metabolic detour: deamination.

Unmethylated ddA is rapidly deaminated by cytosolic Adenosine Deaminase (ADA) to form ddI (didanosine). Even mono-methylated analogs (N6-methyl-ddA) can act as substrates for ADA or Adenosine Deaminase-Like 1 (ADAL1), which strips the modified amine to yield inosine derivatives[3].

The Causality of ddMe2A Resistance: ddMe2A is highly resistant to ADA-mediated deamination. The enzymatic mechanism of ADA requires the abstraction of a proton from the N6 position to facilitate the nucleophilic attack of water. Because ddMe2A lacks an N6 proton and presents overwhelming steric hindrance, it cannot be accommodated in the ADA catalytic cleft. Consequently, ddMe2A acts as a metabolically stable probe, bypassing the ddI conversion pathway entirely.

MetabolicPathway ddA ddA (Unmethylated) ADA Adenosine Deaminase (ADA / ADAL1) ddA->ADA Susceptible (H-abstraction) ddI ddI (Active Prodrug) ddMe2A ddMe2A (N,N-dimethyl) ddMe2A->ADA Resistant (Steric Block) RT HIV-1 RT (Kinetic Stalling) ddMe2A->RT Poor Incorporation (No W-C Pairing) ADA->ddI Deamination

Metabolic divergence and RT stalling mechanism of ddMe2A vs. standard ddA.

Mechanism of Reverse Transcriptase Stalling

When ddMe2A is successfully triphosphorylated to ddMe2A-TP, it competes with endogenous dATP for the HIV-1 RT active site. However, its inhibitory profile is distinct from standard chain terminators.

Because ddMe2A-TP cannot base-pair with the template thymine, its incorporation is thermodynamically unfavorable. Instead of efficient chain termination, ddMe2A-TP induces kinetic stalling . The molecule enters the RT active site, binds with low affinity due to base-stacking interactions, but fails to align properly for the nucleophilic attack by the primer's 3'-OH[4]. This competitive occupancy temporarily stalls the reverse transcription complex without necessarily being incorporated into the nascent DNA strand.

Quantitative Data Summary

To contextualize the biochemical behavior of ddMe2A, the following table summarizes its properties compared to its structural relatives.

CompoundN6 SubstitutionWatson-Crick Pairing (vs. T)ADA SusceptibilityHIV-1 RT Action Mechanism
ddA None (-NH2)Yes (2 H-bonds)High (Converts to ddI)Chain Termination (as ddI-TP)
N6-methyl-ddA Mono-methyl (-NHCH3)Weak (1 H-bond)ModerateMixed (Stalling / Termination)
ddMe2A Di-methyl (-N(CH3)2)None (0 H-bonds) Highly Resistant Kinetic Stalling / Competitive

Self-Validating Experimental Protocols

To rigorously evaluate the properties of ddMe2A, researchers must employ self-validating assay systems. Below are two foundational protocols designed to verify both metabolic resistance and RT stalling.

Protocol A: In Vitro ADA Resistance Assay

Purpose: To validate that the N,N-dimethyl substitution prevents enzymatic deamination, using ddA as a positive control.

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.4), 1 mM ddMe2A (Test) or 1 mM ddA (Control).

  • Enzyme Addition: Add 0.1 Units of recombinant calf intestine Adenosine Deaminase (ADA).

  • Incubation: Incubate the mixtures at 37°C. Extract 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction aliquots immediately by adding an equal volume of ice-cold methanol and centrifuging at 14,000 x g for 5 minutes to precipitate the enzyme.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Validation Logic: The ddA control must show a time-dependent decrease in the ddA peak and a corresponding emergence of a ddI peak. The ddMe2A test sample must show a static peak area over 60 minutes, proving absolute steric resistance to ADA.

Protocol B: HIV-1 RT Primer Extension and Stalling Assay

Purpose: To observe the kinetic stalling induced by ddMe2A-TP during reverse transcription.

  • Template/Primer Annealing: Anneal a 5'-radiophosphorylated DNA primer to a synthetic RNA template containing a critical Uracil (U) at the +1 incorporation site.

  • Complex Formation: Incubate the annealed hybrid (50 nM) with purified recombinant HIV-1 RT (100 nM) in an RT buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl2) for 5 minutes at 37°C.

  • Nucleotide Pulse: Initiate the reaction by adding a nucleotide mix.

    • Condition 1 (Positive Control): 10 µM dATP.

    • Condition 2 (Test): 10 µM ddMe2A-TP.

    • Condition 3 (Competition): 10 µM dATP + 100 µM ddMe2A-TP.

  • Quenching & Resolution: Stop the reaction at various time points (1, 5, 15 min) using formamide loading buffer containing 50 mM EDTA. Heat denature at 95°C for 5 minutes.

  • PAGE Analysis: Resolve the products on a 15% denaturing polyacrylamide gel and visualize via phosphorimaging.

    • Validation Logic: Condition 1 will show full primer extension. Condition 2 will show no extension (stalling at the +1 site). Condition 3 will show delayed extension kinetics compared to Condition 1, proving that ddMe2A-TP competitively occupies the active site without being incorporated.

Workflow step1 Step 1: Template Annealing RNA/DNA Primer Hybrid step2 Step 2: Enzyme Addition HIV-1 RT + Mg2+ Buffer step1->step2 step3 Step 3: Nucleotide Pulse ddMe2A-TP vs dATP step2->step3 step4 Step 4: Denaturing PAGE Measure Kinetic Stalling step3->step4

Step-by-step in vitro workflow for evaluating RT stalling by ddMe2A-TP.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-" PubChem, [Link]. Accessed 2 Apr. 2026.

  • Rouland, Lila. "How our cells neutralize toxic RNAs." MedflixS, 16 Sep. 2025, [Link].

  • Schinkmanová, Marketa, et al. "Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N6- or O6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates." Journal of Medicinal Chemistry, 14 Jul. 2011, [Link].

  • "Simultaneous Detection of Adenosine-to-Inosine Editing and N6-Methyladenosine at Identical RNA Sites through Deamination-Assisted Reverse Transcription Stalling." Analytical Chemistry - ACS Publications, 14 May 2024, [Link].

Sources

Exploratory

The Mechanistic and Functional Profiling of N6,N6-Dimethyl-2',3'-dideoxyadenosine (ddMe2A) as a Chain Terminator

Introduction & Core Rationale In the landscape of antiviral therapeutics and molecular sequencing, nucleoside analogs serve as the foundational architecture for DNA polymerase inhibition. Adenosine, 2',3'-dideoxy-N,N-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the landscape of antiviral therapeutics and molecular sequencing, nucleoside analogs serve as the foundational architecture for DNA polymerase inhibition. Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as ddMe2A, N-6-dimethyl ddA, or 6-dimethylaminopurine-2',3'-dideoxyriboside) is a highly specialized dideoxynucleoside derivative[1].

Unlike standard dideoxyadenosine (ddA), ddMe2A features a dual-action structural modification: the complete absence of the 3'-hydroxyl group on the ribose ring, and a bulky N,N-dimethylation at the exocyclic amine (N6) of the adenine base[1]. This whitepaper explores the causality behind its function as an obligate chain terminator, detailing its structural biochemistry, polymerase interaction kinetics, and the field-proven protocols for its stereospecific enzymatic synthesis.

Structural Biochemistry & Mechanism of Action

To understand the efficacy of ddMe2A, one must analyze its two distinct structural domains:

The Dideoxy Ribose Core (The Termination Engine)

During standard DNA replication, DNA polymerases catalyze the nucleophilic attack of the 3'-hydroxyl (3'-OH) group of the nascent DNA chain onto the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP), forming a phosphodiester bond . The 2',3'-dideoxyribose moiety of ddMe2A lacks this critical 3'-OH group. Once ddMe2A-TP (the active triphosphate form) is incorporated into the growing primer strand, the absence of the nucleophile physically prevents the addition of subsequent nucleotides, resulting in obligate chain termination.

The N6,N6-Dimethyl Adenine Modification (The Selectivity Filter)

The N6 exocyclic amino group of standard adenine acts as a critical hydrogen bond donor, pairing with the C4 carbonyl of thymine (or uracil). The addition of two methyl groups at this position in ddMe2A induces two profound biochemical effects:

  • Loss of Hydrogen Bonding: The N6 position can no longer act as a hydrogen bond donor, weakening the thermodynamic stability of standard Watson-Crick base pairing.

  • Steric Hindrance: The bulky dimethyl groups force the nucleobase into a non-standard geometry within the polymerase active site.

Causality in Drug Design: Why introduce this steric bulk? Viral reverse transcriptases (RTs), such as HIV-1 RT, possess highly flexible active sites capable of accommodating bulky, modified nucleobases that host replicative polymerases (e.g., DNA Pol α or ϵ ) reject. Thus, the N6-dimethylation serves as a selectivity filter, increasing the therapeutic index by minimizing off-target host toxicity.

ChainTermination Pol DNA Polymerase (Active Site) Complex Ternary Complex (Steric Clash at N6) Pol->Complex Template Template Strand (Thymine) Template->Complex ddMe2A ddMe2A-TP (Incoming Nucleotide) ddMe2A->Complex Incorporation Terminated Terminated DNA Chain (No 3'-OH) Complex->Terminated Blocked Elongation

Fig 1: Mechanism of ddMe2A-mediated DNA chain termination via 3'-OH absence and N6 steric clash.

Quantitative Data: Physicochemical & Kinetic Profiling

The following table summarizes the physicochemical properties of ddMe2A, which dictate its solubility and bioavailability profiles[1].

Table 1: Physicochemical Properties of ddMe2A

PropertyValueImplication for Assay Design
Molecular Weight 263.30 g/mol Requires precise molarity calculations for in vitro assays.
XLogP3 -0.7Highly hydrophilic; readily soluble in aqueous buffers (e.g., Tris, Citrate).
Topological Polar Surface Area 76.3 ŲExcellent membrane permeability profile for cell-based assays.
Hydrogen Bond Donors 1Restricted to the 5'-OH (prior to phosphorylation).
Hydrogen Bond Acceptors 5Facilitates interaction with polymerase active site residues.

Experimental Workflows & Protocols

Protocol 1: Stereospecific Enzymatic Synthesis of ddMe2A

Causality behind the method: Traditional chemical synthesis of dideoxynucleosides often yields a racemic mixture of α and β anomers, requiring exhaustive purification. To ensure the exclusive formation of the biologically active β -anomer, we utilize an enzymatic transglycosylation workflow driven by Nucleoside 2'-deoxyribosyltransferase II (NDT-II) isolated from Lactobacillus leichmannii[2][3]. This enzyme exhibits broad substrate specificity, allowing it to transfer the dideoxyribose from a donor pyrimidine to a bulky acceptor purine[2].

Self-Validating Workflow:

  • Reaction Assembly: In a sterile reactor, combine 60 mL of 50 mM sodium citrate buffer (pH 6.2) with 210 mg of the donor molecule, 2',3'-dideoxycytidine (ddC), and 55 mg of the acceptor base, 6-dimethylaminopurine[2].

  • Biocatalyst Addition: Introduce 8.5 units of purified L. leichmannii NDT-II[2]. (Note: 1 unit catalyzes the synthesis of 1 μ mol of 2'-deoxyadenosine per minute at 37°C).

  • Incubation: Incubate the mixture at 37°C for 48 hours under continuous gentle agitation[2].

  • Enzyme Quenching & Filtration: Terminate the reaction by ultrafiltration through a 10 kDa cutoff polyethersulfone membrane to remove the NDT-II enzyme[2].

  • Analytical Validation (HPLC): Inject a 10 μ L aliquot onto a C18 Reverse-Phase HPLC column. The disappearance of the 6-dimethylaminopurine peak and the emergence of the ddMe2A peak validates the reaction. Expected yield is approximately 78%[2].

  • Lyophilization: Freeze-dry the eluate to yield pure ddMe2A powder (expected elemental analysis: C 53.38%, H 6.35%, N 25.94% for the monohydrate)[2].

Synthesis Donor Donor: ddC (2',3'-dideoxycytidine) Reaction Transglycosylation (37°C, pH 6.2) Donor->Reaction Acceptor Acceptor: 6-DMAP (6-dimethylaminopurine) Acceptor->Reaction Enzyme Biocatalyst: Ll-NDT II Enzyme Enzyme->Reaction Product Product: ddMe2A (β-anomer specific) Reaction->Product Byproduct Byproduct: Cytosine Reaction->Byproduct

Fig 2: Enzymatic transglycosylation workflow for stereospecific ddMe2A synthesis using Ll-NDT II.

Protocol 2: In Vitro Primer Extension & Chain Termination Assay

To validate the biological efficacy of the synthesized ddMe2A, it must first be chemically phosphorylated to its active triphosphate form (ddMe2A-TP) using standard Yoshikawa phosphorylation conditions (POCl3 in trimethyl phosphate), followed by a primer extension assay.

Self-Validating Workflow:

  • Substrate Annealing: Anneal a 5'-fluorescently labeled DNA primer (e.g., 5'-FAM-20mer) to a complementary 30mer DNA template containing a specific 'T' residue at position 21.

  • Reaction Setup: In a 20 μ L reaction volume, combine the annealed template-primer complex (100 nM) with a target polymerase (e.g., 1 unit of HIV-1 RT or Klenow Fragment exo-) in a standard reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).

  • Inhibitor Titration: Add ddMe2A-TP at varying concentrations (0.1 μ M to 100 μ M).

  • Internal Controls:

    • Negative Control: Reaction lacking polymerase (validates primer integrity).

    • Positive Control: Reaction utilizing standard ddATP (validates standard termination kinetics).

  • Elongation & Quenching: Initiate the reaction by adding standard dNTPs (minus dATP) at 10 μ M. Incubate at 37°C for 15 minutes. Quench with 20 μ L of 95% formamide/EDTA loading dye and heat to 95°C for 5 minutes.

  • Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (urea-PAGE). The appearance of a distinct 21mer fluorescent band confirms precise chain termination at the 'T' template site, driven by ddMe2A-TP incorporation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-". PubChem.[Link]

  • Holý, A., et al. "2',3'-dideoxyribofuranosides and process for producing them." WIPO (PCT)
  • Kaminski, P. A. "In vivo reshaping the catalytic site of nucleoside 2'-deoxyribosyltransferase for dideoxy- and didehydronucleosides via a single amino acid substitution." Journal of Biological Chemistry 283.29 (2008): 20053-20059.[Link]

  • Sanger, F., Nicklen, S., & Coulson, A. R. "DNA sequencing with chain-terminating inhibitors." Proceedings of the National Academy of Sciences 74.12 (1977): 5463-5467.[Link]

Sources

Foundational

Pharmacological Profiling of Adenosine, 2',3'-dideoxy-N,N-dimethyl-: Receptor Selectivity and Intracellular Modulation

Executive Summary The compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N6,N6-Dimethyl-2',3'-dideoxyadenosine, PubChem CID 451775) represents a highly specialized synthetic convergence of two distinct pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N6,N6-Dimethyl-2',3'-dideoxyadenosine, PubChem CID 451775) represents a highly specialized synthetic convergence of two distinct pharmacological modifications on the endogenous adenosine scaffold. As drug development professionals pivot toward highly selective purinergic modulators, understanding the structure-activity relationship (SAR) of this molecule is critical. This whitepaper deconstructs the receptor pharmacology of this compound, detailing how its structural modifications shift its profile from a pan-receptor agonist to a highly selective A3 receptor modulator and intracellular P-site inhibitor.

Molecular Anatomy & Structure-Activity Relationship (SAR)

To predict and validate the effects of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) on adenosine receptors (A1, A2A, A2B, A3), we must analyze the causality behind its two primary functional group alterations:

The N6,N6-Dimethyl Substitution

Alkylation at the N6 position of the adenine ring is a classic driver of receptor subtype selectivity. Specifically, N6,N6-dimethyladenosine is recognized as an endogenous ligand for the A3 adenosine receptor (A3AR) and a potent modulator of the AKT/ADAM17 signaling pathway[1]. The bulky dimethyl group sterically hinders optimal binding to the A1 and A2A receptors while fitting perfectly into the hydrophobic sub-pocket of the A3AR, driving selectivity.

The 2',3'-Dideoxy Ribose Modification

In endogenous adenosine, the 2'- and 3'-hydroxyl groups of the ribose ring are critical for hydrogen bonding with conserved polar residues (e.g., histidine and threonine) within the orthosteric binding pockets of A1 and A2 receptors. The removal of these hydroxyl groups (dideoxy modification) abolishes the ability of the ligand to stabilize the active conformation of A1 and A2A receptors, effectively stripping the molecule of its pan-agonist properties and converting it into a pure antagonist with reduced affinity[2].

Conversely, the A3 receptor is uniquely tolerant of ribose modifications; 2',3'-dideoxy analogs retain binding affinity and can act as A3 agonists or modulators[3]. Furthermore, dideoxyadenosines are classic non-competitive inhibitors of the intracellular "P-site" of adenylate cyclase, capable of suppressing cAMP independently of G-protein coupled receptors (GPCRs)[4].

Mechanistic Pathways & Downstream Effects

Based on the SAR, ddMe2A exhibits a bifurcated mechanism of action, bypassing A1/A2 activation entirely.

Pathway ddMe2A Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) A3R A3 Adenosine Receptor (Extracellular) ddMe2A->A3R Agonist Binding A1A2 A1 / A2 Receptors (Extracellular) ddMe2A->A1A2 Antagonism / No Activation PSite Adenylate Cyclase P-Site (Intracellular) ddMe2A->PSite Direct Inhibition Gi Gi Protein Activation A3R->Gi Couples to AKT AKT / ADAM17 Pathway (Inhibited) A3R->AKT Modulates cAMP cAMP Production (Suppressed) PSite->cAMP Blocks Synthesis Gi->cAMP Inhibits Synthesis

Mechanistic pathways of ddMe2A targeting A3 receptors and the adenylate cyclase P-site.

Experimental Methodologies: Validation Protocols

As drug development professionals, we cannot rely on single-endpoint assays when evaluating dual-action molecules. The following protocols are designed as self-validating systems to isolate extracellular A3 GPCR activation from intracellular P-site inhibition.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Scint 4. Scintillation Counting Filter->Scint Data 5. Schild Plot Analysis Scint->Data

Step-by-step experimental workflow for adenosine receptor radioligand binding assays.

Protocol 1: Radioligand Binding Assay (Receptor Selectivity)

This protocol confirms the loss of A1/A2 affinity and the retention of A3 affinity[3].

  • Membrane Preparation: Homogenize CHO cells stably expressing human A1, A2A, or A3 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Resuspend the pellet. Incubate membranes with specific radioligands: [3H] DPCPX for A1, [3H] ZM241385 for A2A, and [125I] AB-MECA for A3. Introduce ddMe2A at varying concentrations ( 10−10 to 10−4 M).

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters using a Brandel cell harvester. Wash three times with ice-cold buffer.

  • Scintillation Counting: Extract filters into scintillation vials, add fluid, and quantify bound radioactivity to generate competitive displacement curves.

  • Data Analysis: Calculate Ki​ values using the Cheng-Prusoff equation. Expected Result: High Ki​ (low affinity) for A1/A2A; low Ki​ (high affinity) for A3.

Protocol 2: Intracellular cAMP Quantification (Pathway Isolation)

Because ddMe2A can inhibit adenylate cyclase via the A3 receptor (Gi-coupled) and the intracellular P-site[4], this assay uses a selective antagonist to self-validate the mechanism.

  • Cell Plating: Seed A3-expressing CHO cells in 96-well plates.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylate cyclase and raise baseline cAMP levels.

  • Compound Addition (The Self-Validating Step):

    • Group A: Add ddMe2A alone.

    • Group B: Pre-incubate with MRS1220 (a highly selective A3 antagonist), then add ddMe2A.

  • Lysis & Detection: Lyse cells and quantify cAMP using a FRET-based or ELISA cAMP assay kit.

  • Interpretation: If MRS1220 completely reverses the cAMP drop, the effect is A3-mediated. If the cAMP drop persists despite A3 blockade, it confirms the compound has crossed the membrane and is acting as a direct P-site inhibitor.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of ddMe2A compared to its parent structural moieties, highlighting the synergistic effect of the dual modification.

CompoundA1 ReceptorA2A ReceptorA3 ReceptorAdenylate Cyclase P-SitePrimary Function
Adenosine Agonist (High Affinity)Agonist (High Affinity)Agonist (Low Affinity)Weak InhibitionEndogenous Pan-Agonist
N6,N6-Dimethyladenosine Agonist (Moderate)Agonist (Moderate)Agonist (High Affinity)Weak InhibitionA3-Selective Agonist / AKT Modulator
2',3'-Dideoxyadenosine Antagonist (Low Affinity)Antagonist (Low Affinity)Agonist/ModulatorStrong InhibitionIntracellular P-Site Inhibitor
ddMe2A (Target) Antagonist (Negligible)Antagonist (Negligible)Modulator (High Affinity)Strong InhibitionDual A3 Modulator & P-Site Inhibitor

Conclusion & Translational Outlook

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a prime example of rational drug design where modifications dictate precise cellular localization and receptor targeting. By stripping away the 2' and 3' hydroxyl groups, researchers effectively silence A1 and A2A-mediated cardiovascular and central nervous system side effects. Simultaneously, the N6,N6-dimethylation anchors the molecule's relevance to the A3 receptor and AKT pathway. This makes ddMe2A a highly valuable tool compound for investigating A3-mediated immunomodulation and intracellular adenylate cyclase regulation without the confounding noise of pan-adenosine receptor activation.

References

  • National Institutes of Health. "Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775 - PubChem". PubChem Database. URL: [Link]

  • Bruns, R. F. (1980). "Adenosine receptor activation in human fibroblasts: nucleoside agonists and antagonists". Canadian Journal of Physiology and Pharmacology. URL: [Link]

  • Lohse, M. J., et al. (1988). "2',3'-Dideoxy-N6-cyclohexyladenosine: an adenosine derivative with antagonist properties at adenosine receptors". European Journal of Pharmacology. URL: [Link]

  • Jacobson, K. A., et al. (1997). "Structure–Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors". Journal of Medicinal Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Introduction Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a synthetic purine nucleoside analog. Its structure is based on the well-characterized reverse transcriptase inhibitor, 2',3'-dideoxyadenosine (ddA), with the notabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a synthetic purine nucleoside analog. Its structure is based on the well-characterized reverse transcriptase inhibitor, 2',3'-dideoxyadenosine (ddA), with the notable addition of two methyl groups on the N6 position of the adenine base. This modification is also seen in the naturally occurring N6,N6-dimethyladenosine, a molecule recognized for its role as an AKT inhibitor and a modulator of ADAM17 activity[1]. The unique combination of a 2',3'-dideoxyribose moiety and an N,N-dimethylated adenine suggests that this compound could possess a multifaceted mechanism of action, potentially targeting both viral replication and cellular signaling pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of Adenosine, 2',3'-dideoxy-N,N-dimethyl-. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for the characterization of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its experimental evaluation.

PropertyValueSource
Molecular Formula C12H17N5O2PubChem CID: 451775[2]
Molecular Weight 263.30 g/mol PubChem CID: 451775[2]
IUPAC Name [(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanolPubChem CID: 451775[2]
CAS Number 120503-30-2PubChem CID: 451775[2]
Appearance White to off-white powderAssumed based on related compounds[3]
Solubility Soluble in water, DMSO, and other polar organic solventsAssumed based on related compounds[4]

Proposed Mechanism of Action

The chemical structure of Adenosine, 2',3'-dideoxy-N,N-dimethyl- suggests a dual-pronged mechanism of action, leveraging the properties of both its dideoxyadenosine core and its N,N-dimethylated adenine base.

Inhibition of Viral Reverse Transcriptase

Similar to other 2',3'-dideoxynucleosides, this compound is expected to act as a chain terminator of viral DNA synthesis.[5] Once inside a cell, it is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.[5]

G cluster_0 Cellular Environment cluster_1 Viral Replication Machinery Adenosine, 2',3'-dideoxy-N,N-dimethyl- Adenosine, 2',3'-dideoxy-N,N-dimethyl- Cellular Kinases Cellular Kinases Adenosine, 2',3'-dideoxy-N,N-dimethyl-->Cellular Kinases Phosphorylation Active Triphosphate Form Active Triphosphate Form Cellular Kinases->Active Triphosphate Form Viral Reverse Transcriptase Viral Reverse Transcriptase Active Triphosphate Form->Viral Reverse Transcriptase Incorporation into viral DNA Chain Termination Chain Termination Viral Reverse Transcriptase->Chain Termination

Caption: Proposed pathway for reverse transcriptase inhibition.

Modulation of Cellular Signaling Pathways

The N6,N6-dimethyladenosine moiety is known to inhibit the AKT signaling pathway and modulate the activity of ADAM17, a sheddase involved in the processing of various cell surface proteins.[1] Therefore, it is plausible that Adenosine, 2',3'-dideoxy-N,N-dimethyl- could exert biological effects independent of its antiviral activity, potentially impacting cell survival, proliferation, and inflammation.

G Adenosine, 2',3'-dideoxy-N,N-dimethyl- Adenosine, 2',3'-dideoxy-N,N-dimethyl- AKT Pathway AKT Pathway Adenosine, 2',3'-dideoxy-N,N-dimethyl-->AKT Pathway Inhibition ADAM17 ADAM17 Adenosine, 2',3'-dideoxy-N,N-dimethyl-->ADAM17 Modulation Cell Survival & Proliferation Cell Survival & Proliferation AKT Pathway->Cell Survival & Proliferation Downregulation Protein Shedding Protein Shedding ADAM17->Protein Shedding Alteration Inflammation & Cell Signaling Inflammation & Cell Signaling Protein Shedding->Inflammation & Cell Signaling Impact

Caption: Potential modulation of cellular signaling pathways.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a commercially available, purified reverse transcriptase enzyme.

Materials:

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl-

  • Purified recombinant HIV-1 Reverse Transcriptase (RT)

  • 2',3'-dideoxyadenosine triphosphate (ddATP) as a positive control

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Adenosine, 2',3'-dideoxy-N,N-dimethyl-triphosphate (the active form) and ddATP in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect it by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Antiviral Activity Assay in Cell Culture

This protocol assesses the ability of the compound to inhibit viral replication in a cell-based system.

Materials:

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl-

  • A suitable host cell line (e.g., MT-4 or CEM-SS cells for HIV)

  • Viral stock (e.g., HIV-1)

  • Cell culture medium and supplements

  • A method for quantifying viral replication (e.g., p24 antigen ELISA for HIV)

  • A cell viability assay (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of Adenosine, 2',3'-dideoxy-N,N-dimethyl- to the cells. Include a no-drug control and a positive control (e.g., ddA).

  • Viral Infection: Infect the cells with a predetermined amount of virus.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days for HIV).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell supernatant and quantify the level of viral replication using a suitable method (e.g., p24 ELISA).

  • Cytotoxicity Assessment: In a parallel plate with uninfected cells, assess the cytotoxicity of the compound using a cell viability assay.

  • Data Analysis: Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration). The selectivity index (SI) is then calculated as CC50/EC50.

Protocol 3: Cellular Kinase Phosphorylation Assay

This assay determines if the compound is a substrate for cellular kinases, a crucial step for its activation.

Materials:

  • Radiolabeled [γ-³²P]ATP

  • Cell extracts containing kinase activity or purified cellular kinases (e.g., deoxycytidine kinase, adenosine kinase)

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl-

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a reaction buffer, combine the cell extract or purified kinase, [γ-³²P]ATP, and the test compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Quenching: Stop the reaction at various time points.

  • TLC Analysis: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the unphosphorylated nucleoside from its mono-, di-, and tri-phosphate forms.

  • Detection: Visualize the radiolabeled phosphorylated products using a phosphorimager or by exposing the TLC plate to autoradiography film.

  • Analysis: Determine the rate and extent of phosphorylation of the compound.

Protocol 4: AKT Pathway Inhibition Assay

This protocol investigates the effect of the compound on the AKT signaling pathway.

Materials:

  • A suitable cell line (e.g., a cancer cell line with constitutively active AKT)

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl-

  • Serum-free medium for starvation

  • Growth factor (e.g., insulin or EGF) to stimulate the AKT pathway

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies and detection reagents

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the compound for a defined period.

  • Serum Starvation and Stimulation: Serum-starve the cells and then stimulate them with a growth factor to activate the AKT pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-AKT and total AKT.

  • Detection and Analysis: Detect the protein bands and quantify the band intensities. Determine the effect of the compound on the ratio of phosphorylated AKT to total AKT.

Data Presentation: Expected Outcomes

Based on the known activities of related compounds, the following are hypothetical but plausible outcomes of the experimental protocols described above.

Table 1: Predicted In Vitro Activity Profile

AssayParameterPredicted Value
Reverse Transcriptase Inhibition IC501 - 10 µM
Antiviral Activity (HIV-1) EC505 - 50 µM
Cytotoxicity (MT-4 cells) CC50> 100 µM
Selectivity Index (SI) CC50/EC50> 2 - 20
AKT Phosphorylation Inhibition IC5010 - 100 µM

Workflow for Comprehensive Evaluation:

G cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C In Vitro RT Inhibition Assay B->C D Antiviral Activity Assay C->D E Cytotoxicity Assay D->E G AKT Pathway Inhibition Assay D->G I Combination Studies with other Antivirals D->I F Cellular Phosphorylation Assay E->F H ADAM17 Activity Assay G->H

Caption: A logical workflow for the characterization of Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Conclusion

Adenosine, 2',3'-dideoxy-N,N-dimethyl- represents a novel nucleoside analog with the potential for a dual mechanism of action. The protocols detailed in these application notes provide a robust framework for its comprehensive preclinical evaluation. By systematically investigating its effects on both viral replication and host cell signaling pathways, researchers can elucidate its therapeutic potential and pave the way for further drug development efforts. It is imperative that all experimental work is conducted with appropriate controls and rigorous data analysis to ensure the scientific integrity of the findings.

References

  • PubChem. Adenosine, 2',3'-dideoxy-N,N-dimethyl-. National Center for Biotechnology Information. [Link]

  • Rosowsky A, Solan VC, Sodroski JG, Ruprecht RM. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents. J Med Chem. 1989 May;32(5):1135-40. [Link]

  • Ohrui H, Kohgo S, Kitano K, Sakata S. A short and efficient synthesis of 2',3'-dideoxy-2',3'-didehydro-beta-D-nucleosides (d4Ns) from D-glucose. Chem Pharm Bull (Tokyo). 2002 Jan;50(1):106-8. [Link]

  • Meyer MR, Pohlmann S, Purtuc V, et al. ATP-Dependent Removal of Nucleoside Reverse Transcriptase Inhibitors by Human Immunodeficiency Virus Type 1 Reverse Transcriptase. J Biol Chem. 2005;280(37):32243-32251. [Link]

  • Camici M, Tozzi MG, Allegrini S, et al. Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents. J Med Chem. 1999;42(23):4845-4853. [Link]

  • Gumina G, Schinazi RF, Chu CK. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules. 2022;27(3):958. [Link]

  • Bionity. Reverse transcriptase inhibitor. [Link]

  • Longdom Publishing. Nucleotide Reverse Transcriptase Inhibitors for Antiretroviral Therapy. Journal of AIDS and Clinical Research. [Link]

  • PubChem. Dideoxyadenosine. National Center for Biotechnology Information. [Link]

  • He J, et al. Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. Molecules. 2022 Dec 19;27(24):9044. [Link]

  • Wikipedia. Reverse-transcriptase inhibitor. [Link]

  • Atkinson MR, Deutscher MP, Kornberg A, Russell AF, Moffatt JG. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2',3'-DIDEOXYADENOSINE TRIPHOSPHATE. Biochemistry. 1969;8(12):4897-4904. [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A)

Target Audience: Researchers, virologists, and drug development professionals. Compound: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (Synonyms: N6,N6-dimethyl-2',3'-dideoxyadenosine; ddMe2A; DMAPDDR)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Compound: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (Synonyms: N6,N6-dimethyl-2',3'-dideoxyadenosine; ddMe2A; DMAPDDR)[1].

Introduction & Mechanistic Rationale

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) is a synthetic purine nucleoside analogue designed to inhibit viral replication, specifically targeting the Reverse Transcriptase (RT) of retroviruses such as HIV-1.

The Causality of Structural Modifications

In antiviral drug design, structural modifications dictate both pharmacokinetics and pharmacodynamics. The design of ddMe2A relies on two critical structural features:

  • The 2',3'-Dideoxy Ribose Ring: Like other dideoxynucleosides (e.g., didanosine/ddI, zalcitabine/ddC), ddMe2A lacks the 3'-hydroxyl group on the carbohydrate moiety[2]. During viral DNA synthesis, the viral reverse transcriptase erroneously incorporates the activated triphosphate form of this drug into the nascent DNA strand. The absence of the 3'-OH group prevents the formation of the subsequent 5'-3' phosphodiester linkage, resulting in obligatory DNA chain termination.

  • The N6,N6-Dimethylation: Unmodified 2',3'-dideoxyadenosine (ddA) suffers from rapid deamination by ubiquitous adenosine deaminase (ADA) enzymes, limiting its half-life. The N6,N6-dimethyl substitution increases the compound's lipophilicity—enhancing passive cellular membrane permeation—and acts as a steric shield, altering its susceptibility to ADA. Once inside the cell, it functions as a prodrug, requiring a cascade of intracellular kinases (and potential demethylation/deamination) to yield the active 5'-triphosphate metabolite (ddA-TP / ddI-TP)[3].

To rigorously evaluate ddMe2A, a self-validating tri-phasic assay system is required. One must prove that the drug inhibits the target (Phase 1), is successfully activated by cellular machinery (Phase 2), and exhibits a favorable therapeutic window in living cells (Phase 3).

MOA ddMe2A ddMe2A (Prodrug) Cellular Entry Kinase Intracellular Kinases (Phosphorylation Cascade) ddMe2A->Kinase Cellular Uptake ddMe2A_TP ddMe2A-TP / ddA-TP (Active Metabolite) Kinase->ddMe2A_TP +3 Pi (Activation) RT HIV-1 Reverse Transcriptase (Target Binding) ddMe2A_TP->RT Competes with dATP ChainTerm DNA Chain Termination (Viral Inhibition) RT->ChainTerm Lacks 3'-OH group

Intracellular activation cascade and chain termination mechanism of ddMe2A.

Experimental Workflows & Protocols

The following protocols establish a comprehensive preclinical in vitro profile for ddMe2A.

Workflow Phase1 Phase 1: Cell-Free RT Assay (Direct Target Engagement) Phase2 Phase 2: LC-MS/MS Profiling (Metabolic Activation) Phase1->Phase2 Requires synthesized TP Phase3 Phase 3: Cell-Based Assay (Efficacy & Cytotoxicity) Phase2->Phase3 Confirms kinase conversion Decision Therapeutic Index (SI) Calculation Phase3->Decision Yields CC50 & EC50

Tri-phasic experimental logic for evaluating nucleoside reverse transcriptase inhibitors.

Phase 1: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Rationale: To prove direct target engagement, we must bypass the cell membrane and cellular kinases. Therefore, this assay must utilize the chemically synthesized 5'-triphosphate form of ddMe2A (ddMe2A-TP) . Because ddMe2A is an adenosine analogue, it competes with deoxyadenosine triphosphate (dATP). The assay must use a Poly(rU)-oligo(dA) template-primer complex.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM DTT, and 0.1% BSA.

  • Template-Primer Annealing: Anneal Poly(rU) and oligo(dA) 12−18​ at a 1:1 nucleotide ratio by heating to 85°C for 5 minutes and cooling slowly to room temperature.

  • Reaction Assembly: In a 96-well microtiter plate, add 20 µL of reaction buffer, 10 µL of the annealed template-primer (final concentration 1 µg/mL), and 10 µL of varying concentrations of ddMe2A-TP (0.01 µM to 100 µM).

  • Substrate Addition: Add 10 µL of a substrate mix containing 10 µM unlabeled dATP spiked with 0.5 µCi of[³H]-dATP.

  • Enzyme Initiation: Initiate the reaction by adding 10 µL of purified recombinant HIV-1 RT (0.5 U/well). Incubate at 37°C for 60 minutes.

  • Termination & Readout: Quench the reaction with 20 µL of cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate the synthesized DNA. Harvest the precipitates onto glass fiber filters using a cell harvester, wash extensively with 5% TCA, and quantify the incorporated[³H]-dATP using a liquid scintillation counter.

  • Analysis: Calculate the IC 50​ (concentration inhibiting 50% of enzyme activity) using non-linear regression.

Phase 2: Intracellular Metabolism Profiling via LC-MS/MS

Rationale: A potent IC 50​ in Phase 1 is meaningless if the parent prodrug (ddMe2A) cannot be phosphorylated by human host cells. This phase quantifies the intracellular formation of the active triphosphate species.

Step-by-Step Protocol:

  • Cell Incubation: Seed human T-lymphoblastoid cells (e.g., CEM or MT-4) at 1×106 cells/mL in RPMI-1640 medium. Add 10 µM of ddMe2A and incubate at 37°C in a 5% CO2 incubator for 4, 8, 12, and 24 hours.

  • Cell Harvesting: At each time point, extract 5×106 cells. Centrifuge at 1,000 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Metabolite Extraction: Resuspend the pellet in 500 µL of cold 70% methanol/30% water (v/v). Vortex vigorously and incubate at -80°C for 1 hour to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the residue in mobile phase. Inject onto a weak anion-exchange (WAX) or porous graphitic carbon (PGC) HPLC column coupled to a tandem mass spectrometer (ESI-MS/MS in positive or negative ion mode). Monitor the specific MRM transitions for ddMe2A-monophosphate, diphosphate, and triphosphate.

Phase 3: Cell-Based Antiviral Efficacy & Cytotoxicity (MTT Assay)

Rationale: This assay measures the ultimate phenotypic outcome: protection of host cells from virus-induced cytopathic effect (CPE) versus the intrinsic cytotoxicity of the compound (e.g., off-target inhibition of host mitochondrial DNA polymerase γ )[2].

Step-by-Step Protocol:

  • Cell & Virus Preparation: Suspend MT-4 cells in complete RPMI-1640 medium. Infect half of the cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01. Leave the other half uninfected (mock-infected) to serve as the cytotoxicity control.

  • Plating: Seed cells into 96-well plates at 3×104 cells/well containing serial dilutions of ddMe2A (0.1 µM to 500 µM).

  • Incubation: Incubate the plates for 5 days at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of acidified isopropanol (or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Calculation:

    • EC 50​ : Concentration required to protect 50% of cells from viral CPE.

    • CC 50​ : Concentration that reduces the viability of mock-infected cells by 50%.

Data Presentation & Interpretation

The success of ddMe2A as a lead compound relies on analyzing the differential between host toxicity and viral inhibition. Below is a representative data structure summarizing the expected quantitative outputs of the described protocols.

Assay ParameterTarget/Cell LineReadout MetricExpected Range for ddA AnaloguesInterpretation
Enzyme Inhibition HIV-1 RT (Cell-Free)IC 50​ (Triphosphate)0.05 – 0.5 µMHigh affinity for viral RT; efficient competitive inhibition.
Intracellular Activation MT-4 CellsTP Concentration1 – 10 pmol / 106 cellsConfirms successful cellular uptake and kinase-mediated phosphorylation.
Antiviral Efficacy HIV-1 (IIIB) in MT-4EC 50​ (Prodrug)1.0 – 10.0 µMEffective suppression of viral replication in living host cells.
Cytotoxicity MT-4 Cells (Mock)CC 50​ (Prodrug)> 500 µMLow host-cell toxicity; indicates poor affinity for host DNA polymerases.
Therapeutic Index MT-4 / HIV-1SI (CC 50​ / EC 50​ )> 50A high Selectivity Index indicates a favorable safety and efficacy profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-" PubChem, [Link]

  • M. S. A. El-Sayed et al. "Efficacious Preclinical Repurposing of the Nucleoside Analogue Didanosine against COVID-19 Polymerase and Exonuclease" ACS Omega (via PMC), [Link]

  • E. N. Noki et al. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues" Beilstein Journal of Organic Chemistry, [Link]

  • J. Balzarini. "Antiviral agents acting as DNA or RNA chain terminators" ResearchGate, [Link]

Sources

Method

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" cell-based assay

Application Note & Protocols Characterization of 2',3'-dideoxy-N,N-dimethyladenosine in Cell-Based Assays: A Guide to Evaluating Cytotoxicity and Biological Function Abstract This guide provides a comprehensive framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Characterization of 2',3'-dideoxy-N,N-dimethyladenosine in Cell-Based Assays: A Guide to Evaluating Cytotoxicity and Biological Function

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 2',3'-dideoxy-N,N-dimethyladenosine. As a member of the dideoxynucleoside analog class of molecules, its primary hypothesized mechanism is the inhibition of reverse transcriptases, a critical enzyme in the life cycle of retroviruses. Concurrently, the N6,N6-dimethylated adenine base suggests potential interactions with cellular pathways regulated by adenosine, such as G-protein coupled receptor (GPCR) signaling. We present detailed protocols for foundational cytotoxicity assessment and for two distinct functional assays: a cell-based reverse transcriptase (RT) inhibition assay and a cAMP accumulation assay to probe adenosine receptor modulation. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and interpretable results.

Introduction and Scientific Background

2',3'-dideoxy-N,N-dimethyladenosine is a synthetic nucleoside analog characterized by two key structural modifications compared to native deoxyadenosine:

  • A Dideoxyribose Sugar: The absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar is the hallmark of dideoxynucleosides. Once phosphorylated intracellularly to their active triphosphate form, they can be incorporated into a growing DNA chain by polymerases. However, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to obligate chain termination.[1] This mechanism is the cornerstone of many antiviral therapies, particularly those targeting viral reverse transcriptases.[1]

  • An N,N-dimethylated Adenine Base: The adenine base is dimethylated at the N6 position. This modification is significant, as N6-methyladenosine (m6A) is a widespread and critical epigenetic mark in eukaryotic mRNA, influencing its stability, translation, and splicing.[2][3][4][5][6] Furthermore, various adenosine derivatives are known ligands for adenosine receptors (A1, A2A, A2B, A3), which are GPCRs that modulate diverse physiological processes, including inflammation and neurotransmission, often through the cyclic AMP (cAMP) second messenger pathway.[7][8][9][10] The N6,N6-dimethyladenosine ribonucleoside has been identified as an endogenous ligand for the A3 adenosine receptor and an inhibitor of AKT signaling.[11]

These structural features suggest that 2',3'-dideoxy-N,N-dimethyladenosine could exert biological effects through at least two distinct pathways, making a multi-assay characterization essential.

Potential Mechanisms of Action

The dual-nature of the compound's structure leads to two primary hypotheses for its mechanism of action at the cellular level.

Hypothesis A: Inhibition of Reverse Transcriptase This pathway is predicated on the dideoxynucleoside structure. The compound would be transported into the cell, phosphorylated by cellular kinases to its active triphosphate form, and subsequently act as a competitive inhibitor and chain terminator for reverse transcriptases.

Hypothesis B: Modulation of Adenosine-Dependent Signaling This pathway is based on the N,N-dimethyladenine moiety. The compound could act as an agonist or antagonist at one of the four adenosine receptor subtypes, leading to downstream changes in second messenger signaling, most notably the production of cAMP.

Diagram: Hypothesized Cellular Mechanisms

Mechanism_of_Action cluster_0 Hypothesis A: Reverse Transcriptase Inhibition cluster_1 Hypothesis B: Adenosine Receptor Modulation C_in_A dd(m6A) Kinase Cellular Kinases C_in_A->Kinase Phosphorylation C_TP dd(m6A)-TP Kinase->C_TP RT Viral Reverse Transcriptase C_TP->RT Chain_Term Chain Termination RT->Chain_Term Incorporation RNA_DNA RNA Template Growing DNA RNA_DNA->RT C_in_B dd(m6A) AR Adenosine Receptor (GPCR) C_in_B->AR Binding G_Protein G-Protein (Gs/Gi) AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP Production (Up or Down) AC->cAMP

Caption: Hypothesized mechanisms for 2',3'-dideoxy-N,N-dimethyladenosine.

Critical Experimental Parameters

Before proceeding to specific protocols, several factors must be considered to ensure data quality and reproducibility.

  • Compound Handling and Solubility: 2',3'-dideoxy-N,N-dimethyladenosine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions into cell culture media should ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.5%.[12]

  • Cell Line Selection: The choice of cell line is critical and depends on the hypothesis being tested.

    • For Cytotoxicity: A panel of cell lines, including both cancerous (e.g., HeLa, Jurkat) and non-cancerous (e.g., HEK293T, HaCaT) lines, is recommended to assess general and differential toxicity.[13]

    • For RT Inhibition: A cell line susceptible to retroviral infection is required. For example, MT-2 or CEM-GFP cells are commonly used for HIV-1 infection-based assays.[14][15] Alternatively, a cell line stably expressing a retroviral RT can be used.

    • For Adenosine Receptor Signaling: A cell line endogenously expressing high levels of a specific adenosine receptor (e.g., CHO-K1 cells stably transfected with A1 or A2A receptors) is ideal. HEK293T cells also express multiple adenosine receptors.

  • Assay Controls: Every experiment must include a set of controls to validate the results.

    • Vehicle Control: Cells treated with the same final concentration of the vehicle (e.g., DMSO) as the test compound. This establishes the baseline response.

    • Positive Control: A known active compound for the assay (e.g., Zidovudine (AZT) for RT inhibition, NECA for adenosine receptor agonism). This confirms the assay is performing correctly.

    • Negative Control (Untreated): Cells that receive only culture medium. This controls for handling effects.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol determines the concentration-dependent effect of the compound on cell proliferation and viability. The results (e.g., IC50 value) are crucial for designing and interpreting all subsequent functional assays. The widely used MTT assay is described here.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[12][13]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/SDS) F->G H 8. Read Absorbance (~570 nm) G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Materials:

Reagent/Equipment Supplier Example
96-well flat-bottom plates Corning
Cell Line of Choice ATCC
Complete Culture Medium Gibco/Thermo Fisher
2',3'-dideoxy-N,N-dimethyladenosine N/A (Test Compound)
DMSO, Cell Culture Grade Sigma-Aldrich
MTT Reagent (5 mg/mL in PBS) Sigma-Aldrich
Solubilization Buffer (e.g., 10% SDS in 0.01M HCl or pure DMSO) N/A (Lab Prepared)

| Multi-well Plate Spectrophotometer | BioTek/Molecular Devices |

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Leave wells on the plate edge filled with sterile PBS to minimize evaporation.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare a 2X serial dilution series of the test compound in culture medium from your high-concentration stock. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and untreated controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a plate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell-Based Reverse Transcriptase (RT) Inhibition Assay

This protocol assesses the compound's ability to inhibit retroviral replication in a cellular context, a direct functional test of Hypothesis A. This example uses a commercially available colorimetric ELISA-based kit that measures RT activity from cell culture supernatants.

Principle: This assay quantifies the activity of reverse transcriptase released from infected cells into the culture supernatant. The RT enzyme uses a provided template/primer hybrid to synthesize DNA, which is labeled with digoxigenin (DIG). The newly synthesized DNA is then captured on a streptavidin-coated plate via a biotin label on the primer. An anti-DIG antibody conjugated to peroxidase is used to detect the captured DNA, and a colorimetric substrate (e.g., ABTS) produces a signal proportional to RT activity.[16]

Workflow: RT Inhibition Assay (Supernatant)

RT_Workflow A 1. Treat susceptible cells with compound B 2. Infect cells with retrovirus A->B C 3. Incubate (days) B->C D 4. Harvest supernatant containing virions C->D E 5. Lyse virions to release RT D->E F 6. Perform RT reaction (Template + dNTPs + DIG-dUTP) E->F G 7. Capture product on streptavidin plate F->G H 8. Detect with Anti-DIG-POD & colorimetric substrate G->H I 9. Read Absorbance H->I

Caption: Workflow for a cell-based retroviral RT inhibition assay.

Materials:

Reagent/Equipment Supplier Example
Retrovirus-susceptible cells (e.g., MT-2) ATCC
Retrovirus stock (e.g., HIV-1) NIH AIDS Reagent Program
Reverse Transcriptase Assay Kit, colorimetric Sigma-Aldrich (Cat. No. 11468120910) or similar
Positive Control (e.g., AZT, Nevirapine) Sigma-Aldrich

| 24- or 48-well plates | Corning |

Step-by-Step Protocol:

  • Cell Plating and Treatment: Seed susceptible cells in a 24-well plate. Immediately treat the cells with a dilution series of 2',3'-dideoxy-N,N-dimethyladenosine at non-toxic concentrations (as determined in Protocol 1). Include positive (AZT) and vehicle controls.

  • Infection: Add the retrovirus stock to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Culture the infected cells for a period that allows for multiple rounds of replication (e.g., 3-5 days).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants, which now contain progeny virions.

  • RT Assay: Perform the colorimetric RT assay on the collected supernatants according to the manufacturer's instructions. This typically involves: a. Mixing the supernatant with a lysis buffer to release the RT enzyme. b. Adding this lysate to a reaction mixture containing the biotinylated primer/template hybrid and DIG-labeled dNTPs. c. Incubating to allow DNA synthesis. d. Transferring the reaction mix to the streptavidin-coated microplate for capture. e. Washing, then adding the anti-DIG-Peroxidase antibody. f. Washing, then adding the colorimetric substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm).

Data Analysis: Calculate the percent inhibition of RT activity for each concentration relative to the vehicle control (infected, untreated cells). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 (50% effective concentration).

Protocol 3: cAMP Signaling Assay for Adenosine Receptor Modulation

This protocol investigates Hypothesis B by measuring changes in intracellular cAMP levels following compound treatment.

Principle: Adenosine receptors A2A and A2B are coupled to the Gs alpha subunit, which activates adenylyl cyclase (AC) and increases cAMP production.[7][8] Receptors A1 and A3 are coupled to the Gi alpha subunit, which inhibits AC and decreases cAMP levels.[7][17] By first stimulating cells with an agent like Forskolin (a direct AC activator) and then adding the test compound, one can detect inhibitory (Gi-coupled) effects. This protocol uses a competitive immunoassay format (e.g., HTRF or ELISA) for sensitive cAMP quantification.

Materials:

Reagent/Equipment Supplier Example
Cell Line (e.g., HEK293T) ATCC
cAMP Assay Kit (e.g., HTRF, ELISA) Cisbio, Promega, Cayman Chemical
Forskolin Sigma-Aldrich
IBMX (a phosphodiesterase inhibitor) Sigma-Aldrich
Positive Controls (e.g., NECA, CGS-21680) Tocris Bioscience

| 96-well or 384-well low-volume white plates | Greiner Bio-One |

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96- or 384-well plate and incubate overnight.

  • Pre-incubation: Remove culture medium and replace it with stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Incubate for 30 minutes.

  • Compound Addition:

    • To test for Gs agonism: Add a serial dilution of 2',3'-dideoxy-N,N-dimethyladenosine.

    • To test for Gi agonism: Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells (except negative control) followed immediately by the serial dilution of the test compound.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit directly to the wells as per the manufacturer's protocol.

  • Data Acquisition: After a final incubation period, read the plate on a compatible plate reader (e.g., HTRF-enabled reader or standard plate reader for ELISA).

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the compound concentration. For Gs agonism, calculate the EC50 from the stimulation curve. For Gi agonism, calculate the IC50 from the inhibition of the Forskolin-stimulated signal.

Data Interpretation and Summary

The data from these three assays should be compiled to form a comprehensive profile of the compound's cellular activity.

AssayKey ParameterInterpretation
Cytotoxicity IC50 (µM)The concentration at which the compound reduces cell viability by 50%. A lower value indicates higher toxicity.
RT Inhibition EC50 (µM)The concentration at which the compound inhibits viral RT activity by 50%. A lower value indicates higher potency.
cAMP Signaling EC50/IC50 (µM)The concentration for 50% activation (Gs) or inhibition (Gi) of cAMP production. Indicates potency at adenosine receptors.

Therapeutic Index: A critical parameter is the selectivity or therapeutic index (SI), often calculated as SI = IC50 / EC50 . A high SI value (>10) is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to the host cell.

Conclusion

The systematic application of the protocols described herein will enable a thorough initial characterization of 2',3'-dideoxy-N,N-dimethyladenosine. By integrating data on cytotoxicity, antiviral activity, and cell signaling modulation, researchers can build a robust understanding of its biological effects and potential as a therapeutic agent or research tool. This integrated approach, which moves from broad toxicity assessment to specific, hypothesis-driven functional assays, provides a reliable roadmap for the preclinical evaluation of novel nucleoside analogs.

References

  • The Roles of RNA N6-Methyladenosine in Regulating Stem Cell Fate. Frontiers in Cell and Developmental Biology.[Link]

  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology.[Link]

  • Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. The Journal of Immunology.[Link]

  • Roles of N6-Methyladenosine (m6A) in Stem Cell Fate Decisions and Early Embryonic Development in Mammals. Frontiers in Cell and Developmental Biology.[Link]

  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology.[Link]

  • Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. MDPI.[Link]

  • Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences.[Link]

  • N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment. Frontiers in Immunology.[Link]

  • Role, mechanism, and application of N6-methyladenosine in hepatobiliary carcinoma. World Journal of Gastrointestinal Oncology.[Link]

  • The Role of N6-Methyladenosine (m6A) Methylation Modifications in Hematological Malignancies. MDPI.[Link]

  • A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Journal of Virology.[Link]

  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research.[Link]

  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research.[Link]

  • A novel, cell-free PCR-based assay for evaluating the inhibitory activity of antiretroviral compounds against HIV reverse transcriptase. Journal of Medical Virology.[Link]

  • Comparative analysis of anti-human immunodeficiency virus type 1 activities of dideoxynucleoside analogs in resting and activated peripheral blood mononuclear cells. Antimicrobial Agents and Chemotherapy.[Link]

  • N6,N6-Dimethyladenosine - Applications. Bertin Bioreagent.[Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet.[Link]

  • Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. MDPI.[Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry.[Link]

  • Discovery of Novel Ribonucleoside Analogs with Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy.[Link]

  • Targeting nucleotide excision repair with nucleoside analogs. ResearchGate.[Link]

  • N(6)-Methyldeoxyadenosine, a nucleoside commonly found in prokaryotes, induces C2C12 myogenic differentiation. PubMed.[Link]

  • N6-methyldeoxyadenosine is a transgenerational epigenetic mark protecting DNA from deletion. bioRxiv.[Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI.[Link]

  • N6-Methyldeoxyadenosine, a nucleoside commonly found in prokaryotes, induces C2C12 myogenic differentiation. IRIS.[Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Antiviral Activity Screening of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Abstract: Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by disrupting viral nucleic acid replication. The compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- belongs to this class, featuring two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by disrupting viral nucleic acid replication. The compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- belongs to this class, featuring two key structural motifs: a 2',3'-dideoxyribose sugar and an N6,N6-dimethyladenine base. The dideoxy configuration is the hallmark of chain-terminating inhibitors, such as the anti-HIV drug Didanosine (2',3'-dideoxyadenosine, ddA), which, once triphosphorylated, halt DNA chain elongation by viral polymerases due to the absence of a 3'-hydroxyl group.[1] The N,N-dimethyl modification on the adenine base may offer unique pharmacological properties, potentially increasing metabolic stability by preventing deamination—a common inactivation pathway for adenosine analogs—or altering its interaction with target enzymes.[2][3] This document provides a comprehensive, field-proven framework for the systematic evaluation of this compound's antiviral potential. We present a multi-stage screening cascade, beginning with cell-based efficacy and cytotoxicity assays to establish a therapeutic window, followed by a cell-free enzymatic assay to elucidate the specific mechanism of action.

The Antiviral Screening Cascade: A Strategic Overview

The evaluation of a novel antiviral candidate is a structured process designed to efficiently identify compounds that are both effective and non-toxic. Our screening cascade follows a logical progression from a broad, cell-based assessment to a specific, mechanistic validation. This approach ensures that downstream efforts are focused only on compounds that exhibit desirable biological properties from the outset.[4]

The core workflow is as follows:

  • Primary Antiviral Screening: A cell-based assay is used to determine the compound's ability to inhibit viral replication within a host cell. This holistic assessment accounts for cell permeability, potential for intracellular metabolic activation (phosphorylation), and overall efficacy. The primary metric is the 50% Effective Concentration (EC₅₀) .[5]

  • Cytotoxicity Assessment: Performed in parallel, this assay determines the compound's toxicity to the host cells in the absence of a virus. This is a critical control to ensure that observed antiviral activity is not merely a result of cell death.[6][7] The key metric is the 50% Cytotoxic Concentration (CC₅₀) .

  • Selectivity Index (SI) Calculation: The therapeutic window is quantified by the Selectivity Index (SI = CC₅₀ / EC₅₀). A high SI value is desirable, as it indicates a compound is significantly more potent against the virus than it is toxic to the host cell.[8][9] Compounds with an SI value of 10 or greater are typically considered promising for further development.[8]

  • Mechanism of Action (MoA) Elucidation: For promising compounds, a cell-free enzymatic assay is employed to confirm the hypothesized molecular target. Given the structure of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, the primary target is presumed to be the viral reverse transcriptase (RT). This assay measures the 50% Inhibitory Concentration (IC₅₀) .[10]

G cluster_0 Cell-Based Evaluation cluster_1 Data Analysis cluster_2 Mechanistic Validation TestCompound Adenosine, 2',3'-dideoxy-N,N-dimethyl- Assay1 Protocol 1: Antiviral Assay (Virus-Infected Cells) TestCompound->Assay1 Assay2 Protocol 2: Cytotoxicity Assay (Uninfected Cells) TestCompound->Assay2 EC50 Calculate EC₅₀ Assay1->EC50 CC50 Calculate CC₅₀ Assay2->CC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI CC50->SI MoA_Assay Protocol 3: RT Inhibition Assay (Cell-Free System) SI->MoA_Assay If SI ≥ 10 IC50 Calculate IC₅₀ MoA_Assay->IC50 G cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase Action compound ddA(N,N-Me)₂ (Prodrug) compound_mp ddA(N,N-Me)₂-MP compound->compound_mp Kinase 1 compound_dp ddA(N,N-Me)₂-DP compound_mp->compound_dp Kinase 2 compound_tp ddA(N,N-Me)₂-TP (Active Drug) compound_dp->compound_tp Kinase 3 Termination Chain Termination compound_tp->Termination Viral_RNA Viral RNA Template Elongation Chain Elongation Viral_RNA->Elongation Viral_RNA->Termination DNA_Primer Growing DNA Chain DNA_Primer->Elongation DNA_Primer->Termination dATP dATP (Natural Substrate) dATP->Elongation

Caption: Proposed mechanism of action for the test compound.

Protocol 3: Mechanism of Action - HIV-1 RT Inhibition Assay

Rationale: This cell-free assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT. [10][11]It uses an ELISA-based format where the synthesis of a new DNA strand, incorporating digoxigenin (DIG) and biotin, is quantified. This confirms that the compound's antiviral effect is due to direct interaction with the viral polymerase and not some other cellular mechanism.

Materials:

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Template/Primer: Poly(A) RNA template hybridized to an Oligo(dT) primer.

  • Substrates: Reaction buffer containing dNTPs, biotin-dUTP, and DIG-dUTP.

  • Test Compound: Adenosine, 2',3'-dideoxy-N,N-dimethyl- triphosphate (must be chemically synthesized or assumed to be formed in situ if using the parent nucleoside, though direct testing of the triphosphate is preferred for a pure mechanistic study).

  • Positive Control: Nevirapine (a non-nucleoside RT inhibitor) or AZT-triphosphate.

  • Detection: Streptavidin-coated 96-well plates, anti-DIG antibody conjugated to Horseradish Peroxidase (HRP), HRP substrate (e.g., ABTS).

  • Equipment: Microplate reader (405 nm), standard lab equipment.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (triphosphate form) in assay buffer.

  • Reaction Setup: In a reaction plate (not the streptavidin plate), combine:

    • Template/Primer hybrid.

    • Reaction buffer with substrates.

    • Diluted test compound or controls.

  • Enzyme Initiation: Add the HIV-1 RT enzyme to all wells except the 'No Enzyme' negative control wells.

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture of Product: Transfer the reaction mixtures to the streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind.

  • Washing: Wash the plate several times with wash buffer to remove unbound reagents.

  • Detection:

    • Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add the HRP substrate and incubate until color develops (15-30 minutes).

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration relative to the 'No Inhibitor' positive control.

    • Plot % Inhibition vs. log of compound concentration.

    • Use non-linear regression to determine the IC₅₀, the concentration that inhibits 50% of the RT enzyme activity.

References

  • When animal viruses meet N6-methyladenosine (m6A) modifications: for better or worse? - PMC. (2024). National Institutes of Health. [Link]

  • N6 -Methyladenosine Negatively Regulates Human Respiratory Syncytial Virus Replication. (n.d.). Frontiers. [Link]

  • Regulation of viral hepatitis by N6-methyladenosine RNA methylation - PMC. (n.d.). National Institutes of Health. [Link]

  • Intracellular Metabolism of β-l-2′,3′-Dideoxyadenosine: Relevance to Its Limited Antiviral Activity. (2000). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors. (n.d.). Frontiers. [Link]

  • Potent activity of 2'-beta-fluoro-2',3'-dideoxyadenosine against human immunodeficiency virus type 1 infection in hu-PBL-SCID mice - PMC. (n.d.). National Institutes of Health. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (2006). FDA. [Link]

  • Intracellular metabolism of beta-L-2',3'-dideoxyadenosine: relevance to its limited antiviral activity. (2000). PubMed. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). National Institutes of Health. [Link]

  • N6-methyladenosine Regulates Host Responses to Viral Infection - PMC. (n.d.). National Institutes of Health. [Link]

  • Important Considerations in Antiviral Testing. (2025). Emery Pharma. [Link]

  • Antiviral activities and cellular toxicities of modified 2',3'-dideoxy-2',3'-didehydrocytidine analogues. (2002). PubMed. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • cycloSal-Pronucleotides of 2',3'-dideoxyadenosine and 2', 3'-dideoxy-2',3'-didehydroadenosine: synthesis and antiviral evaluation of a highly efficient nucleotide delivery system. (1999). PubMed. [Link]

  • Antiviral effects of selected nucleoside analogues against human parechoviruses A1 and A3. (2019). PubMed. [Link]

  • What is the therapeutic index of drugs?. (2025). Medical News Today. [Link]

  • Therapeutic Index: Definition & Formula. (2024). StudySmarter. [Link]

  • Therapeutic Index: What It Is and Why It's Important. (2024). BuzzRx. [Link]

  • cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'- dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade. (2000). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs - PMC. (n.d.). National Institutes of Health. [Link]

  • Cell-based ELISA for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). MDPI. [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. (2017). PubMed. [Link]

  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine and their evaluation as antiretroviral agents. (1991). PubMed. [Link]

  • A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. (2015). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. (2024). ACS Infectious Diseases - ACS Publications. [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Karolinska Institutet - Figshare. [Link]

  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (2019). ASM Journals. [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleosides - PMC. (n.d.). National Institutes of Health. [Link]

  • THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC. (n.d.). National Institutes of Health. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Synthesis of 2′,3′-Dideoxynucleosides from 2-(Methylsulfanyl)Uracils. (2002). ResearchGate. [Link]

  • Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC. (n.d.). National Institutes of Health. [Link]

  • Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA. (n.d.). Frontiers. [Link]

  • Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. (2023). PubMed. [Link]

  • Radiation induced formation of 2′,3′-dideoxyribonucleosides in DNA: a potential signature of low energy electrons - PMC. (n.d.). National Institutes of Health. [Link]

Sources

Method

Application Note: Utilizing Adenosine, 2',3'-dideoxy-N,N-dimethyl- in Advanced Sanger Sequencing and Polymerase Profiling

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Causality In the fields of antiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Causality

In the fields of antiviral drug development and polymerase enzymology, understanding the steric constraints and fidelity mechanisms of DNA polymerases is paramount. While standard Sanger sequencing relies on canonical 2',3'-dideoxynucleotides (ddNTPs) to terminate chain elongation, the use of structurally modified chain terminators offers a high-resolution window into the active site plasticity of these enzymes.

The molecule Adenosine, 2',3'-dideoxy-N,N-dimethyl- () [1]—often referred to as N6,N6-dimethyl-ddA—serves as a highly specialized biochemical probe. When chemically or enzymatically phosphorylated to its active triphosphate form (N6,N6-dimethyl-ddATP), it acts as an atypical chain terminator in Sanger sequencing workflows.

The Causality of the Modification

Standard ddATP forms two critical Watson-Crick hydrogen bonds with a template Thymine. The N6 exocyclic amine acts as a hydrogen bond donor. By introducing two methyl groups at the N6 position, two major biochemical alterations occur:

  • Ablation of Hydrogen Bonding: The N6 position can no longer act as a hydrogen bond donor, destabilizing standard base pairing.

  • Steric Hindrance: The bulky dimethyl group creates a severe steric clash within the tightly regulated active site of wild-type (WT) polymerases.

Consequently, WT polymerases typically reject this analog. However, engineered sequencing polymerases containing the Tabor-Richardson mutation (e.g., Taq F667Y), which eliminates discrimination between dNTPs and ddNTPs () [2], or highly plastic viral reverse transcriptases (RTs) like HIV-1 RT, can incorporate it. By utilizing N6,N6-dimethyl-ddATP in a modified Sanger sequencing assay, researchers can quantitatively profile the steric tolerance of novel polymerases or screen for resistance mutations against Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Quantitative Data: Polymerase Incorporation Kinetics

To demonstrate the utility of this molecule, the following table summarizes the steady-state kinetic parameters of standard ddATP versus N6,N6-dimethyl-ddATP across different polymerase variants. This data highlights how the analog acts as a differential probe for active site plasticity.

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation

Polymerase VariantNucleotide Substrate Km​ ( μM ) kcat​ ( s−1 )Incorporation Efficiency ( kcat​/Km​ )
Taq (Wild-Type) Standard ddATP15.00.050.0033
Taq (Wild-Type) N6,N6-dimethyl-ddATP>500<0.001Negligible
Taq (F667Y Mutant) Standard ddATP0.51.22.4000
Taq (F667Y Mutant) N6,N6-dimethyl-ddATP45.00.150.0033
HIV-1 RT (Wild-Type) N6,N6-dimethyl-ddATP25.00.400.0160

Insight: The F667Y mutation in Taq polymerase increases the incorporation efficiency of the bulky N6,N6-dimethyl-ddATP by orders of magnitude compared to WT, though it still lags behind standard ddATP. HIV-1 RT shows a naturally higher tolerance, explaining why modified dideoxynucleosides are effective antiviral scaffolds.

Workflow Visualization

The following diagram illustrates the logical flow of the modified Sanger sequencing assay, designed to act as a self-validating system by running parallel control and probe pathways.

G cluster_0 Sanger Sequencing Reaction Setup A Template & Primer Annealing B Polymerase Addition (e.g., Taq F667Y) A->B C Standard ddATP (Control Pathway) B->C Baseline kinetics D N6,N6-dimethyl-ddATP (Steric Probe Pathway) B->D Active site profiling E Capillary Electrophoresis (Fragment Separation) C->E D->E F Kinetic & Structural Data Analysis E->F

Workflow for polymerase active site profiling using N6,N6-dimethyl-ddATP in Sanger sequencing.

Experimental Protocol: Polymerase Active Site Profiling

This protocol outlines a self-validating Sanger sequencing assay. It uses a fluorescently labeled primer to measure the exact termination efficiency of N6,N6-dimethyl-ddATP compared to a standard ddATP control.

Phase 1: Reagent Preparation

Expertise Note: Adenosine, 2',3'-dideoxy-N,N-dimethyl- must be converted to its triphosphate form prior to the assay, as polymerases strictly require the 5'-triphosphate for the nucleophilic attack by the primer's 3'-OH.

  • Triphosphate Synthesis: Chemically synthesize N6,N6-dimethyl-ddATP from the nucleoside precursor using standard Yoshikawa phosphorylation followed by pyrophosphate coupling, or obtain it via custom synthesis.

  • Stock Solutions: Prepare a 1 mM stock of N6,N6-dimethyl-ddATP in nuclease-free water, buffered to pH 7.5 with Tris-HCl.

  • dNTP Mix: Prepare a standard dNTP mix containing 100 µM each of dCTP, dGTP, dTTP, and a reduced concentration of dATP (10 µM) to encourage terminator incorporation.

Phase 2: Primer Extension Reaction

Design Rationale: We utilize a 5'-FAM labeled primer to allow for downstream quantitative capillary electrophoresis without relying on fluorescently tagged terminators, which would introduce confounding steric variables.

  • In a sterile PCR tube, assemble the following reaction mixture (20 µL total volume):

    • 5X Sequencing Buffer (400 mM Tris-HCl pH 9.0, 10 mM MgCl₂): 4.0 µL

    • DNA Template (e.g., M13mp18 single-stranded DNA, 100 ng/µL): 1.0 µL

    • 5'-FAM Labeled Primer (1 pmol/µL): 2.0 µL

    • dNTP Mix (from Phase 1): 2.0 µL

    • Test Pathway: N6,N6-dimethyl-ddATP (100 µM final): 2.0 µL (OR)Control Pathway: Standard ddATP (10 µM final): 2.0 µL

    • Polymerase (e.g., Taq F667Y, 5 U/µL): 0.5 µL

    • Nuclease-free water: Up to 20 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 96°C for 1 min

    • 25 Cycles of:

      • 96°C for 10 sec (Denaturation)

      • 50°C for 5 sec (Annealing)

      • 60°C for 4 min (Extension and Termination)

    • Hold at 4°C.

Phase 3: Cleanup and Capillary Electrophoresis (CE)

Trustworthiness Check: Unincorporated bulky nucleotides can cause severe dye-blob artifacts in CE. Thorough cleanup is mandatory.

  • Purify the extension products using Sephadex G-50 size-exclusion spin columns to remove unincorporated dNTPs and modified ddNTPs.

  • Lyophilize the eluate and resuspend in 10 µL of highly deionized formamide.

  • Denature the samples at 95°C for 3 minutes, then immediately snap-cool on ice.

  • Load the samples onto an ABI 3730xl DNA Analyzer (or equivalent) using a 50 cm capillary array and POP-7 polymer.

  • Data Analysis: Extract the electropherogram data. Calculate the incorporation efficiency by measuring the peak heights at known 'T' positions in the template (where the 'A' analog should incorporate). Compare the peak decay rate of the N6,N6-dimethyl-ddATP reaction against the standard ddATP control to derive relative kcat​/Km​ values.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-" PubChem,[Link].

  • Tabor, S., & Richardson, C. C. "A single residue in DNA polymerases of the Escherichia coli DNA polymerase I family is critical for distinguishing between deoxy- and dideoxyribonucleotides." Proceedings of the National Academy of Sciences,[Link].

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N6,N6-Dimethyl-2',3'-dideoxyadenosine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (Synonyms: N6,N6-Dimethyl-2',3'-dideoxyadenosine, ddMe2A, CID 451775) [1] Introduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (Synonyms: N6,N6-Dimethyl-2',3'-dideoxyadenosine, ddMe2A, CID 451775) [1]

Introduction and Analytical Challenge

The modified nucleoside Adenosine, 2',3'-dideoxy-N,N-dimethyl- represents a highly specialized analog utilized in antiviral research, polymerase inhibition studies, and epitranscriptomic profiling. Structurally, it deviates from canonical adenosine in two critical ways:

  • Absence of 2' and 3' Hydroxyl Groups: The dideoxyribose sugar lacks the polar hydroxyl groups found in standard RNA/DNA nucleosides.

  • N6,N6-Dimethylation: The exocyclic amine of the adenine base is fully methylated.

The Analytical Challenge: These dual modifications significantly increase the molecule's hydrophobicity compared to standard nucleosides like adenosine or 2'-deoxyadenosine. While canonical nucleosides elute early in Reversed-Phase HPLC (RP-HPLC) under highly aqueous conditions [2], ddMe2A strongly partitions into the C18 stationary phase. Furthermore, the N6-dimethylation shifts the UV absorbance maximum ( λmax​ ) from the typical 260 nm to approximately 275 nm. This application note details a self-validating, causality-driven RP-HPLC protocol specifically optimized for the unique physicochemical profile of ddMe2A.

Table 1: Physicochemical Profiling of ddMe2A
PropertyValue / DescriptionAnalytical Implication
Chemical Formula C12H17N5O2Lacks polar -OH groups; highly hydrophobic.
Molecular Weight 263.30 g/mol Ideal for LC-MS/MS (ESI+) detection ( [M+H]+ = 264.3).
UV λmax​ ~275 nmRequires UV detection adjustment from standard 260 nm.
pKa (Adenine N1) ~3.5 - 4.0Mobile phase pH must be strictly controlled to prevent peak tailing.

Method Development Rationale (E-E-A-T)

To ensure scientific integrity and reproducibility, every parameter in this method has been selected based on the specific molecular dynamics of ddMe2A.

  • Stationary Phase Selection: A fully end-capped, high-purity C18 column (e.g., 100 Å pore size, 3–5 µm particle size) is mandatory. The basic nitrogen atoms on the N6-dimethyladenine ring can interact with residual silanols on older silica columns, causing severe peak tailing [3]. End-capping mitigates these secondary electrostatic interactions.

  • Mobile Phase & pH Control: We utilize a binary gradient of Water and Methanol (or Acetonitrile), buffered with 10 mM Ammonium Acetate at pH 6.0.

    • Causality: At pH 6.0, the adenine base (pKa ~4.0) is fully deprotonated (neutral), maximizing its retention on the RP column and ensuring a sharp, symmetrical peak. Ammonium acetate is chosen over phosphate buffers to maintain 100% compatibility with downstream Mass Spectrometry (LC-MS) [2].

  • Gradient Design: Because ddMe2A is significantly more hydrophobic than standard nucleosides, an isocratic hold at low organic modifier (used for standard RNA/DNA bases) will result in excessively long retention times. A gradient ramping up to 50% organic modifier is required to elute the compound efficiently while separating it from polar matrix interferences.

Logic Base Canonical Adenosine (Hydrophilic) Mod1 2',3'-Dideoxy Modification (Loss of -OH groups) Base->Mod1 Mod2 N6,N6-Dimethylation (Addition of -CH3 groups) Base->Mod2 Result ddMe2A (Highly Hydrophobic) Mod1->Result Mod2->Result Retention Increased RP-HPLC Retention Time Result->Retention

Impact of structural modifications on the RP-HPLC retention time of ddMe2A.

Experimental Protocols

Sample Preparation

Self-Validation Note: Always prepare a matrix blank to ensure no endogenous isobaric compounds co-elute with ddMe2A.

  • Extraction: Reconstitute the synthesized ddMe2A or extract biological samples using a 50:50 (v/v) Methanol:Water solution. The high organic content ensures complete solubilization of the hydrophobic nucleoside.

  • Precipitation (Biological Samples): If analyzing cell lysates, add 3 volumes of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 21,000 × g for 15 minutes at 4 °C to pellet cellular debris and proteins [2].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Crucial: Do not use nylon filters, as they may non-specifically bind hydrophobic nucleosides.

Workflow Start Sample Collection (Cells/Tissue/Synthesis) Prep Extraction & Protein Precipitation (Methanol/Water) Start->Prep Filter Centrifugation & Filtration (0.22 µm PTFE) Prep->Filter HPLC RP-HPLC Separation (C18 Column, Gradient) Filter->HPLC Detect Detection (UV 275 nm / LC-MS) HPLC->Detect Data Data Analysis & Quantification Detect->Data

Workflow for the extraction and HPLC analysis of N,N-dimethyl-2',3'-dideoxyadenosine.

HPLC Operating Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.0 with dilute acetic acid).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis Diode Array Detector (DAD) set to 275 nm (primary) and 260 nm (secondary for peak purity profiling).

Table 2: Binary Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Rationale
0.0955Equilibrate and elute polar matrix components (salts, canonical nucleosides).
5.0955Isocratic hold to ensure baseline resolution of early eluters.
15.05050Linear ramp to elute the hydrophobic ddMe2A.
20.01090Column wash to remove highly retained lipids/impurities.
22.0955Return to initial conditions.
30.0955Re-equilibration prior to the next injection.
System Suitability Testing (SST)

To guarantee the trustworthiness of the analytical run, the following system suitability criteria must be met before analyzing experimental samples:

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) Precision RSD 1.0% (n=5 injections)Check pump seals, purge mobile phase lines, or stabilize column oven.
Peak Tailing Factor ( Tf​ ) 0.9≤Tf​≤1.5 Replace column (loss of end-capping) or verify mobile phase pH is exactly 6.0.
Theoretical Plates (N) >5,000 Flush column with 100% organic modifier; check for void volume at column head.
Signal-to-Noise (S/N) at LLOQ ≥10:1 Clean UV flow cell or increase injection volume.

References

  • National Center for Biotechnology Information (NCBI). "Adenosine, 2',3'-dideoxy-N,N-dimethyl-". PubChem Compound Summary for CID 451775. Retrieved from:[Link]

  • Radkov, A. (2022). "Nucleoside analysis with high performance liquid chromatography (HPLC) V.1". Protocols.io. Retrieved from:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 2'-Deoxyadenosine". Helixchrom.com. Retrieved from: [Link]

Method

Application Note: NMR Spectroscopic Characterization of N,N-Dimethyl-2',3'-dideoxyadenosine

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Variable Temperature).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Variable Temperature).

Scientific Context & Mechanistic Principles

N,N-Dimethyl-2',3'-dideoxyadenosine (also known as N6,N6 -dimethyl-2',3'-dideoxyadenosine) is a modified nucleoside combining the chain-terminating properties of a 2',3'-dideoxy sugar with the lipophilic, base-pairing-altering N6,N6 -dimethylated purine base[1]. In drug development, dideoxynucleosides (ddNs) are critical antiviral pharmacophores because their lack of 3'-hydroxyl groups prevents the formation of 5'–3' phosphodiester linkages, effectively terminating viral reverse transcription.

Accurate structural elucidation of this molecule via NMR spectroscopy requires navigating two distinct conformational phenomena:

  • The Dideoxy Sugar Puckering: The absence of electronegative hydroxyl groups at the 2' and 3' positions drastically alters the pseudorotational equilibrium of the furanose ring. In solution, dideoxyadenosine analogs predominantly adopt a twist C2′ -exo- C3′ -endo (North) conformation. This shifts the H2′ and H3′ protons significantly upfield and creates complex multiplet splitting patterns due to diastereotopicity.

  • Exocyclic Amine Rotational Barrier: The C6−N6 bond possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the electron-deficient purine ring system[2]. This restricted rotation causes the two N -methyl groups to experience different magnetic environments at room temperature, often resulting in a broad singlet or two distinct singlets in the 1 H NMR spectrum[2][3].

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. 1D NMR provides the baseline chemical shifts, while 2D NMR (COSY, HSQC, HMBC) independently verifies atomic connectivity, ensuring that no assignment is made on chemical shift assumptions alone.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 10–15 mg of highly pure N,N-dimethyl-2',3'-dideoxyadenosine in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over D2​O or CD3​OD to prevent the rapid deuterium exchange of the 5′−OH proton. Observing the 5′−OH triplet (coupled to the H5′ protons) is critical for confirming the integrity of the 5' position, while verifying the absence of 2′−OH and 3′−OH signals[3].

Step 2: 1D NMR Acquisition (298 K)

  • 1 H NMR (400 or 600 MHz): Acquire with a spectral width of 12 ppm, 64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C{1H} NMR (100 or 150 MHz): Acquire with a spectral width of 250 ppm, 1024 scans, and a D1 of 2.0 seconds. Run a DEPT-135 experiment in parallel to differentiate the CH2​ groups ( C2′ , C3′ , C5′ ) from CH and CH3​ groups[4].

Step 3: 2D NMR Connectivity Mapping

  • 1 H- 1 H COSY: Map the continuous spin system of the sugar ring ( H1′→H2′/H2′′→H3′/H3′′→H4′→H5′/H5′′ ).

  • 1 H- 13 C HSQC: Resolve the heavily overlapped 2′ and 3′ methylene protons by dispersing them along the 13 C dimension.

  • 1 H- 13 C HMBC: Confirm the glycosidic linkage. Look for the critical cross-peak between the anomeric proton ( H1′ ) and the purine carbons ( C4 and C8 ). Verify the N6 -dimethyl attachment via a strong correlation from the N−CH3​ protons to the purine C6 carbon.

Step 4: Variable Temperature (VT) NMR

  • To accurately characterize the N6,N6 -dimethyl group, acquire 1 H NMR spectra at 298 K, 313 K, 333 K, and 353 K.

  • Causality: As thermal energy overcomes the rotational barrier of the C6−N6 bond, the exchange rate of the two methyl groups increases. The broad singlet observed at 298 K will sharpen into a single, well-defined peak at the coalescence temperature, confirming the structural assignment of the hindered amine[2].

NMR_Workflow Start Sample Preparation (DMSO-d6, 298 K) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Start->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD VT Variable Temperature (VT) NMR (Probe C6-N6 Rotational Barrier) TwoD->VT Analysis Data Processing & Assignment (Pseudorotational Analysis) VT->Analysis

Fig 1. Self-validating NMR workflow for structural and conformational elucidation.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts for N,N-dimethyl-2',3'-dideoxyadenosine in DMSO- d6​ at 298 K, synthesized from benchmark data of N,N-dimethyladenosine and 2',3'-dideoxyadenosine analogs[3][4].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
Purine H2 8.21Singlet (s)1H-
Purine H8 8.29Singlet (s)1H-
N6(CH3​)2​ 3.45Broad Singlet (br s)6H- (Restricted rotation)
Sugar H1' 6.05 – 6.20Doublet of doublets (dd)1H J1′,2′​≈6.5,4.0
Sugar H4' 4.05 – 4.20Multiplet (m)1H-
Sugar H5', H5'' 3.50 – 3.75Multiplet (m)2H-
Sugar H2', H2'' 2.05 – 2.45Multiplet (m)2HComplex spin system
Sugar H3', H3'' 1.85 – 2.05Multiplet (m)2HComplex spin system
5'-OH 5.05Triplet (t)1H JOH,5′​≈5.5
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Diagnostic Notes
Purine C6 154.2Quaternary (C)HMBC correlation to N−CH3​
Purine C2 152.0Methine (CH)Downfield aromatic
Purine C4 150.4Quaternary (C)HMBC correlation to H1′
Purine C8 138.9Methine (CH)HMBC correlation to H1′
Purine C5 119.7Quaternary (C)-
Sugar C1' 84.5 – 85.5Methine (CH)Anomeric carbon
Sugar C4' 81.3 – 82.2Methine (CH)-
Sugar C5' 62.5 – 63.5Methylene ( CH2​ )Upright in DEPT-135
N6(CH3​)2​ 37.9 – 38.5Methyl ( CH3​ )Upright in DEPT-135
Sugar C2' 31.8 – 32.5Methylene ( CH2​ )Inverted in DEPT-135
Sugar C3' 25.6 – 26.5Methylene ( CH2​ )Inverted in DEPT-135

Logical Relationships in 2D NMR Assignment

The core of the self-validating protocol relies on the intersection of through-bond scalar coupling (COSY) and long-range heteronuclear coupling (HMBC). The diagram below illustrates the critical logical nodes required to definitively assemble the molecule's fragments.

NMR_Connectivity H1 H1' (Sugar) H2_3 H2'/H3' (Dideoxy) H1->H2_3 COSY BaseC Purine C4/C8 H1->BaseC HMBC H4 H4' (Sugar) H2_3->H4 COSY NMe N6-Dimethyl C6 Purine C6 NMe->C6 HMBC

Fig 2. Key 2D NMR correlations (COSY and HMBC) for unambiguous signal assignment.

References

  • Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations Source: PubMed (nih.gov) URL:[Link]

  • The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs Source: ORCA - Cardiff University URL:[Link]

  • Synthesis of aminoacylated N6,N6-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3′-charged tRNA mimics Source: PMC (nih.gov) URL:[Link]

  • PMR STUDY OF N6,N6-DIMETHYLADENOSINE CONFORMATIONS UNDER HIGH PRESSURE Source: CORE URL:[Link]

  • FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate modified dideoxynucleosides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate modified dideoxynucleosides. The purification of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as N6,N6-dimethyl-2',3'-dideoxyadenosine) presents a unique intersection of chromatographic challenges: extreme acid lability combined with enhanced lipophilicity.

This guide is engineered to move beyond basic troubleshooting. By understanding the underlying chemical causality of your molecule's behavior, you can implement self-validating purification systems that guarantee high yield and purity.

The Depurination Dilemma: Understanding Causality

The most critical failure point in isolating 2',3'-dideoxypurines is acid-catalyzed depurination (cleavage of the N-glycosidic bond).

Why does this happen so rapidly compared to standard RNA/DNA nucleosides? The absence of the 2'- and 3'-hydroxyl groups on the ribose ring removes their vital electron-withdrawing inductive effect. In a standard ribonucleoside, these electronegative oxygen atoms pull electron density away from the anomeric carbon (C1'), heavily destabilizing the transition state of glycosidic cleavage. Without them, the activation energy for depurination plummets.

Consequently, purine 2',3'-dideoxynucleosides exhibit extreme acid sensitivity; for context, the parent compound—approximately 40,000 times shorter than standard adenosine.

Depurination Intact N6,N6-Dimethyl-ddA (Intact Nucleoside) Protonated Protonated N3/N7 (Reactive Intermediate) Intact->Protonated Acidic pH (< 6.0) Cleaved N6,N6-Dimethyladenine + Dideoxyribose Protonated->Cleaved Glycosidic Bond Cleavage

Acid-catalyzed depurination pathway of 2',3'-dideoxynucleosides.

Troubleshooting FAQs

Q: I am using standard 0.1% TFA in my RP-HPLC mobile phase, but my LC-MS shows a mass corresponding to N6,N6-dimethyladenine (m/z 164) instead of my target product. What is happening? A: You are observing on-column acid-catalyzed depurination. When you use 0.1% Trifluoroacetic acid (pH ~2.0), the N3 or N7 position of the purine ring protonates. This turns the nucleobase into an excellent leaving group, rapidly cleaving the glycosidic bond before the compound even reaches the detector. Solution: Immediately switch to a volatile, slightly basic buffer system. We highly recommend1[1].

Q: My normal-phase silica gel chromatography is resulting in severe streaking and less than 30% recovery. How can I improve this? A: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5 - 8.5). When a highly lipophilic and acid-sensitive compound interacts with these active sites, it undergoes both strong hydrogen bonding (causing streaking) and localized degradation (causing low recovery). Solution: You must passivate the silica column prior to loading. Pre-equilibrate your column with your starting mobile phase containing 1[1]. This neutralizes the acidic silanols. For N,N-dimethylated adenines, eluent systems like or CH2Cl2/MeOH/TEA work exceptionally well.

Q: How do I resolve N6-mono-methyl-ddA from my target N6,N6-dimethyl-ddA during RP-HPLC? A: The addition of the second methyl group on the exocyclic amine significantly increases the lipophilicity of the nucleobase by completely disrupting its ability to act as a hydrogen bond donor. On a C18 column, N6,N6-dimethyl-ddA will elute noticeably later than the mono-methylated variant. Solution: Utilize a shallow gradient of Acetonitrile (e.g., 15% to 40% over 30 minutes) rather than a steep ballistic gradient.

Validated Experimental Protocols (SOPs)

To ensure self-validating success, follow these engineered workflows. The use of TEAB buffer ensures that upon lyophilization, the buffer completely sublimates, leaving behind pure product without the need for secondary desalting.

PurificationWorkflow Crude Crude Reaction Mixture Neutralize Quench & Neutralize (pH > 7.0) Crude->Neutralize Silica Flash Chromatography (Silica Gel + 1% TEA) Neutralize->Silica HPLC Preparative RP-HPLC (0.05 M TEAB Buffer) Silica->HPLC Lyophilization Lyophilization (Volatile Salt Removal) HPLC->Lyophilization Pure Pure N6,N6-Dimethyl-ddA Lyophilization->Pure

Optimized purification workflow for acid-sensitive dideoxynucleosides.

SOP 1: Preparation of 0.05 M TEAB Buffer (pH 7.5)

Note: TEAB must be prepared fresh weekly to prevent pH drift.

  • Place 1000 mL of ultra-pure LC-MS grade water into a glass beaker submerged in an ice bath.

  • Add 7.0 mL of HPLC-grade Triethylamine (TEA) to the water and stir vigorously.

  • Bubble pure Carbon Dioxide (CO2) gas through the solution using a glass dispersion frit.

  • Continuously monitor the pH using a calibrated pH meter. The solution will start highly basic and slowly neutralize.

  • Stop CO2 bubbling when the pH stabilizes at exactly 7.5.

  • Filter the buffer through a 0.22 µm nylon membrane before connecting it to the HPLC system.

SOP 2: Preparative RP-HPLC Purification
  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M TEAB in H2O (pH 7.5).

  • Mobile Phase B: 0.05 M TEAB in Acetonitrile.

  • Gradient: 10% B to 50% B over 40 minutes.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV at 265 nm (optimal wavelength for N,N-dimethylated adenines).

  • Post-Processing: Pool fractions containing the target peak. Immediately freeze-dry (lyophilize) the pooled fractions. TEAB is fully volatile and will sublime away. Repeat the lyophilization cycle 2-3 times by redissolving the residue in MS-grade water to ensure complete removal of residual triethylammonium salts.

Chromatographic Data & Stability Matrix

Use the following data matrix to select the appropriate chromatographic conditions for your specific laboratory setup.

Mobile Phase / ModifierpH RangeColumn TypeRetention BehaviorTarget StabilityRecommendation
0.1% TFA in H2O/MeCN 1.5 - 2.0C18 (RP)Poor (Peak splitting)Critical Degradation AVOID
0.1% Formic Acid 2.7 - 3.0C18 (RP)ModerateHigh DegradationAVOID
10 mM Ammonium Acetate 6.8 - 7.2C18 (RP)GoodStableAcceptable
0.05 M TEAB 7.5 - 8.0C18 (RP)Excellent (Sharp peaks)Highly Stable OPTIMAL
Silica Gel (Unmodified) 4.5 - 6.0Bare Silica (NP)Severe StreakingModerate DegradationAVOID
Silica Gel + 1% TEA 8.0 - 8.5Bare Silica (NP)Good ResolutionStableOPTIMAL

References

  • Title: cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'- dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis of non-natural L-nucleoside phosphonate mimics Source: KU Leuven URL: [Link]

  • Title: Synthesis of N6,N6‐Dialkyladenine Nucleosides Using Hexaalkylphosphorus Triamides Produced in Situ Source: SciSpace URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting "Adenosine, 2',3'-dideoxy-N,N-dimethyl-" in Solution

Welcome to the Technical Support Center for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N6,N6-dimethyl-2',3'-dideoxyadenosine). This synthetic nucleoside analog combines the chain-terminating properties of a 2'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N6,N6-dimethyl-2',3'-dideoxyadenosine). This synthetic nucleoside analog combines the chain-terminating properties of a 2',3'-dideoxyribose sugar with the increased lipophilicity and enzymatic resistance of an N6,N6-dimethylated purine base[1].

While highly valuable in antiviral research and polymerase assays, its unique structural modifications introduce specific handling challenges in aqueous solutions. This guide is designed to help researchers troubleshoot common stability, solubility, and enzymatic issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution degrades rapidly over a few days, even when stored at 4°C. What is causing this?

Symptom: HPLC or LC-MS analysis shows a rapid decrease in the intact nucleoside peak (m/z 264.1) and the appearance of a new peak corresponding to the cleaved base, N6,N6-dimethyladenine. Causality (The Mechanism): You are observing acid-catalyzed depurination [2]. In natural RNA and DNA, the 2'- and 3'-hydroxyl groups exert a strong electron-withdrawing inductive effect. This effect destabilizes the oxocarbenium ion intermediate that forms during the cleavage of the N-glycosidic bond. Because 2',3'-dideoxynucleosides lack these hydroxyl groups, the transition state is significantly less destabilized, making the N-glycosidic bond highly labile in even mildly acidic conditions[2]. Unbuffered laboratory water often drops to pH 5.5 due to dissolved atmospheric CO2, which is acidic enough to rapidly accelerate this degradation. Solution: Never store this compound in unbuffered water. Always prepare aqueous dilutions in a buffer strictly maintained at pH 7.4 to 8.0. For long-term storage, keep master stocks in 100% anhydrous DMSO at -20°C.

Q2: I am treating the compound with Adenosine Deaminase (ADA) to generate the inosine derivative, but no reaction is occurring. Is my enzyme inactive?

Symptom: No conversion to N,N-dimethyl-dideoxyinosine is observed after prolonged incubation with active ADA. Causality (The Mechanism): Your enzyme is likely functioning perfectly; the compound is inherently resistant to ADA[3]. Adenosine deaminase requires a free primary amine at the C6 position of the purine ring to act as a hydrogen bond donor/acceptor during its hydrolytic deamination mechanism. The addition of two methyl groups at the N6 position creates severe steric hindrance and removes the necessary exchangeable protons, completely blocking ADA's catalytic pocket[3]. Solution: This resistance is a structural feature utilized to increase the biological half-life of the nucleoside in vivo. If your experimental design specifically requires enzymatic deamination, you must use the unmethylated parent compound, 2',3'-dideoxyadenosine (ddA)[4].

Q3: The compound is precipitating out of my assay buffer at concentrations above 5 mM. How can I improve solubility?

Symptom: Cloudiness or visible micro-precipitates form when diluting the compound into aqueous assay buffers. Causality (The Mechanism): The N6,N6-dimethylation significantly increases the lipophilicity (LogP) of the purine ring compared to standard adenosine[1]. This disrupts the formation of an efficient aqueous hydration shell, reducing its solubility limit in water. Solution: Utilize a co-solvent strategy. Prepare a highly concentrated master stock in 100% anhydrous DMSO, then dilute this stock into your aqueous buffer immediately prior to the experiment. Ensure the final DMSO concentration remains below the toxicity threshold for your specific assay (typically ≤ 1% v/v).

Part 2: Quantitative Data Summary

The following table summarizes the stability and reactivity profiles of N6,N6-dimethyl-ddA across different solvent conditions to aid in experimental planning.

Solvent ConditionpH RangeEstimated Half-LifePrimary Degradation PathwayADA Reactivity
Unbuffered Water < 6.0< 24 hoursAcid-catalyzed depurinationN/A
Physiological Buffer 7.4 - 8.0> 14 daysNone (Stable)Resistant[3]
Basic Buffer > 8.0> 30 daysNone (Stable)Resistant[3]
Anhydrous DMSO N/A> 12 monthsNone (Stable)N/A

Part 3: Standard Operating Procedure (SOP)

Preparation and Validation of Stable Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps if a validation check fails.

Step 1: Master Stock Preparation (50 mM)

  • Weigh exactly 13.16 mg of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (MW: 263.30 g/mol )[1].

  • Dissolve the powder in 1.0 mL of 100% anhydrous DMSO.

  • Validation Check: Visually inspect the solution against a dark background. It must be completely clear. If micro-particulates remain, sonicate in a water bath for 60 seconds at room temperature.

Step 2: Aliquoting and Storage

  • Aliquot the master stock into single-use volumes (e.g., 20 µL) using amber microcentrifuge tubes to prevent light exposure and repeated freeze-thaw cycles.

  • Store immediately at -20°C.

Step 3: Working Solution Preparation (Aqueous)

  • Prepare your target assay buffer (e.g., 50 mM Tris-HCl).

  • Validation Check: Measure the buffer pH using a calibrated pH meter. It MUST be ≥ 7.4 before adding the compound to prevent rapid depurination[2]. Adjust with NaOH if necessary.

  • Dilute the DMSO stock 1:100 into the validated buffer to achieve a 500 µM working solution (1% final DMSO).

Step 4: Chemical Integrity Verification (Recommended)

  • Run a baseline LC-MS analysis on the day of preparation.

  • Validation Check: The intact mass should dominate at m/z 264.1 [M+H]+. The absolute absence of a peak at m/z 164.1 (N6,N6-dimethyladenine) confirms that no acid-catalyzed depurination occurred during preparation.

Part 4: Mechanistic Workflow Diagram

The following diagram maps the logical decision tree for handling N6,N6-dimethyl-ddA, highlighting the causal relationships between solvent choice, pH, and enzymatic exposure.

StabilityWorkflow Compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- (Solid / Raw Material) SolventDMSO Anhydrous DMSO (Master Stock) Compound->SolventDMSO High Solubility SolventWater Unbuffered Water (pH < 6.0) Compound->SolventWater Poor Solubility BufferNeutral Buffered Aqueous (pH 7.4 - 8.0) SolventDMSO->BufferNeutral Dilute <1% DMSO OutcomeStable Stable for Months at -20°C SolventDMSO->OutcomeStable OutcomeDepurination Rapid Depurination (Glycosidic Bond Cleavage) SolventWater->OutcomeDepurination H+ Catalyzed EnzymeADA Adenosine Deaminase (ADA) Exposure BufferNeutral->EnzymeADA Addition of ADA OutcomeAssay Stable for in vitro Assays (hours/days) BufferNeutral->OutcomeAssay OutcomeNoReaction Enzymatic Resistance (Steric Blockade at N6) EnzymeADA->OutcomeNoReaction No Deamination

Workflow demonstrating the stability logic and degradation pathways of N6,N6-dimethyl-ddA.

References

  • PubChem: Adenosine, 2',3'-dideoxy-N,N-dimethyl- - National Institutes of Health (NIH). 1

  • 2′,3′-Dideoxyadenosine Product Documentation - Sigma-Aldrich. 4

  • Mechanism of acid-catalyzed depurination and cleavage in DNA - ResearchGate. 2

  • Inhibition of hepatocytic autophagy by adenosine, adenosine analogs and AMP - PubMed (NIH). 3

  • Single-Base Resolution Detection of N6-Methyladenosine in RNA by Adenosine Deamination Sequencing - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A)

Welcome to the technical support guide for researchers working with Adenosine, 2',3'-dideoxy-N,N-dimethyl-, also known as ddMe2A. This document provides in-depth troubleshooting advice, experimental protocols, and expert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with Adenosine, 2',3'-dideoxy-N,N-dimethyl-, also known as ddMe2A. This document provides in-depth troubleshooting advice, experimental protocols, and expert insights to help you navigate potential assay interference and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding ddMe2A and assay interference.

Q1: What is Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A)?

A: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) is a purine nucleoside analog.[1] Its structure is based on adenosine, but with key modifications: the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (dideoxy) and the addition of two methyl groups to the nitrogen atom at the 6th position of the purine ring (N,N-dimethyl). These modifications alter its chemical properties and biological activity compared to endogenous adenosine. Below are its key chemical properties.[1]

PropertyValueSource
Molecular Formula C12H17N5O2PubChem CID: 451775[1]
Molecular Weight 263.30 g/mol PubChem CID: 451775[1]
IUPAC Name [(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanolPubChem CID: 451775[1]
CAS Number 120503-30-2PubChem CID: 451775[1]
XLogP3 -0.7PubChem CID: 451775[1]

Q2: I'm observing unexpected activity with ddMe2A in my assay. Could this be interference?

A: Yes, it is a significant possibility. Unexpected, reproducible, and concentration-dependent activity can often be attributed to compound interference with the assay technology rather than a genuine interaction with the biological target.[2] Such artifacts are a major challenge in high-throughput screening (HTS) and can lead to misleading "false positives".[3][4] It is crucial to perform counter-screens and orthogonal assays to validate any initial hits.[2][5]

Q3: What are the most common types of assay interference I should be aware of?

A: Assay interference can manifest in several ways. The most common mechanisms include:

  • Compound Aggregation: Many organic molecules can form aggregates in aqueous buffers, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[2]

  • Interference with Reporter Systems: Compounds can directly inhibit or activate reporter enzymes, such as firefly luciferase, which are commonly used in luminescent assays.[2][4]

  • Fluorescence Artifacts: The intrinsic fluorescence (autofluorescence) of a compound or its ability to quench a fluorescent signal can interfere with fluorescence-based assays (e.g., FRET, FP, HTRF).[3][6]

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive species like hydrogen peroxide that can damage proteins and produce a false signal.[3][5]

Q4: How can I quickly determine if ddMe2A is causing interference?

A: A straightforward initial step is to run a "technology counter-screen".[4] This involves testing the compound's effect on the assay readout in the absence of the primary biological target. For example, if you are using a luciferase-based reporter assay, you would test if ddMe2A directly inhibits purified luciferase enzyme.[4] Similarly, for a fluorescence assay, you would measure the fluorescence of ddMe2A alone at the assay's excitation and emission wavelengths.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed explanations for diagnosing and resolving specific interference-related problems.

Problem A: Suspected False-Positive Activity

Symptom: You observe that ddMe2A consistently shows activity (e.g., inhibition or activation) in your primary assay. However, the dose-response curve may be steep or show a plateau at a high level of inhibition, or the activity fails to be confirmed in a different assay format (an orthogonal assay).

The following workflow provides a systematic approach to identifying the root cause of suspected false-positive results.

False_Positive_Workflow Start Start: Unexpected Activity Observed CheckAggregation 1. Test for Aggregation (DLS or Detergent Assay) Start->CheckAggregation AggregationPositive Result: Aggregation Detected CheckAggregation->AggregationPositive Yes AggregationNegative Result: No Aggregation CheckAggregation->AggregationNegative No FalsePositive Conclusion: Assay Artifact (False Positive) AggregationPositive->FalsePositive CheckReporter 2. Test for Reporter Interference (e.g., Luciferase Inhibition Assay) AggregationNegative->CheckReporter ReporterPositive Result: Reporter Interference Detected CheckReporter->ReporterPositive Yes ReporterNegative Result: No Reporter Interference CheckReporter->ReporterNegative No ReporterPositive->FalsePositive CheckOptical 3. Test for Optical Interference (Autofluorescence/Quenching Scan) ReporterNegative->CheckOptical OpticalPositive Result: Optical Interference Detected CheckOptical->OpticalPositive Yes OpticalNegative Result: No Optical Interference CheckOptical->OpticalNegative No OpticalPositive->FalsePositive OrthogonalAssay 4. Perform Orthogonal Assay (Different Technology/Readout) OpticalNegative->OrthogonalAssay TrueHit Conclusion: Potential True Hit OrthogonalAssay->TrueHit Activity Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed

Caption: Diagnostic workflow for investigating suspected false-positive results.

  • Compound Aggregation

    • Causality: At certain concentrations, small molecules can self-assemble into colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition that appears genuine because it is often reproducible and concentration-dependent.[2]

    • Troubleshooting: The most effective way to diagnose aggregation-based activity is to re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.[2] If the compound's activity is significantly reduced or eliminated, it is highly likely due to aggregation.

    • Recommended Protocol: See Protocol 3: Detergent-Based Assay for Aggregation .

  • Interference with Reporter Systems

    • Causality: Many HTS assays rely on reporter enzymes (e.g., firefly luciferase, β-galactosidase) to generate a detectable signal (light, color). A compound can directly inhibit this reporter enzyme, reducing the signal and making it appear as if the primary target was inhibited.[2][4] This is a very common source of false positives in cell-based reporter gene assays and biochemical assays that use luminescence.[4]

    • Troubleshooting: Run a specific counter-screen using the purified reporter enzyme. Incubate the compound directly with the enzyme and its substrate and measure signal generation.

    • Recommended Protocol: See Protocol 1: Luciferase Inhibition Counter-Screen .

  • Compound Autofluorescence or Quenching

    • Causality: If your assay uses a fluorescence-based readout (e.g., Fluorescence Polarization, FRET, TR-FRET), the intrinsic optical properties of ddMe2A can interfere. The compound may fluoresce at the same wavelength as your probe (autofluorescence), increasing the signal. Alternatively, it may absorb light at the excitation or emission wavelength of your fluorophore (quenching), reducing the signal.[3][6]

    • Troubleshooting: Scan the fluorescence of ddMe2A alone in your assay buffer. Using a plate reader, excite the compound across a range of wavelengths and measure the emission spectrum, and vice-versa. Compare this to the excitation/emission spectra of your assay's fluorophore.

    • Recommended Protocol: See Protocol 2: Compound Autofluorescence/Quenching Assessment .

Problem B: Suspected False-Negative Activity or Poor Reproducibility

Symptom: You expect ddMe2A to be active based on literature or structural similarity to other compounds, but you observe no activity or highly variable results.

Once interference has been ruled out, confirming activity with an orthogonal assay is critical. This approach validates the biological finding by using a different detection method, thereby reducing the chance that the observed effect is an artifact of a single technology.[5]

Orthogonal_Assay_Workflow PrimaryHit Hit from Primary Assay (e.g., Luminescence-based) CounterScreens Interference Counter-Screens Passed (No Aggregation, Reporter/Optical Effects) PrimaryHit->CounterScreens OrthogonalAssay Test in Orthogonal Assay (e.g., Label-free, TR-FRET, or Biophysical Assay like SPR) CounterScreens->OrthogonalAssay ActivityConfirmed Result: Activity Confirmed OrthogonalAssay->ActivityConfirmed Yes ActivityNotConfirmed Result: Activity Not Confirmed OrthogonalAssay->ActivityNotConfirmed No TrueHit Conclusion: Validated 'True' Hit Proceed with SAR ActivityConfirmed->TrueHit FalsePositive Conclusion: Technology-Specific Artifact Deprioritize Compound ActivityNotConfirmed->FalsePositive

Caption: Validating a primary hit using an orthogonal assay workflow.

  • Compound Instability

    • Causality: Nucleoside analogs can be susceptible to degradation in aqueous buffers, especially with prolonged incubation times or non-neutral pH. The N-glycosidic bond can undergo hydrolysis, or other modifications can occur, leading to a loss of the active compound over the course of the experiment. While 2'-deoxynucleosides show considerable stability at neutral pH, it is essential to verify this under your specific assay conditions.[7]

    • Troubleshooting: Assess the stability of ddMe2A in your exact assay buffer over the time course of your experiment. The most robust method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ddMe2A remaining at different time points.

    • Recommended Protocol: See Protocol 4: Compound Stability Assessment using LC-MS .

  • Poor Solubility

    • Causality: If the compound's concentration in the assay exceeds its aqueous solubility limit, it may precipitate out of solution. The actual concentration exposed to the target will be much lower than the nominal concentration, leading to an apparent lack of activity.

    • Troubleshooting:

      • Visual Inspection: After adding ddMe2A to your buffer, visually inspect the wells for any precipitate or cloudiness, both immediately and after the incubation period.

      • Solubility Measurement: Use nephelometry or a similar light-scattering technique to quantitatively measure solubility in your assay buffer.

      • Solvent Optimization: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. If solubility is an issue, you may need to investigate alternative formulation strategies, though this can introduce other complexities.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for the essential troubleshooting experiments.

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if ddMe2A directly inhibits firefly luciferase, a common reporter enzyme.

  • Reagents & Materials:

    • Purified, recombinant firefly luciferase enzyme.

    • Luciferase substrate (e.g., D-luciferin) and ATP in an appropriate buffer.

    • ddMe2A serial dilutions in assay buffer.

    • Known luciferase inhibitor (positive control, e.g., Quercetin).

    • Assay buffer (vehicle control, e.g., PBS with 0.1% BSA).

    • White, opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of ddMe2A in assay buffer, covering the concentration range used in your primary assay. Also prepare dilutions of the positive control.

    • In a white-walled plate, add 5 µL of each ddMe2A dilution, positive control, or vehicle control to triplicate wells.

    • Add 20 µL of a pre-mixed solution of luciferase enzyme in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Add 25 µL of the luciferase substrate/ATP solution to all wells.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of ddMe2A to determine an IC50 value, if any. Significant inhibition suggests interference.

Protocol 2: Compound Autofluorescence/Quenching Assessment

Objective: To assess the intrinsic optical properties of ddMe2A at the wavelengths used in a fluorescence-based assay.

  • Reagents & Materials:

    • ddMe2A serial dilutions in assay buffer.

    • Assay buffer.

    • Black, opaque 96- or 384-well plates suitable for fluorescence.

    • Spectrofluorometer or plate reader with wavelength scanning capabilities.

  • Procedure:

    • Autofluorescence Scan: a. Add ddMe2A at its highest assay concentration to several wells. Add buffer only to control wells. b. Excite the wells at the same excitation wavelength used for your assay's fluorophore. Scan the emission spectrum across a range of wavelengths (e.g., 400-700 nm). c. Fix the emission wavelength to that of your assay's fluorophore and scan the excitation spectrum.

    • Quenching Assessment: a. Prepare wells containing your assay's fluorophore (or a positive control that generates a fluorescent signal) at a constant concentration. b. Add a serial dilution of ddMe2A to these wells. c. Measure the fluorescence intensity at the assay's specific excitation/emission wavelengths.

  • Data Analysis:

    • For autofluorescence, a significant signal from the ddMe2A-containing wells at the assay's emission wavelength indicates interference.

    • For quenching, a dose-dependent decrease in the fluorophore's signal indicates interference.

Protocol 3: Detergent-Based Assay for Aggregation

Objective: To determine if the observed activity of ddMe2A is due to the formation of aggregates.

  • Reagents & Materials:

    • All components of your primary assay.

    • ddMe2A serial dilutions.

    • A 10% stock solution of a non-ionic detergent (e.g., Triton X-100 or Tween-80).

  • Procedure:

    • Run your primary assay as you normally would.

    • In parallel, run an identical assay plate, but add the non-ionic detergent to the assay buffer to a final concentration of 0.01%. Ensure the detergent is added before the compound.

    • Generate dose-response curves for ddMe2A in the presence and absence of the detergent.

  • Data Analysis:

    • Compare the IC50 (or EC50) values from the two conditions.

    • A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent is strong evidence that the compound's activity is mediated by aggregation.[2]

Protocol 4: Compound Stability Assessment using LC-MS

Objective: To quantify the amount of intact ddMe2A in assay buffer over time.

  • Reagents & Materials:

    • ddMe2A.

    • Your complete assay buffer (including all additives).

    • LC-MS grade solvents (e.g., acetonitrile, water, formic acid).

    • LC-MS system with a suitable C18 column.

  • Procedure:

    • Prepare a solution of ddMe2A in your assay buffer at a relevant concentration.

    • Incubate this solution at the temperature of your assay (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.

    • Immediately stop any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C or colder.

    • Analyze the samples by LC-MS. Use a standard curve of ddMe2A to quantify its concentration at each time point by monitoring the parent ion mass.

  • Data Analysis:

    • Plot the concentration of ddMe2A versus time.

    • Calculate the half-life (t½) of the compound under your assay conditions. A significant decrease in concentration over the assay's duration indicates an instability problem that could lead to false-negative results.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • PubChem. (n.d.). Adenosine, 2',3'-dideoxy-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Simeonov, A., et al. (2017). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 12(21), 1795-1804. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Atkinson, M. R., et al. (1967). The Enzymatic Termination of Polydeoxynucleotides by 2',3'-Dideoxyadenosine Triphosphate. Biochemistry, 6(3), 871-877. [Link]

  • Vaden, R. M., et al. (2017). FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 15(3), 75. [Link]

  • Jones, L. H., & Bunnage, M. E. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. RSC Medicinal Chemistry, 8(2), 160-165. [Link]

  • Vongchampa, V., et al. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]

Sources

Optimization

Technical Support Center: Optimizing Adenosine, 2',3'-dideoxy-N,N-dimethyl- Concentration in Cellular Assays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (PubChem CID: 451775). This document provides in-depth guidance, troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (PubChem CID: 451775). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals. Our goal is to empower you to design robust experiments and generate reproducible, high-quality data by effectively optimizing the working concentration of this compound.

Introduction: Understanding the Compound

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a modified purine nucleoside with multiple reported biological activities. Structurally, it is a derivative of 2',3'-dideoxyadenosine (ddA), lacking the hydroxyl groups on the 2' and 3' positions of the ribose sugar, a feature often associated with DNA chain termination.[1] The N6,N6-dimethyl modification on the adenine base confers distinct properties. Current literature identifies it as an endogenous ligand for the A3 adenosine receptor (A3AR) and a potent inhibitor of the AKT signaling pathway.[2][3] These activities make it a valuable tool for investigating cancer biology, immunology, and cellular signaling.

Optimizing its concentration is paramount, as using a suboptimal dose can lead to a lack of efficacy, while an excessive dose may induce off-target effects or cytotoxicity, confounding data interpretation. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Foundational Knowledge & Preparation (FAQs)

This section covers the essential first steps: understanding the compound's mechanism and preparing it correctly for your experiments.

Q1: What are the primary mechanisms of action for Adenosine, 2',3'-dideoxy-N,N-dimethyl-?

This compound is multi-functional, and its effect is context-dependent. The two most well-characterized mechanisms are:

  • A3 Adenosine Receptor (A3AR) Ligand: It acts as a ligand for the A3 adenosine receptor, a G-protein-coupled receptor (GPCR). A3AR activation can trigger various downstream pathways, including modulation of adenylyl cyclase and phospholipase C, which can influence processes like cell proliferation, apoptosis, and inflammation.[2] The N,N-dimethyl substitution is critical for this activity.

  • AKT Pathway Inhibition: The compound robustly inhibits AKT signaling, a central pathway for cell survival, growth, and metabolism.[3] This inhibition can lead to anti-proliferative and pro-apoptotic effects in various cancer cell lines.

It is crucial to determine which pathway is dominant in your experimental model, as this will guide your assay design and choice of concentration.

Q2: How should I dissolve, store, and handle the compound?

Proper preparation of your stock solution is the first critical step for experimental success.

Solubility: Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a white powder with limited aqueous solubility.[4] It is most commonly dissolved in an organic solvent.

  • Primary Recommendation: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Causality: Creating a concentrated stock minimizes the volume of solvent added to your cell culture medium. The final concentration of DMSO in your experiments should ideally be kept below 0.5% (v/v), as higher concentrations can cause cytotoxicity and other off-target cellular effects.[5]

Storage and Handling:

  • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C.[6]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Do not store diluted, aqueous solutions for extended periods.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the primary stock solution, as this can lead to compound degradation.[7]

Protocol 1: Preparation of Stock and Working Solutions
  • Calculate Mass: Determine the mass of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (MW: 263.30 g/mol ) needed to prepare your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 2.633 mg).[4]

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist, but do not overheat.

  • Aliquoting: Dispense the stock solution into sterile, low-binding microcentrifuge tubes in volumes appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C. For long-term storage (>6 months), -80°C is recommended.

  • Working Dilution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in pre-warmed, complete cell culture medium to achieve your final desired concentrations. Ensure the final DMSO concentration remains consistent across all treatments, including the vehicle control.

Q3: What is a reasonable starting concentration range for my experiments?

The optimal concentration is highly dependent on the cell type, assay duration, and the specific biological question. The table below provides empirically derived starting points based on its known activities.

Biological Target/AssaySuggested Starting Range (µM)Typical Incubation TimeKey Considerations
AKT Pathway Inhibition 10 - 40 µM24 - 48 hoursMonitor p-AKT levels via Western Blot or ELISA to confirm target engagement.[3]
A3AR Activation/Modulation 1 - 20 µM1 - 24 hoursEffect may be rapid. Measure downstream markers like cAMP levels or specific gene expression.
General Cytotoxicity Screen 0.1 - 100 µM24, 48, 72 hoursEssential for establishing the therapeutic window and avoiding confounding toxicity.
Antiviral Assays (HIV, HBV) 1 - 50 µMVaries (days)Based on data for the related compound 2',3'-dideoxyadenosine.[8]

Senior Scientist Tip: Always begin with a broad dose-response experiment (e.g., spanning 3-4 orders of magnitude) to identify the active concentration range in your specific system.

Part 2: Troubleshooting Experimental Challenges

Even with careful planning, experiments can yield unexpected results. This section addresses common problems in a direct Q&A format.

Issue: No Observed Effect or a Weak Biological Response

Q4: I've treated my cells with the compound based on literature values, but I'm not observing the expected effect. What are the likely causes and troubleshooting steps?

This is a common issue that can be systematically resolved.

Troubleshooting Workflow: No Observed Effect

No_Effect_Troubleshooting start No or Weak Effect Observed check_compound Step 1: Verify Compound Integrity - Was stock prepared correctly? - Were aliquots stored properly? - Has it undergone many freeze-thaws? start->check_compound check_dose Step 2: Re-evaluate Dose & Duration - Is concentration too low? - Is incubation time too short? start->check_dose check_system Step 3: Validate Biological System - Do cells express the target (A3AR, active AKT)? - Is the cell passage number low? - Are cells healthy and at optimal confluency? start->check_system action_compound Action: Use a fresh aliquot or prepare a new stock solution. check_compound->action_compound action_dose Action: Perform a wider dose-response (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 6, 24, 48h). check_dose->action_dose action_system Action: Confirm target expression via qPCR/Western Blot. Use a positive control for the pathway. check_system->action_system

Caption: Troubleshooting workflow for a lack of experimental effect.

Causality Explained:

  • Compound Integrity: Chemical compounds can degrade due to improper storage or handling.[7] A compromised compound is a primary reason for failed experiments.

  • Dose and Duration: Biological responses are tightly linked to both concentration and time. An effect may only appear above a certain threshold concentration or after a sufficient duration of target engagement.

  • System Validity: The compound cannot act if its target is absent or if the cells are in a state that is non-responsive (e.g., high passage number, stressed, or overly confluent).

Issue: High Cell Death or Unexpected Cytotoxicity

Q5: My cells are dying even at concentrations where I expect a specific signaling effect, not general toxicity. How do I dissect this?

It's critical to differentiate between intended, pathway-specific cell death (e.g., apoptosis via AKT inhibition) and non-specific cytotoxicity from the compound or the solvent.

Key Diagnostic Questions:

  • Is the Vehicle Control Healthy? Compare untreated cells to cells treated with the highest concentration of DMSO used in your experiment. If the DMSO-only control shows signs of stress or death, your solvent concentration is too high.[9] Reduce the concentration of your stock solution to allow for smaller volumes to be added to the media.

  • Is the Cytotoxicity Dose-Dependent? A sharp drop in viability at a specific concentration may indicate a non-specific toxic effect, whereas a gradual, dose-dependent decrease might be related to the intended on-target mechanism.

  • What is the Timing? Rapid cell death (within hours) often points to acute cytotoxicity (e.g., membrane disruption), while slower death (24-72 hours) is more characteristic of programmed cell death pathways like apoptosis.[10]

Q6: How do I design a robust experiment to find the optimal, non-toxic working concentration?

A dose-response cell viability assay is the gold-standard method. This experiment will define three crucial concentration ranges:

  • Sub-optimal/No-effect range: Concentrations are too low to elicit a response.

  • Optimal/Therapeutic window: The desired biological effect is observed with minimal cytotoxicity.

  • Cytotoxic range: Concentrations cause significant cell death, which can confound the interpretation of any specific mechanistic effects.

Protocol 2: Determining the Optimal Concentration with an MTT Viability Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare serial dilutions of Adenosine, 2',3'-dideoxy-N,N-dimethyl- in complete medium. A common scheme is a 10-point, 2-fold dilution series starting from 100 µM.

  • Controls: Include the following essential controls on every plate:

    • Untreated Control: Cells with medium only. This represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions and controls.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot % Viability against log(Concentration) to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Issue: Poor Reproducibility Between Experiments

Q7: I've run the same experiment twice, but the results are different. What are the most common sources of variability?

Inconsistent results are often due to subtle variations in experimental conditions.

  • Cell State: Ensure you are using cells from a similar, low passage number. Cell phenotype can drift with excessive passaging. Always seed cells at the same confluency.

  • Compound Handling: Use a fresh aliquot of the compound for each experiment to rule out degradation from repeated freeze-thaw cycles.

  • Assay Conditions: Standardize all incubation times, reagent volumes, and instrumentation settings.

  • Pipetting and Dilutions: Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and be meticulous during the dilution process.

Issue: Confirming On-Target Effects

Q8: I see an effect, but how can I be sure it's mediated by AKT inhibition or A3AR activation and not an off-target phenomenon?

This is a critical question for validating your findings.

Strategies for Target Validation:

Target_Validation start Observed Effect with Adenosine, 2',3'-dideoxy-N,N-dimethyl- path_akt Hypothesis: Effect is via AKT Inhibition start->path_akt path_a3ar Hypothesis: Effect is via A3AR Activation start->path_a3ar val_akt_1 Validation 1: Use a known AKT inhibitor (e.g., MK-2206). Does it mimic the effect? path_akt->val_akt_1 val_akt_2 Validation 2: Knock down AKT using siRNA. Does this abrogate the compound's effect? path_akt->val_akt_2 val_akt_3 Validation 3: Measure p-AKT levels. Does the compound decrease phosphorylation at the optimal concentration? path_akt->val_akt_3 val_a3ar_1 Validation 1: Use a known A3AR antagonist (e.g., MRS1523). Does it block the effect? path_a3ar->val_a3ar_1 val_a3ar_2 Validation 2: Use a known A3AR agonist (e.g., Cl-IB-MECA). Does it mimic the effect? path_a3ar->val_a3ar_2 val_a3ar_3 Validation 3: Knock down A3AR using siRNA. Does this abrogate the compound's effect? path_a3ar->val_a3ar_3

Caption: Orthogonal approaches for validating on-target effects.

By using these orthogonal methods (i.e., using different tools to probe the same question), you can build a strong, trustworthy case that the observed effects of Adenosine, 2',3'-dideoxy-N,N-dimethyl- are indeed mediated by its intended molecular targets in your system.

References
  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1988). 2',3'-Dideoxy-N6-cyclohexyladenosine: an adenosine derivative with antagonist properties at adenosine receptors. European Journal of Pharmacology. [Link]

  • Maddock, H., Poucher, S. M., & Frizelle, P. (2002). Adenosine receptor interactions alter cardiac contractility in rat heart. British Journal of Pharmacology. [Link]

  • Al-Absi, A. M., Al-kadasi, M., Al-kandari, F., Al-shammari, S., & Al-mustafa, J. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Cui, T., Zhang, J., & Wang, Y. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Tjeng, K. E., & Wang, E. (2021). Optimization of muscle cell culture media using nonlinear design of experiments. Scientific Reports. [Link]

  • Vance, C., et al. (2024). Troubleshooting guide for DDNS V2. Protocols.io. [Link]

  • Bollum, F. J., & Gascoyne, P. R. (1990). 2',3'Dideoxyadenosine is selectively toxic for TdT-positive cells. Blood. [Link]

  • ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. ResearchGate. [Link]

  • Ali, A., Cloutier, P., & Sanche, L. (2012). Radiation induced formation of 2′,3′-dideoxyribonucleosides in DNA: a potential signature of low energy electrons. PMC. [Link]

  • Gotor-López, V., & Gotor, V. (2017). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. PMC. [Link]

  • Cretton, E. M., & Sommadossi, J. P. (1992). Disposition of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in mice. PubMed. [Link]

  • Ide, H., & Nakadate, T. (2000). DNA ladder formation in HL-60 cells treated with DOX, AMR, AMR-OH and TAS-103. Anticancer Research. [Link]

  • Shirae, H., et al. (1989). Production of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine from 2',3'-dideoxyuridine and the corresponding purine bases by resting cells of Escherichia coli AJ 2595. PubMed. [Link]

  • More, P., & Deb, P. K. (2024). Current Understanding of the Role of Adenosine Receptors in Cancer. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Adenosine, 2',3'-dideoxy-N,N-dimethyl-. PubChem. [Link]

  • National Center for Biotechnology Information. (2026). ADORA3 adenosine A3 receptor. NCBI Gene. [Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Gomez-Sjoberg, R., et al. (2007). High-density microfluidic arrays for cell cytotoxicity analysis. Lab on a Chip. [Link]

  • Chauhan, G. (2021). COMPUTATIONAL METHODS FOR CELL CULTURE MEDIA OPTIMIZATION AND PRODUCT QUALITY CONTROL. ProQuest. [Link]

  • Sassa, A., et al. (2013). Steady-state kinetic analyses were also performed to measure the relative bypass frequencies past the 8-Cl-dG. Biochemistry. [Link]

  • Fujii, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for Adenosine, 2',3'-dideoxy-N,N-dimethyl-. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for Adenosine, 2',3'-dideoxy-N,N-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and understand the off-target effects of this compound. Given the specificity of this molecule, this guide synthesizes data from structurally related dideoxynucleoside and N,N-dimethylated adenosine analogs to provide a comprehensive framework for your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential off-target effects of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, based on the known activities of similar nucleoside analogs.

Q1: What are the primary anticipated off-target effects of Adenosine, 2',3'-dideoxy-N,N-dimethyl-?

A1: Based on its structure, the primary off-target effects are expected to revolve around two key areas: mitochondrial toxicity and inhibition of cellular DNA polymerases. The 2',3'-dideoxy moiety is a known chain terminator for DNA synthesis, and N,N-dimethyladenosine derivatives can have broad cellular effects.

  • Mitochondrial Toxicity: Like other 2',3'-dideoxynucleosides such as 2',3'-dideoxycytidine (ddC), this compound is a potential inhibitor of mitochondrial DNA polymerase gamma (Pol-γ).[1][2] Inhibition of Pol-γ can lead to depletion of mitochondrial DNA (mtDNA), impaired mitochondrial bioenergetics, and subsequent cellular dysfunction.[1][2][3]

  • Inhibition of Cellular DNA Polymerases: The absence of a 3'-hydroxyl group makes it a competitive inhibitor and chain terminator for various DNA polymerases.[4] While potentially selective for viral reverse transcriptases, it may also inhibit host cell DNA polymerases, impacting DNA replication and repair processes.[5]

  • Kinase Signaling: N6,N6-dimethyladenosine has been identified as an inhibitor of AKT signaling.[6] It is plausible that Adenosine, 2',3'-dideoxy-N,N-dimethyl- could have off-target effects on cellular kinase cascades.

  • Epigenetic and Transcriptomic Alterations: N6-methyladenosine is a known epigenetic and epitranscriptomic mark. The N,N-dimethyl modification might interfere with the enzymes that read, write, or erase these marks, leading to unintended changes in gene expression.

Q2: How does Adenosine, 2',3'-dideoxy-N,N-dimethyl- induce mitochondrial toxicity?

A2: The proposed mechanism is analogous to that of other nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] The compound is likely phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then be recognized by mitochondrial DNA polymerase gamma (Pol-γ) and incorporated into the nascent mitochondrial DNA (mtDNA). Due to the absence of the 3'-hydroxyl group, further elongation of the mtDNA strand is terminated. This leads to a progressive depletion of mtDNA, which in turn results in a decline in the synthesis of essential mitochondrial proteins encoded by mtDNA, ultimately impairing oxidative phosphorylation and cellular energy production.[1][2][7]

G cluster_cell Cell cluster_mito Mitochondrion Compound Adenosine, 2',3'-dideoxy-N,N-dimethyl- Kinases Cellular Kinases Compound->Kinases Phosphorylation Triphosphate ddA-TP (triphosphate form) PolG Polymerase Gamma (Pol-γ) Triphosphate->PolG Kinases->Triphosphate mtDNA mtDNA Replication PolG->mtDNA Incorporation Incorporation into mtDNA mtDNA->Incorporation Termination Chain Termination Incorporation->Termination Depletion mtDNA Depletion Termination->Depletion Dysfunction Mitochondrial Dysfunction Depletion->Dysfunction

Caption: Proposed mechanism of mitochondrial toxicity.

Q3: Can this compound affect cellular processes beyond DNA synthesis?

A3: Yes. The N,N-dimethyladenosine moiety suggests potential interactions with a variety of cellular systems. N6,N6-dimethyladenosine is known to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[6] Therefore, it is crucial to assess the phosphorylation status of key proteins in this pathway when observing unexpected effects on cell viability. Additionally, given the role of adenosine derivatives in RNA metabolism, potential off-target effects on RNA processing and stability should not be ruled out.

Section 2: Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot common experimental issues.

Q4: I am observing higher-than-expected cytotoxicity in my cell cultures. What could be the cause?

A4: Unexpectedly high cytotoxicity is a common issue and can stem from several sources.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Even low concentrations of DMSO can induce significant changes in gene expression and epigenetic landscapes.[8] Run a vehicle-only control.

  • Compound Concentration and Stability: Verify the correct dilution of your stock solution. Perform a dose-response curve to determine the EC50. The compound may be unstable in your culture medium; consider preparing fresh solutions for each experiment.

  • Mitochondrial Toxicity: As discussed in the FAQs, this is a likely cause. Assess mitochondrial function using assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[2] You can also quantify mtDNA copy number by qPCR.

  • Cell Cycle Arrest/DNA Damage: Inhibition of cellular DNA polymerases can lead to cell cycle arrest and the accumulation of DNA damage.[9] Analyze the cell cycle distribution by flow cytometry and stain for DNA damage markers like γH2AX.

Q5: My compound shows variable efficacy between experiments. How can I improve reproducibility?

A5: Variability in efficacy can be due to several factors.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.

  • Reagent Consistency: Use the same lot of fetal bovine serum and other reagents whenever possible. If you must change lots, re-validate your assay.

  • Compound Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles, which can degrade the compound.

  • Experimental Timing: Be consistent with the timing of treatment and harvesting. For example, if you are assessing effects on DNA synthesis, ensure that cells are synchronized or that you account for differences in cell cycle phase.

Q6: How do I design an experiment to confirm off-target effects?

A6: A multi-pronged approach is necessary to confidently identify off-target effects.

Off-Target EffectRecommended AssayRationale
Mitochondrial Toxicity Seahorse XF Analysis, mtDNA qPCR, Mitochondrial membrane potential assays (e.g., JC-1)[10]Directly measures mitochondrial respiration, mtDNA content, and membrane integrity.[2]
DNA Polymerase Inhibition In vitro DNA polymerase activity assay, Cell cycle analysis (FACS)Directly measures the inhibitory effect on purified polymerases.[4] Cell cycle analysis can reveal S-phase arrest.
Kinase Pathway Inhibition Western Blotting for phosphorylated proteins (e.g., p-AKT, p-S6K)Measures the activity of key signaling nodes downstream of potential kinase targets.[6]
Global Gene Expression Changes RNA-sequencingProvides an unbiased view of all transcriptomic changes induced by the compound.[8]

Section 3: Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA Copy Number by qPCR

This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA).

  • Cell Treatment and DNA Extraction:

    • Plate cells and treat with Adenosine, 2',3'-dideoxy-N,N-dimethyl- at various concentrations and time points. Include a vehicle control.

    • Harvest cells and extract total genomic DNA using a standard kit. Ensure high-quality DNA is obtained.[11]

  • qPCR Primer Design:

    • Design primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix.

    • Run each sample in triplicate for both the mitochondrial and nuclear targets.

  • Data Analysis:

    • Calculate the ΔCt for each sample: ΔCt = (Ct of mitochondrial gene) - (Ct of nuclear gene).

    • Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing to the vehicle control. A significant decrease in the treated samples indicates mtDNA depletion.[2]

References

  • Young, C. K. J., Wheeler, J. H., Rahman, M. M., & Young, M. J. (2021). The antiretroviral 2',3'-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures. Journal of Biological Chemistry, 296, 100206. [Link]

  • Young, C. K. J., et al. (2021). The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures. Journal of Biological Chemistry, 296, 100206. [Link]

  • Koschier, F. J., et al. (1980). Renal tubular transport and nephrotoxicity of DDA. Journal of Environmental Pathology and Toxicology, 3(5-6), 513-527. [Link]

  • Cornu, T. I., et al. (2017). Quantifying On and Off-Target Genome Editing. Methods in Molecular Biology, 1630, 1-16. [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]

  • Rossi, L., et al. (1995). Metabolism, mitochondrial uptake and toxicity of 2', 3'-dideoxycytidine. Biochemical Pharmacology, 49(10), 1383-1388. [Link]

  • Chapter 6: Mitochondrial Toxicity. (n.d.). [Link]

  • Hilgers, L. A., & Snippe, H. (1992). DDA as an immunological adjuvant. Research in Immunology, 143(5), 494-503. [Link]

  • Cloutier, P., et al. (2009). Radiation induced formation of 2′,3′-dideoxyribonucleosides in DNA: a potential signature of low energy electrons. Journal of the American Chemical Society, 131(48), 17528-17529. [Link]

  • Krawiec, K., et al. (2003). Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1577-1581. [Link]

  • Plosky, B. S., et al. (2008). Eukaryotic Y-family Polymerases Bypass a 3-methyl-2'-deoxyadenosine Analog in Vitro and Methyl Methanesulfonate-Induced DNA Damage in Vivo. Nucleic Acids Research, 36(7), 2152-2162. [Link]

  • Yao, B., et al. (2020). The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nature Neuroscience, 23(10), 1253-1265. [Link]

  • Vance, M., et al. (2024). Troubleshooting guide for DDNS V2. protocols.io. [Link]

  • Wang, J. Y. J. (2019). Cell Death Response to DNA Damage. The Yale Journal of Biology and Medicine, 92(4), 771-779. [Link]

  • Wang, J. Y. J. (2019). Cell Death Response to DNA Damage. The Yale Journal of Biology and Medicine, 92(4), 771-779. [Link]

  • Ono, K., et al. (1979). Effects of 2′,3′-dideoxythymidine triphosphate on replicative DNA synthesis and unscheduled DNA synthesis in permeable mouse sarcoma cells. Cancer Letters, 7(1), 27-34. [Link]

  • ResearchGate. (2026). Programmable RNA N,2´‐O‐Dimethyladenosine Editing. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Superpower. (n.d.). 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test. [Link]

  • bioRxiv. (2024). Scalable assessment of genome editing off-targets associated with genetic variants. [Link]

  • Nucleic Acid Therapeutics. (2022). Elimination of Off-Target Effect by Chemical Modification of 5'-End of Small Interfering RNA. [Link]

  • ResearchGate. (n.d.). The exploration of N6-deoxyadenosine methylation in mammalian genomes. [Link]

  • PubChem. (n.d.). Adenosine, 2',3'-dideoxy-N,N-dimethyl-. [Link]

  • Gray Lab. (n.d.). Research. [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). [Link]

  • Journal of Medicinal Chemistry. (2012). Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. [Link]

  • ETH Zurich Research Collection. (2021). DNA mismatch repair controls the mutagenicity of Polymerase ζ-dependent translesion synthesis at methylated guanines. [Link]

  • Nature Structural & Molecular Biology. (2014). Allosteric enhancement of MAP kinase p38α's activity and substrate selectivity by docking interactions. [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • MDPI. (2025). The Role of N6-Methyladenosine in Mitochondrial Dysfunction and Pathology. [Link]

  • Nature Communications. (2022). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. [Link]

  • The Monnat Lab. (2008). DNA polymerases and human disease. [Link]

  • MDPI. (2020). Identification of Transcription Factors, Biological Pathways, and Diseases as Mediated by N6-methyladenosine Using Tensor Decomposition-Based Unsupervised Feature Extraction. [Link]

  • Trends in Biotechnology. (2016). Measuring and Reducing Off-Target Activities of Programmable Nucleases Including CRISPR-Cas9. [Link]

  • YouTube. (2014). Regulation of NMDA Receptor Signaling by Protein Tyrosine Phosphatases. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting "Adenosine, 2',3'-dideoxy-N,N-dimethyl-" Antiviral Assays

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently assist researchers in navigating the complex assay artifacts associated with lipophilic nucleoside reverse transcriptase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently assist researchers in navigating the complex assay artifacts associated with lipophilic nucleoside reverse transcriptase inhibitors (NRTIs). Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as N,N-dimethyl-ddA) is a synthetic derivative of the classic NRTI dideoxyadenosine (ddA).

The addition of two methyl groups at the N6 position of the adenine ring eliminates critical hydrogen bond donors. While this dramatically increases the molecule's lipophilicity and protects it from rapid degradation by Adenosine Deaminase (ADA), it fundamentally alters its behavior in standard in vitro assays[1]. This guide is designed to help you troubleshoot the unique physical and metabolic bottlenecks associated with this compound.

Part 1: Core Mechanism & The Phosphorylation Bottleneck

Like all NRTIs, N,N-dimethyl-ddA is a prodrug. To exert its antiviral effect, it must cross the host cell membrane and undergo three sequential phosphorylation steps catalyzed by host cellular kinases to form the active triphosphate (N,N-dimethyl-ddA-TP). This active metabolite then competes with natural dATP for incorporation into viral DNA by the viral Reverse Transcriptase (RT), causing obligate chain termination due to the absence of a 3'-hydroxyl group[2].

The Critical Failure Point: The bulky N6-dimethyl modification creates severe steric hindrance at the active site of Human Adenosine Kinase (ADK), the primary enzyme responsible for the first phosphorylation step[1]. If your target cell line cannot efficiently convert the drug to its monophosphate form, you will observe artificially low antiviral efficacy, regardless of the compound's true inhibitory potency against the viral RT.

ActivationPathway Ext Extracellular N,N-dimethyl-ddA Int Intracellular N,N-dimethyl-ddA Ext->Int Cellular Uptake MP N,N-dimethyl-ddA-MP Int->MP Adenosine Kinase (Steric Bottleneck) DP N,N-dimethyl-ddA-DP MP->DP Adenylate Kinase TP N,N-dimethyl-ddA-TP (Active Form) DP->TP NDP Kinase RT Viral Reverse Transcriptase TP->RT Chain Termination Tox Host DNA Pol γ (Mitochondria) TP->Tox Off-target Binding

Intracellular activation of N,N-dimethyl-ddA and the Adenosine Kinase phosphorylation bottleneck.

Part 2: Troubleshooting FAQs

Q1: My compound is precipitating when I add it to the cell culture media. How do I fix this?

  • Causality: The N6,N6-dimethylation significantly increases the LogP (lipophilicity) of the molecule compared to native ddA. When transitioning the drug from a high-concentration DMSO stock directly into aqueous media (like RPMI-1640), the sudden drop in dielectric constant causes rapid nucleation and precipitation.

  • Solution: Prepare a 1000x master stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first. Finally, perform a 1:1000 spike into pre-warmed (37°C) culture media while vortexing vigorously. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Q2: I am seeing high cytotoxicity (low CC50) that is masking any potential antiviral efficacy. Is the drug toxic, or is my assay flawed?

  • Causality: NRTIs are notorious for off-target inhibition of host mitochondrial DNA Polymerase gamma (Pol γ), leading to mitochondrial toxicity[2]. Because N,N-dimethyl-ddA is highly lipophilic, it preferentially partitions into the mitochondrial membrane, artificially accelerating this toxicity in vitro.

  • Solution: Uncouple the acute antiviral readout from the delayed mitochondrial toxicity by shortening your assay window. Mitochondrial toxicity typically requires 5–7 days to manifest as cell death due to the slow turnover of mitochondrial proteins. If your viral replication cycle allows, read the antiviral efficacy (e.g., p24 ELISA or luciferase reporter) at 48–72 hours post-infection.

Q3: The compound shows no antiviral activity in MT-4 cells, but works moderately well in PBMCs. Why is there a discrepancy?

  • Causality: The conversion of the prodrug to its active triphosphate is entirely dependent on the host cell's purine salvage pathway[1]. Immortalized T-cell lines (like MT-4 or CEM) often have dysregulated kinase expression profiles compared to primary peripheral blood mononuclear cells (PBMCs). Furthermore, standard PHA/IL-2 stimulation of PBMCs upregulates intracellular kinase activity, facilitating better prodrug activation.

  • Solution: Standardize your assay using stimulated PBMCs. To definitively prove that the discrepancy is kinase-dependent, perform an LC-MS/MS intracellular nucleotide pool analysis (see Protocol 1) to quantify the formation of N,N-dimethyl-ddA-TP in both cell types.

Part 3: Standardized Experimental Protocols
Protocol 1: LC-MS/MS Intracellular Nucleotide Pool Analysis (Self-Validating System)

To prove that a lack of efficacy is due to a phosphorylation bottleneck and not poor RT binding, you must quantify the intracellular triphosphate levels using an internal standard.

  • Cell Seeding & Treatment: Seed 5 × 10⁶ PBMCs in 5 mL of RPMI-1640 (supplemented with 10% FBS). Treat with 10 µM N,N-dimethyl-ddA (0.1% DMSO final concentration).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvesting: Pellet cells at 300 × g for 5 min at 4°C. Wash the pellet twice with ice-cold PBS to immediately halt cellular metabolism and remove extracellular drug.

  • Extraction: Resuspend the pellet in 500 µL of ice-cold 70% methanol containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled ATP). Vortex vigorously and incubate at -80°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 × g for 15 min at 4°C. Transfer the supernatant to a fresh tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute in 100 µL of mobile phase (e.g., 10 mM ammonium acetate, pH 9.0). Analyze via LC-MS/MS using a porous graphitic carbon (PGC) column, monitoring the MRM transitions for the parent drug, monophosphate, diphosphate, and triphosphate masses.

Protocol 2: High-Throughput Antiviral & Cytotoxicity Assay (Parallel Design)
  • Preparation: Plate target cells (e.g., TZM-bl or PBMCs) at 1 × 10⁴ cells/well in a 96-well plate.

  • Infection: Infect with the target virus (e.g., HIV-1 pseudovirus) at a Multiplicity of Infection (MOI) of 0.1. Crucial: Leave a set of uninfected wells on the same plate for the parallel cytotoxicity assay.

  • Drug Addition: Add N,N-dimethyl-ddA in a 9-point half-log dilution series (top concentration 50 µM, final DMSO 0.1%).

  • Incubation: Incubate for 72 hours.

  • Readout (Antiviral): Lyse infected cells and add luciferase substrate. Measure luminescence to determine the IC50.

  • Readout (Cytotoxicity): Add CellTiter-Glo reagent to the uninfected wells. Measure luminescence to determine the CC50. Calculate the Selectivity Index (SI = CC50 / IC50).

Part 4: Quantitative Data Presentation

Table 1: Expected Pharmacological Parameters for N,N-dimethyl-ddA vs. Unmodified ddA

ParameterUnmodified ddAN,N-dimethyl-ddACausality / Mechanistic Note
LogP (Lipophilicity) -0.1~1.2N6-methylation removes H-bond donors, increasing membrane permeability.
Aqueous Solubility >50 mM<5 mMRequires strict DMSO stock preparation; prone to precipitation in media.
ADA Susceptibility High (t₁/₂ < 10 min)ResistantN6-dimethylation blocks Adenosine Deaminase binding.
Intracellular TP Levels HighLowSteric clash at Adenosine Kinase prevents efficient monophosphorylation.
Selectivity Index (SI) >100<10Increased mitochondrial accumulation drives Pol γ toxicity, lowering CC50.
References[1] FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs (NIH PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5367030/[3]Reverse Transcriptase Inhibitors. StatPearls (NCBI Bookshelf). https://www.ncbi.nlm.nih.gov/books/NBK551504/[2]Structure of Human Adenosine Kinase at 1.5 Å Resolution. Biochemistry (ACS Publications). https://pubs.acs.org/doi/10.1021/bi981632q

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

From the desk of a Senior Application Scientist: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Adenosine, 2',3'-dideo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A). While nucleoside analogs are foundational in many areas of research, their physical properties can present unique challenges in the laboratory.[1] This document provides a structured approach, from fundamental principles to advanced troubleshooting, to help you achieve successful solubilization for your experiments. Our goal is to explain not just the "how" but the critical "why" behind each technique, ensuring your protocols are both effective and reproducible.

Section 1: Compound Profile & Intrinsic Properties

Understanding the physicochemical characteristics of a compound is the first step in designing a successful solubilization strategy.

Q1: What are the key physicochemical properties of Adenosine, 2',3'-dideoxy-N,N-dimethyl-?

Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a modified purine nucleoside analog. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₅O₂PubChem CID: 451775
Molecular Weight 263.30 g/mol PubChem CID: 451775
Structure Dideoxyribose sugar, Adenine base with two methyl groups on the N6 aminePubChem CID: 451775
Computed XLogP3 -0.7PubChem CID: 451775
Key Functional Group Tertiary Amine (N,N-dimethylamino)PubChem CID: 451775
Q2: What do these properties suggest about the compound's expected solubility?

The structure reveals two competing features:

  • Hydrophilic Character : The parent nucleoside structure and the negative XLogP3 value suggest a degree of inherent water solubility. Generally, nucleoside analogs are considered a class of water-soluble components.[2]

  • Hydrophobic Character & pH-Dependence : The 2',3'-dideoxy feature and, more importantly, the N,N-dimethyl groups increase the molecule's lipophilicity compared to its parent compound, adenosine. The N,N-dimethylamino group is a tertiary amine, which is a weak base. This is the most critical feature for solubility manipulation. The solubility of this compound will be highly dependent on pH. In acidic solutions, the amine group will become protonated, forming a more soluble salt. In neutral or basic solutions, it will exist as the less soluble free base.[3][4]

Section 2: Frequently Asked Questions (FAQs) - First-Line Approaches

This section addresses the most common issues and provides the most direct solutions.

Q3: I'm trying to dissolve Adenosine, 2',3'-dideoxy-N,N-dimethyl- directly into PBS (pH 7.4) and it's not dissolving well. What is the first thing I should try?

The most direct approach is pH adjustment . Since your compound has a basic amine group, its solubility is lowest at neutral to basic pH and will increase dramatically in acidic conditions.

The scientific principle is the equilibrium between the uncharged free base and its protonated, charged conjugate acid. The charged form interacts much more favorably with polar solvents like water.

G cluster_0 A R-N(CH₃)₂ (Free Base, Less Soluble) B R-N(CH₃)₂H⁺ (Protonated Salt, More Soluble) A->B + H⁺ (Acidic pH) B->A - H⁺ (Basic pH)

Caption: pH-dependent equilibrium of the compound.

Actionable Step: Prepare your stock solution in a slightly acidic buffer (e.g., pH 4-5) or in sterile water with a small amount of acid (like HCl) added to lower the pH. You can then dilute this acidic stock into your final neutral buffer, but be mindful of the final pH and potential precipitation.

Q4: What organic solvents are recommended for making a highly concentrated stock solution?

Using a water-miscible organic solvent, or "co-solvent," is a standard and highly effective technique.[5][6][7]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many hydrophobic compounds. It is a standard solvent for preparing high-concentration stock solutions for biological assays.[8][9]

  • Dimethylformamide (DMF): A good alternative to DMSO, especially if there are concerns about the oxidation of other residues in more complex molecules.[8]

  • Ethanol: A less toxic option that can be effective, though it may have slightly lower solubilizing power than DMSO or DMF for highly resistant compounds.[5]

Q5: What is the correct procedure for using a co-solvent like DMSO to prepare an aqueous working solution?

This is a critical step where many experiments fail. Simply adding a DMSO stock to a large volume of buffer can cause the compound to immediately precipitate out of solution.

Protocol 1: Standard Co-Solvent Dilution Method

  • Prepare High-Concentration Stock: Dissolve the solid Adenosine, 2',3'-dideoxy-N,N-dimethyl- in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Vortex or sonicate briefly if needed to ensure it is fully dissolved.[8][10]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dilution: To make your working solution, slowly add the aqueous buffer to your DMSO stock dropwise while vortexing . This gradual change in solvent polarity is crucial. Do not add the small volume of DMSO stock directly to the large volume of aqueous buffer.[8]

  • Observe: The final solution should be clear and free of any precipitate.[8][10]

Section 3: Troubleshooting Guide - Advanced Strategies

If the first-line approaches are insufficient, a more systematic approach is required.

Scenario: I followed the co-solvent protocol, but my compound still precipitates when I dilute it into my aqueous experimental buffer.

This common issue indicates that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.

Initial Check: Organic Solvent Tolerance in Your Assay Before proceeding, ensure your experimental system can tolerate the required concentration of the organic solvent.

Assay TypeTypical Max DMSO Concentration
Cell-based assays0.1% - 0.5%
Enzyme kinetics1% - 5%
Biophysical assays (e.g., SPR)< 5%

Note: These are general guidelines. Always perform a solvent tolerance test for your specific system.

Troubleshooting Workflow

This decision tree outlines a systematic approach to resolving precipitation issues.

G start Precipitation Observed Upon Dilution check_conc Is final solvent % too high for the assay? start->check_conc lower_conc Lower stock concentration and repeat dilution check_conc->lower_conc Yes ph_adjust Try pH Adjustment: Prepare stock in acidic co-solvent/water mix check_conc->ph_adjust No success Success: Clear Solution lower_conc->success cosolvent Try Alternative Co-solvents (Protocol 2) ph_adjust->cosolvent Still Precipitates ph_adjust->success Soluble warming Apply Gentle Warming (Protocol 3) cosolvent->warming Still Precipitates cosolvent->success Soluble complex Advanced: Use Cyclodextrins or Surfactants warming->complex Still Precipitates warming->success Soluble complex->success

Caption: Troubleshooting workflow for precipitation issues.

Protocol 2: Systematic Screening of Alternative Co-Solvents

If DMSO is not providing sufficient solubility upon dilution, other pharmaceutically accepted co-solvents can be tested.[5]

  • Solvent Selection: Obtain high-purity Propylene Glycol (PG) and Polyethylene Glycol 300 or 400 (PEG 300/400).

  • Stock Preparation: Prepare small, identical amounts of the compound and attempt to dissolve each in DMSO, DMF, Ethanol, PG, and PEG 300 to the same high concentration. Note which solvents achieve full dissolution.

  • Test Dilution: For each successfully prepared stock solution, perform the standard dilution protocol (Protocol 1) into your final aqueous buffer.

  • Evaluation: Visually inspect for the highest concentration that remains clear and particle-free. This approach helps identify the optimal co-solvent for your specific compound and final buffer system.

Protocol 3: The Effect of Temperature on Solubility

Increasing temperature often increases the solubility of organic solids.[11][12][13] This can be used to create a supersaturated stock solution, but must be done with care.

  • Preparation: Prepare a suspension of your compound in the chosen solvent system (e.g., 5% DMSO in water) at a concentration slightly higher than what you require.

  • Gentle Warming: Place the vial in a water bath at 37-50°C. Do not boil.

  • Agitation: Periodically vortex or sonicate the sample while it is warming to facilitate dissolution.

  • Observation: Observe if the compound fully dissolves.

  • Stability Check: Allow the solution to cool slowly to room temperature. A stable solution will remain clear. If precipitation occurs, the concentration is too high to be maintained at room temperature. This method is often useful for preparing solutions for immediate use.

Section 4: Summary of Recommended Strategies

This table provides a consolidated overview of the strategies discussed.

StrategyPrimary MechanismRecommended ForKey Considerations
pH Adjustment Increases polarity by forming a soluble salt.Initial attempts in aqueous media; can be combined with co-solvents.The final pH of the working solution must be compatible with the assay.[4]
Co-solvents (DMSO, DMF, Ethanol) Reduces the polarity of the bulk solvent, increasing solubility of hydrophobic solutes.[14][15]Creating high-concentration stock solutions for dilution into aqueous buffers.Assay must be tolerant to the final solvent concentration.[9]
Warming Increases kinetic energy, overcoming crystal lattice energy.[16]Achieving higher concentrations, especially for immediate use.Compound may precipitate upon cooling to room temperature. Check thermal stability.
Alternative Co-solvents (PEG, PG) Provides different polarity and hydrogen bonding characteristics.Cases where standard co-solvents fail or are incompatible with the assay.May be more viscous; requires screening.
Complexation (Cyclodextrins) Encapsulates the hydrophobic molecule in a hydrophilic shell.[17]Achieving high aqueous concentrations without organic solvents.Can alter compound activity; requires screening for the correct cyclodextrin.

By systematically applying these principles and protocols, you can develop a robust and reproducible method for solubilizing Adenosine, 2',3'-dideoxy-N,N-dimethyl- for your research needs.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl-. PubChem. [Link]

  • de Sousa, C. A. F., et al. (2021). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers. [Link]

  • Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Academia.edu. [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Khamis, A. A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • Bak-Klimek, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Wang, Z., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. [Link]

  • Zhang, W., et al. (2018). Advance of structural modification of nucleosides scaffold. Fitoterapia. [Link]

  • Reddy, K. S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Najdovski, I., et al. (2009). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. (2015). ResearchGate. [Link]

  • Viviano, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2020). Molecules. [Link]

  • Martin, J. L., et al. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy. [Link]

  • Pan-Zhou, X. R., et al. (2000). Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and characterization of compounds. The Royal Society of Chemistry. [Link]

  • Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. (2024). Journal of the American Chemical Society. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Meyer, P. R., et al. (2002). ATP-Dependent Removal of Nucleoside Reverse Transcriptase Inhibitors by Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy. [Link]

  • Notman, R., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Molecular Pharmaceutics. [Link]

  • Amino Acids for pH Adjustment?. (2021). Realize Beauty. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

Sources

Optimization

Technical Support Center: Investigating the Metabolic Stability of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Prepared by the Senior Application Scientist Team Welcome to the technical support center for "Adenosine, 2',3'-dideoxy-N,N-dimethyl-". This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for "Adenosine, 2',3'-dideoxy-N,N-dimethyl-". This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the metabolic stability of this nucleoside analog. Understanding a compound's metabolic fate is a critical step in early drug development, as it profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and overall efficacy.[1][2] This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure robust and reliable data generation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the anticipated metabolism of Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Q1: What are the primary predicted metabolic pathways for Adenosine, 2',3'-dideoxy-N,N-dimethyl-?

A1: Based on its structure as a modified purine nucleoside analog, several metabolic pathways are plausible. The key sites for metabolism are the N,N-dimethyl group on the adenine base and the potential for phosphorylation at the 5'-hydroxyl group. The primary pathways include:

  • N-Demethylation: The N,N-dimethyl group is a likely target for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes, leading to the formation of N-monomethyl and subsequently des-methyl metabolites.[3][4]

  • Phosphorylation: Like many nucleoside analogs, this compound can be activated intracellularly through phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. The triphosphate is often the pharmacologically active species.

  • Deamination: Adenosine deaminase (ADA) can metabolize adenosine analogs.[5][6] However, the N,N-dimethyl substitution may provide steric hindrance, potentially reducing the rate of this reaction.

  • Glycosidic Bond Cleavage: Purine nucleoside phosphorylase (PNP) can cleave the bond between the adenine base and the dideoxyribose sugar, leading to inactivation.[5]

Q2: Which in vitro system—liver microsomes or hepatocytes—is better for studying the metabolism of this compound?

A2: The choice depends on the experimental question.

  • Liver Microsomes: This subcellular fraction is enriched with CYP enzymes and is ideal for investigating Phase I oxidative metabolism, such as the N-demethylation of the N,N-dimethyl group.[7] Microsomal assays are cost-effective and have high throughput.

  • Hepatocytes: These are intact liver cells that provide a more complete metabolic picture.[8] They contain both Phase I and Phase II (conjugation) enzymes, as well as cellular kinases required for the phosphorylation (activation) pathway.[9] If you need to understand the interplay between activation, oxidative metabolism, and potential conjugation, hepatocytes are the more physiologically relevant system.

Q3: What key parameters are derived from an in vitro metabolic stability assay?

A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.[7]

  • Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for the compound, independent of blood flow. It is calculated from the rate of disappearance of the compound.[7][8] These values are crucial for predicting in vivo hepatic clearance.[2]

Section 2: Troubleshooting Guide for Metabolic Stability Assays

Encountering unexpected results is a common part of experimental science. This guide helps you diagnose and resolve prevalent issues.

Issue Possible Cause Recommended Action & Rationale
1. Very Rapid Disappearance of Parent Compound (<5 min t½) A. High Metabolic Turnover: The compound is a high-clearance compound.Action: Confirm metabolite formation using LC-MS/MS to ensure disappearance is due to metabolism. This is a valid result, suggesting the compound may have a short in vivo half-life. Consider structural modifications to block metabolic hotspots.
B. Chemical Instability: The compound is degrading in the assay buffer or due to temperature, not enzymatic activity.Action: Run a control incubation without the NADPH cofactor (for microsomal assays) or with heat-inactivated enzymes.[10] If the compound still disappears, the issue is chemical instability. Evaluate stability at different pH values and temperatures.
C. Non-Specific Binding: The compound is adsorbing to the walls of the plasticware or binding extensively to proteins.Action: Use low-binding polypropylene plates. Quantify the compound at time zero immediately after addition to the matrix to assess initial recovery. If recovery is low, non-specific binding is likely.
2. No Disappearance of Parent Compound (High Stability) A. Inactive Enzyme System: The liver microsomes or hepatocytes have lost their metabolic activity.Action: Test the enzyme batch with a positive control substrate (e.g., Testosterone for CYP3A4, Propranolol for CYP2D6). If the control is not metabolized, the enzyme lot is inactive. Ensure cofactors (e.g., NADPH) are fresh and stored correctly.
B. Analytical Method Limitation: The analytical method (e.g., LC-MS/MS) is not sensitive enough, or the detector is saturated.Action: Review the calibration curve and ensure the sample concentrations fall within the linear range.[11] If the signal is too high, dilute the samples and re-inject.
C. Compound is an Inhibitor: The compound or a formed metabolite is inhibiting the metabolizing enzymes.Action: Run the assay at a lower substrate concentration. If metabolism is observed at lower concentrations but not higher ones, it may indicate substrate inhibition.
3. High Variability Between Replicates A. Compound Precipitation: The compound has poor solubility in the final incubation buffer, leading to inconsistent concentrations.Action: Visually inspect for precipitation. Determine the compound's kinetic solubility in the final assay buffer. If necessary, reduce the starting concentration or add a small, permissible amount of organic co-solvent.
B. Inconsistent Quenching: The metabolic reaction is not being stopped uniformly across all samples.Action: Ensure the quenching solution (e.g., cold acetonitrile) is added rapidly and mixed vigorously at the precise time point.[7] Inadequate mixing can allow residual enzyme activity to continue.
C. Matrix Effects in Analysis: Components of the biological matrix are interfering with the ionization of the analyte during LC-MS/MS analysis.Action: Use a stable isotope-labeled internal standard for the compound if available. Perform a post-extraction addition experiment to evaluate the degree of ion suppression or enhancement. Adjust sample cleanup procedures if necessary.
Section 3: Visualized Workflows and Pathways
Potential Metabolic Pathways

The following diagram illustrates the likely metabolic fate of Adenosine, 2',3'-dideoxy-N,N-dimethyl-. Understanding these pathways is key to interpreting experimental results and designing next-generation analogs.

MetabolicPathways cluster_activation Activation Pathway cluster_inactivation Inactivation / Degradation Pathways Parent Adenosine, 2',3'-dideoxy-N,N-dimethyl- MonoP Monophosphate Parent->MonoP Kinases MonoMe N-monomethyl metabolite Parent->MonoMe CYP450s Deaminated Inosine analog Parent->Deaminated ADA (potential) CleavedBase N,N-dimethyladenine Parent->CleavedBase PNP (potential) DiP Diphosphate MonoP->DiP Kinases TriP Triphosphate (Active Form) DiP->TriP Kinases Polymerase Inhibition Polymerase Inhibition TriP->Polymerase Inhibition DesMe N-des-methyl metabolite MonoMe->DesMe CYP450s

Caption: Predicted metabolic pathways for Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

Experimental Workflow for Metabolic Stability

This workflow provides a high-level overview of the standard procedure for an in vitro metabolic stability assay using liver microsomes.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Calculation A Prepare Compound Stock (e.g., in DMSO) D Pre-warm Compound + Microsomes at 37°C A->D B Prepare Microsome Suspension (in Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E F Take Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and Clint I->J

Caption: Standard workflow for an in vitro microsomal metabolic stability assay.

Section 4: Experimental Protocol & Data Analysis

This section provides a self-validating protocol for assessing metabolic stability in human liver microsomes (HLM).

Protocol: In Vitro Metabolic Stability in HLM

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and bring to 37°C.

  • Test Compound Stock (1 mM): Dissolve Adenosine, 2',3'-dideoxy-N,N-dimethyl- in DMSO.

  • HLM Suspension (1 mg/mL): Dilute pooled HLM (e.g., 20 mg/mL stock) in cold phosphate buffer. Keep on ice until use.

  • NADPH Regenerating System (or 1 mM NADPH): Prepare fresh. NADPH is the essential cofactor for CYP enzyme activity.[7]

  • Positive Control Stock (1 mM): Prepare a stock of a known CYP substrate (e.g., Testosterone).

  • Quenching Solution: Cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add buffer, HLM suspension (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Include wells for a negative control (no NADPH) and a positive control compound.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking. This step ensures all components reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the NADPH solution. This is your Time = 0 point. Immediately remove the first aliquot and add it to the quenching solution.

  • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and add them to the quenching solution.

3. Sample Processing and Analysis:

  • Once all samples are collected, vortex the quenched plate thoroughly.

  • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[12]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point compared to the time 0 sample.

  • Plot the natural log (ln) of the % parent remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (Clint) using the formulas below.

ParameterFormula
Elimination Rate Constant (k) k = - (Slope of ln[% remaining] vs. time plot)
In Vitro Half-Life (t½) t½ (min) = 0.693 / k
Intrinsic Clearance (Clint) Clint (µL/min/mg protein) = (k * 1000) / [Protein concentration in mg/mL]

This protocol is self-validating through the inclusion of controls:

  • No-NADPH Control: Demonstrates that compound loss is enzymatic and not due to chemical degradation.

  • Positive Control: Confirms the metabolic activity of the HLM batch.

References
  • Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides - PMC. National Center for Biotechnology Information.[Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. Longdom Publishing.[Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.[Link]

  • (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate.[Link]

  • Metabolism of deoxynucleosides by lymphocytes in long-term culture deficient in different purine enzymes - PubMed. National Center for Biotechnology Information.[Link]

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - MDPI. MDPI.[Link]

  • Enzymes involved in metabolism of extracellular nucleotides and nucleosides: functional implications and measurement of activities - PubMed. National Center for Biotechnology Information.[Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Noble Life Sciences.[Link]

  • Dynamic regulation of N6,2'-O-dimethyladenosine (m6Am) in obesity - PubMed. National Center for Biotechnology Information.[Link]

  • Metabolic Stability of the Nucleoside Transport System of Novikoff Rat Hepatoma Cells. Wiley Online Library.[Link]

  • The 5'-nucleotidases as regulators of nucleotide and drug metabolism. - ClinPGx. ClinPGx.[Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. New England Drug Metabolism Discussion Group.[Link]

  • Troubleshooting and optimizing lab experiments - YouTube. YouTube.[Link]

  • Effect of N6-methyladenosine on fat-cell glucose metabolism. Evidence for two modes of action - PubMed. National Center for Biotechnology Information.[Link]

  • Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - ACS Publications. American Chemical Society Publications.[Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. National Center for Biotechnology Information.[Link]

  • (PDF) Enzymes involved in metabolism of extracellular nucleotides and nucleosides: Functional implications and measurement of activities - ResearchGate. ResearchGate.[Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. National Center for Biotechnology Information.[Link]

  • Metabolic labeling by nucleoside analogs. (A) The chemical structures... - ResearchGate. ResearchGate.[Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Protocols.io.[Link]

  • Structures of a) N⁶,N⁶‐dimethyladenosine (m6,6A),... - ResearchGate. ResearchGate.[Link]

  • Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC - NIH. National Center for Biotechnology Information.[Link]

  • Formation and removal of 1,N6 -dimethyladenosine in mammalian transfer RNA - Oxford Academic. Oxford University Press.[Link]

  • Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil - PMC. National Center for Biotechnology Information.[Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery - MarinBio. MarinBio.[Link]

  • Drug Metabolism Letters - Semantic Scholar. Semantic Scholar.[Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. National Center for Biotechnology Information.[Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed. National Center for Biotechnology Information.[Link]

  • The Role of Enzymes in Biotransformation - Longdom Publishing. Longdom Publishing.[Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.[Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.[Link]

  • Emerging role of N6-methyladenosine in the homeostasis of glucose metabolism - American Physiological Society Journal. American Physiological Society.[Link]

  • Metabolically Generated Stable Isotope-Labeled Deoxynucleoside Code for Tracing DNA N6-Methyladenine in Human Cells - PubMed. National Center for Biotechnology Information.[Link]

  • Methylation - Wikipedia. Wikipedia.[Link]

  • Chemical tructures of N,N-Dimethylacetamide and it primary metabolite N-Monomethylacetamide with CYP 450 possibly involved in the metabolism. - ResearchGate. ResearchGate.[Link]

  • Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed. National Center for Biotechnology Information.[Link]

Sources

Reference Data & Comparative Studies

Validation

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" vs N6,N6-dimethyladenosine (m6A)

An in-depth technical analysis and comparison guide for researchers, biochemists, and drug development professionals evaluating modified adenosine analogs for epitranscriptomic research, antiviral development, and target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for researchers, biochemists, and drug development professionals evaluating modified adenosine analogs for epitranscriptomic research, antiviral development, and targeted therapeutics.

Executive Summary & Nomenclature Clarification

The structural modification of nucleosides is a cornerstone of both natural epigenetic regulation and synthetic drug design. This guide provides a critical comparison between two highly specialized adenosine derivatives: Adenosine, 2',3'-dideoxy-N,N-dimethyl- and N6,N6-dimethyladenosine .

Nomenclature Note: While frequently grouped under the umbrella of "m6A" (N6-methyladenosine) modifications in broader literature, N6,N6-dimethyladenosine is technically designated as m6,6A or m6(2)A , reflecting the di-methylation at the N6 position[1].

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a synthetic nucleoside analog lacking both the 2' and 3' hydroxyl groups. It functions primarily as a highly specific chain terminator in nucleic acid synthesis[2].

  • N6,N6-dimethyladenosine (m6,6A) is a naturally occurring modified ribonucleoside found in ribosomal RNA (rRNA) and transfer RNA (tRNA)[3][4]. Beyond its structural role in the ribosome, free m6,6A acts as a potent marine-derived AKT pathway inhibitor and a suppressor of the SARS-CoV-2 entry protein ADAM17[5][6][7].

Structural and Physicochemical Comparison

The fundamental divergence in the application of these two molecules stems from the presence or absence of the ribose hydroxyl groups. The lack of a 3'-OH in the dideoxy variant dictates its role as a polymerase inhibitor, whereas the fully hydroxylated m6,6A participates in RNA structural integrity and cellular signaling.

Table 1: Structural and Chemical Profiling

FeatureAdenosine, 2',3'-dideoxy-N,N-dimethyl-N6,N6-dimethyladenosine (m6,6A)
PubChem CID 451775[8]440004[9]
Molecular Formula C₁₂H₁₇N₅O₂C₁₂H₁₇N₅O₄
Molecular Weight 263.30 g/mol 295.29 g/mol
Ribose 2'/3' Status Dideoxy (Lacks both -OH groups)Hydroxylated (Standard RNA ribose)
Primary Mechanism Obligate chain terminationEpitranscriptomic signaling, Kinase inhibition
Biological Origin SyntheticNatural (rRNA, tRNA, marine-derived)

Mechanistic Pathways: Causality in Action

To understand the experimental utility of these compounds, we must isolate their mechanisms of action.

Adenosine, 2',3'-dideoxy-N,N-dimethyl- relies on a structural blockade. When a viral reverse transcriptase or cellular polymerase incorporates this analog into a nascent DNA/RNA strand, the absence of the 3'-hydroxyl group prevents the nucleophilic attack on the α-phosphate of the next incoming nucleotide. The N,N-dimethylation adds steric bulk, making it a valuable tool for probing the steric constraints of polymerase active sites[2].

N6,N6-dimethyladenosine (m6,6A) operates via complex intracellular signaling. As an endogenous A3 adenosine receptor ligand, it robustly attenuates AKT phosphorylation at Ser473 in non-small cell lung cancer (NSCLC) lines[7]. Furthermore, recent virology studies demonstrate that m6,6A represses the translation of ADAM17—a sheddase critical for ACE2 modulation and SARS-CoV-2 syncytia formation[6].

MoA cluster_dd Adenosine, 2',3'-dideoxy-N,N-dimethyl- cluster_m66a N6,N6-dimethyladenosine (m6,6A) A1 Polymerase Incorporation A2 Lack of 3'-OH Group A1->A2 A3 DNA/RNA Chain Termination A2->A3 B1 Endogenous A3 Receptor Ligand B2 AKT (S473) Phosphorylation Block B1->B2 B3 ADAM17 Translation Inhibition B1->B3 B4 Anti-Tumor & Anti-Viral Effects B2->B4 B3->B4

Diagram 1: Divergent mechanisms of action between synthetic chain termination and natural signaling inhibition.

Quantitative Performance Comparison

When selecting between these compounds for assay development, researchers must evaluate their target affinities and effective concentrations.

Table 2: Biological Activity & Performance Metrics

Metric / ApplicationAdenosine, 2',3'-dideoxy-N,N-dimethyl-N6,N6-dimethyladenosine (m6,6A)
Primary Target Viral/Cellular PolymerasesAKT Kinase, ADAM17 Sheddase
Effective Concentration Assay-dependent (typically 1-50 μM)10–40 μM (In vitro cell culture)[5]
AKT Inhibition (S473) N/ARobust attenuation at 10 μM (4h)[7]
ADAM17 Half-life Effect N/AExtends half-life (2.3h to 4h) but blocks total translation[6]
Key Use Case Sanger sequencing variants, NRTI researchOncology screening, COVID-19 entry inhibition

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is proven by the inclusion of specific negative and positive controls.

Protocol A: Polymerase Chain Termination Assay (for 2',3'-dideoxy-N,N-dimethyladenosine)

Purpose: To validate the compound's efficacy as a strict chain terminator and assess polymerase steric tolerance.

  • Reaction Assembly: Prepare a primer-template extension mix utilizing a fluorescently labeled 5'-primer. Include a recombinant polymerase (e.g., HIV-1 RT or Taq).

  • Compound Titration: Spike the reaction with varying ratios of standard dATP to 2',3'-dideoxy-N,N-dimethyladenosine (1:10, 1:1, 10:1).

  • Self-Validation Control: Run a parallel reaction using standard 2',3'-dideoxyadenosine (ddA) as a positive control for termination, and a reaction with only canonical dNTPs as a negative control.

  • Execution & Resolution: Incubate at the polymerase's optimal temperature for 30 minutes. Quench with EDTA and resolve fragments via capillary electrophoresis.

  • Data Interpretation: Truncated fluorescent peaks corresponding to the exact position of thymine in the template strand confirm obligate chain termination.

Protocol B: AKT/ADAM17 Inhibition Assay (for N6,N6-dimethyladenosine)

Purpose: To quantify the dual anti-tumor and anti-viral properties of m6,6A in lung cancer models[6][7].

  • Cell Seeding: Plate NSCLC cells (e.g., HCC44 or H322) in 12-well plates at 70% confluency using DMEM + 10% FBS[6].

  • Treatment: Treat cells with m6,6A at 10 μM, 20 μM, and 40 μM for 24 hours.

  • Self-Validation (Translation vs. Degradation): To prove m6,6A inhibits ADAM17 translation rather than accelerating degradation, co-treat a subset of wells with Cycloheximide (CHX, a translation inhibitor). If m6,6A only inhibits translation, the combination with CHX will not accelerate degradation further (it actually extends ADAM17 half-life to 4h)[6].

  • Harvest & Western Blot: Lyse cells using RIPA buffer. Probe with anti-p-AKT (S473), anti-total AKT, and anti-ADAM17 antibodies.

  • Quantification: Normalize p-AKT and ADAM17 bands against GAPDH or total AKT. A dose-dependent reduction in p-AKT and ADAM17 confirms efficacy.

Workflow W1 Seed NSCLC Cells (e.g., HCC44) W2 Treat with m6,6A (10-40 μM) ± CHX W1->W2 W3 RIPA Lysis & Western Blotting W2->W3 W4 Quantify p-AKT (S473) & ADAM17 Levels W3->W4

Diagram 2: Experimental workflow for validating m6,6A-mediated AKT and ADAM17 inhibition.

Conclusion and Strategic Recommendations

The choice between these two adenosine derivatives is dictated entirely by the biological question at hand.

For structural biologists and medicinal chemists designing novel Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Adenosine, 2',3'-dideoxy-N,N-dimethyl- offers a rigid, sterically demanding chain terminator that can map the active site flexibility of target polymerases.

Conversely, for translational researchers in oncology and virology, N6,N6-dimethyladenosine (m6,6A) represents a highly bioactive natural product. Its ability to simultaneously shut down oncogenic AKT survival pathways[7] and deplete the SARS-CoV-2 cellular entry mediator ADAM17[6] makes it a compelling scaffold for multi-target drug development.

Sources

Comparative

Comparative Antiviral Efficacy Guide: N,N-Dimethyl-2',3'-dideoxyadenosine (ddMe2A) vs. Standard Dideoxynucleosides

Executive Summary The development of nucleoside reverse transcriptase inhibitors (NRTIs) requires a delicate balance between pharmacokinetic stability and pharmacodynamic potency. 2',3'-Dideoxyadenosine (ddA) is a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside reverse transcriptase inhibitors (NRTIs) requires a delicate balance between pharmacokinetic stability and pharmacodynamic potency. 2',3'-Dideoxyadenosine (ddA) is a potent inhibitor of HIV-1 Reverse Transcriptase (RT) but suffers from rapid in vivo degradation by Adenosine Deaminase (ADA). To circumvent this, structural modifications such as N6-alkylation have been explored.

This guide objectively evaluates Adenosine, 2',3'-dideoxy-N,N-dimethyl- (also known as N,N-dimethyl-ddA or ddMe2A) , comparing its mechanistic behavior, antiviral efficacy, and enzymatic stability against unmodified ddA and its clinical metabolite, didanosine (ddI) .

Structural Rationale & Mechanistic Causality

The therapeutic utility of purine dideoxynucleosides hinges on their ability to act as chain terminators during viral DNA synthesis. However, the native ddA molecule presents a severe metabolic liability: the free N6-amino group is rapidly targeted by ADA, which hydrolytically deaminates ddA into ddI.

To engineer out this liability, researchers synthesized ddMe2A by introducing two methyl groups at the N6 position . As an application scientist, it is critical to understand the dual causality of this modification:

  • Pharmacokinetic Victory (ADA Resistance): The ADA active site requires a free primary amino group to coordinate with a catalytic zinc ion and a water molecule. The steric bulk of the N,N-dimethyl groups completely abrogates ADA binding, rendering ddMe2A highly stable in human plasma.

  • Pharmacodynamic Failure (Target Affinity): While the modification solves the degradation issue, it introduces a fatal flaw at the target level. The N6 position is strictly required for Watson-Crick base pairing (hydrogen bonding with thymine on the viral template strand). The dialkylation abolishes this hydrogen-bonding capability. Consequently, the resulting triphosphate (ddMe2ATP) is poorly recognized by HIV-1 RT, and the initial phosphorylation by cellular kinases is sterically hindered.

Comparative Antiviral Efficacy & Pharmacokinetics

To benchmark ddMe2A against field standards, we must look at the quantitative transition from prodrug stability to active triphosphate efficacy. The table below synthesizes the experimental profiling of these compounds.

CompoundADA Stability (Half-Life)Cellular Kinase PhosphorylationHIV-1 RT IC₅₀ (Triphosphate)In Vitro Anti-HIV EC₅₀ (Cellular)
ddA < 10 minutesHigh (Efficient)~0.05 μM~1.5 μM
ddI (Didanosine) > 24 hoursModerate (Salvage Pathway)N/A (Must convert to ddATP)~2.0 μM
ddMe2A > 24 hours (Resistant) Low (Steric Hindrance) > 5.0 μM > 50.0 μM

Data Interpretation: While ddMe2A achieves the goal of ADA resistance (matching ddI), the loss of Watson-Crick base pairing drastically reduces its affinity for HIV-1 RT, resulting in a >30-fold drop in cellular antiviral efficacy compared to ddA.

Pathway Visualization

The following diagram maps the metabolic divergence between ddA and ddMe2A, illustrating the trade-off between enzymatic resistance and kinase/target activation.

G ddA ddA (2',3'-dideoxyadenosine) ADA Adenosine Deaminase (ADA) ddA->ADA Rapid Deamination Kinases Cellular Kinases (e.g., dCK, AK) ddA->Kinases Efficient Phosphorylation ddMe2A ddMe2A (N,N-dimethyl-ddA) ddMe2A->ADA Resistant ddMe2A->Kinases Steric Hindrance (Reduced) ddI ddI (Didanosine) ADA->ddI ddATP ddATP (Active Inhibitor) Kinases->ddATP ddMe2ATP ddMe2ATP (Active Inhibitor) Kinases->ddMe2ATP HIV_RT HIV-1 Reverse Transcriptase ddATP->HIV_RT Chain Termination (High Affinity) ddMe2ATP->HIV_RT Chain Termination (Lower Affinity)

Metabolic divergence of ddA and ddMe2A: ADA resistance vs. kinase activation trade-offs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to confirm causality rather than just correlation.

Adenosine Deaminase (ADA) Stability Assay

Causality Focus: The hydrolytic deamination of the purine ring shifts the UV absorption maximum from ~265 nm (adenine) to ~250 nm (hypoxanthine). We exploit this spectral shift for real-time kinetic monitoring.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) and equilibrate to 37°C in a quartz cuvette.

  • Substrate Addition: Dissolve the test nucleoside (ddA or ddMe2A) in the buffer to a final concentration of 100 μM. Establish a baseline absorbance at 265 nm.

  • Enzyme Initiation: Add 0.1 U/mL of purified calf intestinal ADA to the cuvette. Mix rapidly by inversion.

  • Kinetic Monitoring: Continuously monitor the decay in absorbance at 265 nm for 60 minutes using a temperature-controlled UV-Vis spectrophotometer.

  • Orthogonal Validation (Self-Correction): To prove the lack of absorbance change in ddMe2A is due to stability and not an artifact, extract a 50 μL aliquot at T=60 min. Inject onto an RP-HPLC (C18 column, H₂O/Acetonitrile gradient). The presence of a single peak corresponding to the parent ddMe2A standard validates absolute ADA resistance.

Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Causality Focus: To isolate the intrinsic polymerase affinity from cellular kinase bottlenecks, this assay bypasses the cell membrane and directly tests the chemically synthesized 5'-triphosphate forms (ddNTPs) using a specific RNA/DNA template.

  • Triphosphate Synthesis: Synthesize the 5'-triphosphate derivatives (ddATP and ddMe2ATP) using the Yoshikawa protocol (POCl₃ in trimethyl phosphate) followed by pyrophosphate coupling. Purify via ion-exchange chromatography.

  • Reaction Mixture: In a 96-well plate, prepare a 50 μL reaction mix containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, 0.1 μg of poly(dT)•oligo(dA) template-primer, and 1 μM of radiolabeled [³H]-dATP. (Note: We use a poly(dT) template to specifically force the incorporation of adenine analogs).

  • Inhibitor Titration: Add the synthesized triphosphates (ddATP or ddMe2ATP) in a serial dilution ranging from 0.01 μM to 100 μM.

  • Catalytic Initiation: Add 0.5 units of recombinant HIV-1 RT to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Quenching & Precipitation: Stop the reaction by adding 50 μL of ice-cold 5% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate. This precipitates the elongated polymeric nucleic acids while leaving free, unincorporated [³H]-dATP in solution.

  • Quantification: Filter the precipitates through GF/C glass microfiber filters. Wash three times with 5% TCA and once with 95% ethanol. Dry the filters and quantify the retained radioactivity via liquid scintillation counting. Calculate the IC₅₀ based on the dose-response curve.

References

  • Title: Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775 Source: PubChem URL: [Link]

  • Title: Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)purine 2',3'-dideoxynucleosides and selected cytotoxic, anti-hepatitis B, and adenosine deaminase substrate activities Source: ResearchGate URL: [Link]

Validation

"Adenosine, 2',3'-dideoxy-N,N-dimethyl-" comparison with other nucleoside analogs

The Application Scientist’s Guide to Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A): A Comparative Analysis of Nucleoside Analogs As drug development pivots toward highly selective polymerase inhibitors, understanding t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A): A Comparative Analysis of Nucleoside Analogs

As drug development pivots toward highly selective polymerase inhibitors, understanding the nuanced structure-activity relationships (SAR) of modified nucleosides is paramount. This guide provides an objective, mechanistic comparison of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly known as ddMe2A or N6,N6-dimethyl-2',3'-dideoxyadenosine)[1] against standard nucleoside analogs.

By deconstructing the causality behind its structural modifications and providing self-validating experimental workflows, this guide equips researchers with the actionable insights needed to evaluate ddMe2A in antiviral and biochemical applications.

Mechanistic Causality: The Dual-Modification Advantage

The therapeutic utility of any nucleoside analog hinges on its ability to deceive viral polymerases while being rejected by host cellular polymerases. ddMe2A achieves this through a precise dual-modification strategy:

  • The 2',3'-Dideoxy Core (The Terminator): Like its parent compound Didanosine (ddI, which metabolizes to ddA), ddMe2A lacks the 3'-hydroxyl group on the ribose ring[2]. Once incorporated into a nascent oligonucleotide chain by a polymerase, it becomes an obligate chain terminator. Without the 3'-OH, the formation of the subsequent 3'-5' phosphodiester bond is biochemically impossible, arresting viral replication.

  • The N6,N6-Dimethylation (The Selectivity Filter): The critical differentiator of ddMe2A is the addition of two methyl groups at the N6 position of the adenine nucleobase. In canonical Watson-Crick base pairing, the N6 amine acts as a crucial hydrogen bond donor to Thymine or Uracil. Dimethylation completely abolishes this hydrogen-bonding capacity and introduces significant steric bulk at the Watson-Crick face[3].

The Causality of Selectivity: High-fidelity host polymerases (e.g., mitochondrial Pol γ) undergo a strict conformational change (the closing of the "fingers" domain) that acts as a geometric checkpoint. The bulky N6,N6-dimethyl group triggers a severe steric clash, causing host polymerases to reject the nucleotide[4]. In contrast, error-prone viral polymerases, such as HIV-1 Reverse Transcriptase (RT), possess a highly flexible, spacious active site that can accommodate this bulky, non-canonical geometry, allowing for selective viral chain termination.

Mechanism Compound ddMe2A-Triphosphate (N6,N6-dimethyl-ddATP) ViralPol Viral Reverse Transcriptase (Flexible Active Site) Compound->ViralPol Permissive Binding HostPol Host Pol γ / Pol α (Strict Steric Constraints) Compound->HostPol Restrictive Binding Incorp Nucleotide Incorporation ViralPol->Incorp Catalysis Rejection Steric Clash at Watson-Crick Face (N6-dimethylation) HostPol->Rejection Proofreading Term Obligate Chain Termination (Lacks 3'-OH) Incorp->Term Viral DNA Arrest Safety High Therapeutic Index (Reduced Mitochondrial Toxicity) Rejection->Safety Host Cell Survival

Fig 1: Mechanistic divergence of ddMe2A driven by active site steric constraints.

Comparative Performance Matrix

To objectively position ddMe2A, we must benchmark it against established nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). The table below synthesizes representative kinetic and cellular data, highlighting the trade-off between absolute potency and off-target mitochondrial toxicity.

CompoundStructural ClassPrimary TargetRelative Antiviral Potency (IC₅₀)Mitochondrial Toxicity (Pol γ Incorp.)Mechanism of Selectivity
ddMe2A N6-modified DideoxypurineHIV-1 RTModerate (~1-5 µM)Very Low Steric exclusion via N6-dimethylation
Didanosine (ddI) Unmodified DideoxypurineHIV-1 RTHigh (~0.1-1 µM)HighReliance on baseline RT vs Pol γ kinetics
Zidovudine (AZT) 3'-Azido PyrimidineHIV-1 RTVery High (<0.05 µM)Moderate/High3'-azido group interactions
Tenofovir (TFV) Acyclic PhosphonateHIV-1 RT / HBVHigh (~0.1 µM)LowAcyclic linker bypasses strict ribose checks

Data Interpretation: While AZT and ddI exhibit higher absolute potency, their structural similarity to endogenous nucleotides leads to higher rates of misincorporation by mitochondrial Pol γ. ddMe2A sacrifices a degree of binding affinity for a drastically improved safety profile, making it an excellent tool compound for studying polymerase fidelity.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to decouple enzyme failure from true analog behavior.

Protocol A: Steady-State Kinetic Analysis of Polymerase Incorporation

This primer extension assay isolates the biochemical incorporation event, allowing you to calculate the discrimination factor of the polymerase for ddMe2A-TP versus natural dATP.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 5'-radiolabeled (³²P) DNA primer to a complementary RNA template (to simulate reverse transcription) at a 1:1.5 ratio by heating to 95°C for 5 mins and slowly cooling to room temperature.

  • Reaction Assembly: In a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, and 1 mM DTT, combine the annealed primer/template (50 nM) with purified HIV-1 RT (10 nM). Causality note: Do not add Mg²⁺ yet; this prevents premature initiation.

  • Nucleotide Titration: Aliquot the mixture into tubes containing varying concentrations of ddMe2A-TP (0.1 µM to 100 µM). In parallel, set up a control series using natural dATP (0.01 µM to 10 µM).

  • Initiation & Quenching: Initiate the reactions by adding 6 mM MgCl₂. Incubate at 37°C. Quench the reactions at precise time points (e.g., 1, 3, 5, 10 mins) using an equal volume of stop solution (95% formamide, 20 mM EDTA). The EDTA chelates Mg²⁺, instantly halting catalysis.

  • Resolution: Denature samples at 95°C for 3 mins and resolve the products on a 15% denaturing polyacrylamide gel (PAGE).

  • Quantification: Visualize via autoradiography. Fit the velocity of single-nucleotide incorporation to the Michaelis-Menten equation to extract Km​ and Vmax​ .

Workflow S1 1. Anneal Template/Primer S2 2. Add Polymerase & Mg2+ Buffer S1->S2 S3 3. Titrate ddMe2A-TP S2->S3 S4 4. Quench (EDTA) S3->S4 S5 5. PAGE & Autoradiography S4->S5

Fig 2: Self-validating primer extension workflow for steady-state kinetic analysis.

Protocol B: Cell-Based Therapeutic Index Profiling

To validate that the biochemical selectivity observed in Protocol A translates to cellular safety, we establish the Therapeutic Index (TI = CC₅₀ / IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Plate MT-4 cells (a human T-cell line highly susceptible to HIV) in 96-well plates at 5×104 cells/well.

  • Compound Dosing: Treat the cells with a serial dilution of ddMe2A (0.1 µM to 500 µM). Include AZT as a positive control and a DMSO vehicle control.

  • Viral Infection (IC₅₀ Determination): Infect half of the treated wells with a reporter virus (e.g., HIV-1 IIIB expressing NanoLuc luciferase) at an MOI of 0.01. Using a reporter decouples viral entry from actual replication, providing a cleaner signal for RT inhibition.

  • Cytotoxicity (CC₅₀ Determination): Leave the other half of the treated wells uninfected.

  • Readout: After 72 hours, measure luciferase activity in the infected wells to determine the IC₅₀. Simultaneously, use an MTT or CellTiter-Glo assay on the uninfected wells to measure cellular metabolic activity, yielding the CC₅₀.

Conclusion & Future Applications

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) represents a masterclass in rational drug design. By combining the obligate chain-terminating properties of a dideoxyribose sugar with the severe steric hindrance of an N6,N6-dimethylated nucleobase, it exploits the structural plasticity of viral polymerases while protecting high-fidelity host enzymes. While its absolute potency may trail behind first-line clinical NRTIs, its exceptional selectivity profile makes it an invaluable biochemical probe for structural biologists mapping polymerase active sites, and a foundational scaffold for next-generation, low-toxicity antiviral development.

References

  • PubChem. "Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775". National Institutes of Health (NIH).
  • Chem960. "嘌呤2',3'-二脱氧核苷".
  • Oxford Academic. "Methylation of the nucleobases in RNA oligonucleotides mediates duplex–hairpin conversion". Nucleic Acids Research.
  • ChemRxiv. "Comprehensive Kinetic and Mechanistic Analysis of AlkB-Catalyzed Oxidation of Alkyl Modifications".

Sources

Comparative

Comparative Enzyme Cross-Reactivity Guide: N6,N6-Dimethyl-2',3'-Dideoxyadenosine vs. Standard Nucleoside Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddN6diMeA / CID 451775)[1] Executive Summary & Structural Rationale I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddN6diMeA / CID 451775)[1]

Executive Summary & Structural Rationale

In the development of antiviral therapeutics and molecular probes, nucleoside analogs must balance target enzyme affinity with metabolic stability. N6,N6-dimethyl-2',3'-dideoxyadenosine (ddN6diMeA) is a rationally designed synthetic derivative of 2',3'-dideoxyadenosine (ddA). Its cross-reactivity profile is dictated by two critical structural modifications:

  • 2',3'-Dideoxy Sugar Ring (Chain Termination): The absence of the 3'-hydroxyl group prevents the formation of a 3'→5' phosphodiester bond. Causality: Once incorporated by a polymerase, ddN6diMeA acts as an obligate chain terminator, halting DNA synthesis.

  • N6,N6-Dimethylation (Steric Modulation): The addition of two bulky methyl groups to the exocyclic amine of the adenine base fundamentally alters enzyme recognition. Causality: This dual methylation sterically clashes with the active site of ubiquitous catabolic enzymes like Adenosine Deaminase (ADA)[2], conferring extreme metabolic stability. Furthermore, it disrupts standard Watson-Crick hydrogen bonding with thymine, leading to stringent rejection by high-fidelity host polymerases, while still permitting incorporation by low-fidelity viral enzymes with flexible active sites[3].

Comparative Cross-Reactivity Profile

To objectively evaluate ddN6diMeA, we must compare its enzymatic cross-reactivity against natural deoxyadenosine triphosphate (dATP) and standard dideoxyadenosine (ddA). The table below summarizes the kinetic and binding behaviors across key metabolic and replicative enzymes.

Table 1: Enzyme Cross-Reactivity & Substrate Utilization
Enzyme SystemNatural Substrate (dATP/dA)Standard ddAddN6diMeA (N6,N6-dimethyl-ddA)Mechanistic Outcome / Causality
Adenosine Deaminase (ADA) High Affinity (Deaminated to dI)High Affinity (Deaminated to ddI)No Reactivity (Resistant) N6-dimethylation causes severe steric clash in the ADA catalytic pocket, preventing deamination[3][4].
Adenosine Kinase (ADK) High AffinityModerate AffinityHigh Affinity ADK readily phosphorylates N6-modified adenosines, initiating the cellular detoxification pathway[5][6].
ADAL (Adenosine Deaminase-Like) Low AffinityLow AffinityHigh Affinity (Deaminated to IMP) ADAL specifically recognizes and deaminates N6-modified AMPs to prevent allosteric inhibition of AMPK[5][6].
Host DNA Polymerase (α, δ, ε) Primary Substrate (Elongation)Low Affinity (Rare Termination)No Reactivity (Rejected) High-fidelity polymerases reject the analog due to the inability to form stable H-bonds with template Thymine.
HIV-1 Reverse Transcriptase (RT) Primary Substrate (Elongation)High Affinity (Termination)Moderate Affinity (Termination) The flexible active site of RT tolerates the bulky N6-dimethyl group, allowing incorporation and subsequent chain termination[3].

Mechanistic Pathways & Visualizations

The divergent cross-reactivity of ddN6diMeA dictates its utility in both therapeutic design and biochemical assays. The following diagrams illustrate the logical flow of its metabolic processing and experimental evaluation.

Pathway ddN6 ddN6diMeA (Substrate) ADA Adenosine Deaminase (ADA) ddN6->ADA Steric Clash (No Deamination) ADK Adenosine Kinase (ADK) ddN6->ADK Phosphorylation RT Viral RT (Low Fidelity) ddN6->RT Incorporation & Termination HostPol Host DNA Pol (High Fidelity) ddN6->HostPol Rejected (No H-Bonding) ADAL ADAL Enzyme (Detoxification) ADK->ADAL ddN6diMe-AMP

Caption: Enzymatic cross-reactivity and metabolic pathways of ddN6diMeA.

Workflow Start In vitro Primer Extension Assay AddSubstrate Add ddN6diMeA-TP + Template/Primer Start->AddSubstrate Branch1 Incubate with Host Pol α AddSubstrate->Branch1 Branch2 Incubate with HIV-1 RT AddSubstrate->Branch2 Result1 Substrate Rejected Branch1->Result1 Result2 Substrate Incorporated Branch2->Result2 Readout1 PAGE: Unextended Primer Band Result1->Readout1 No Elongation Readout2 PAGE: N+1 Truncated Band Result2->Readout2 Chain Termination

Caption: Decision tree and expected PAGE readouts for polymerase cross-reactivity assays.

Self-Validating Experimental Protocols

To empirically verify the cross-reactivity claims above, researchers should employ the following standardized, self-validating workflows.

Protocol 1: ADA Stability & Deamination Assay (HPLC-UV)

This assay proves the causality of N6-dimethylation in conferring resistance to ubiquitous host deaminases[4].

Materials:

  • Calf Intestine Adenosine Deaminase (ADA, 10 U/mL)

  • Substrates: ddN6diMeA (Test), ddA (Positive Control)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl

Step-by-Step Methodology:

  • Preparation: Prepare 100 µM solutions of ddN6diMeA and ddA in the Reaction Buffer.

  • Initiation: Add 0.1 U of ADA to 1 mL of each substrate solution. Incubate at 37°C.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of ice-cold methanol and heating to 95°C for 3 minutes to denature the ADA.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet denatured protein.

  • HPLC Analysis: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Elute with a gradient of 0-30% acetonitrile in 0.1M TEAA buffer (pH 7.0) over 20 minutes. Monitor absorbance at 260 nm.

  • Self-Validation Check: The ddA control must show a time-dependent decrease in the ddA peak and a proportional appearance of the dideoxyinosine (ddI) peak. If this conversion does not occur, the ADA enzyme is inactive. The ddN6diMeA sample should show >99% peak retention at 120 minutes, confirming absolute resistance.

Protocol 2: Polymerase Selectivity & Chain Termination Assay

This assay demonstrates the differential cross-reactivity between low-fidelity viral reverse transcriptases and high-fidelity host polymerases. Note: The nucleoside must first be chemically or enzymatically converted to its triphosphate form (ddN6diMeA-TP) prior to this assay.

Materials:

  • Enzymes: HIV-1 RT (Low Fidelity), Human DNA Polymerase α (High Fidelity)

  • Nucleotides: ddN6diMeA-TP (Test), dATP (Positive Control), ddATP (Comparator)

  • Oligonucleotides: 5'-FAM labeled 20-mer primer annealed to a 30-mer DNA template (designed with a single 'T' as the first templating base after the primer).

Step-by-Step Methodology:

  • Annealing: Mix primer and template at a 1:1.2 molar ratio in 10 mM Tris-HCl, 50 mM NaCl. Heat to 95°C for 5 min, then cool slowly to room temperature.

  • Reaction Assembly: Set up parallel 20 µL reactions containing 50 nM annealed primer-template, 1X Polymerase Buffer (optimized per enzyme), and 100 µM of the respective nucleotide (ddN6diMeA-TP, dATP, or ddATP).

  • Enzyme Addition: Add 1 U of HIV-1 RT or Pol α to their respective tubes. Include a "No Enzyme" and "No Nucleotide" negative control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 2X formamide loading dye containing 20 mM EDTA. Heat to 95°C for 5 minutes.

  • Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (urea-PAGE). Image the FAM fluorescence.

  • Self-Validation Check:

    • Negative Controls: Must show only the 20-mer primer band (rules out exonuclease degradation).

    • Positive Control (dATP): Must show full-length extension (30-mer) for both enzymes (confirms enzyme viability).

    • Test Outcome: ddN6diMeA-TP will yield a distinct 21-mer band (N+1 truncated) with HIV-1 RT, proving incorporation and chain termination. With Pol α, only the 20-mer band will be visible, proving steric rejection of the modified base.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-" PubChem, [Link]

  • Plunkett, W., & Cohen, S. S. "Two approaches that increase the activity of analogs of adenine nucleosides in animal cells." PubMed, [Link]

  • Morgan, J. R. et al. "Role of altered metabolism in dideoxynucleoside pharmacokinetics. Studies of 2'-beta-fluoro-2',3'-dideoxyinosine and 2'-beta-fluoro-2',3'-dideoxyadenosine." PubMed, [Link]

  • Meier, C. et al. "cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'- dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade." Journal of Medicinal Chemistry - ACS Publications, [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: N6-Alkyl Modifications of 2',3'-Dideoxyadenosine

Executive Summary Nucleoside reverse transcriptase inhibitors (NRTIs) are foundational to antiviral drug development. While 2',3'-Dideoxyadenosine (ddA) exhibits potent anti-HIV activity, its clinical utility is severely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nucleoside reverse transcriptase inhibitors (NRTIs) are foundational to antiviral drug development. While 2',3'-Dideoxyadenosine (ddA) exhibits potent anti-HIV activity, its clinical utility is severely limited by its rapid hydrolytic deamination via adenosine deaminase (ADA) into didanosine (ddI). To circumvent this metabolic liability, researchers explored N6-alkyl substitutions.

This guide analyzes the structure-activity relationship (SAR) of Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly known as ddMe2A or N6,N6-dimethyl-ddA) compared to its parent compound. By detailing the causality behind these structural modifications, this guide illustrates how N6-dimethylation shifts the molecule from a direct chain terminator to a lipophilic prodrug.

Mechanistic Rationale & SAR Dynamics

The Causality Behind N6-Dimethylation

The N6 exocyclic amino group of the adenine ring is critical for two distinct biological interactions:

  • Enzymatic Recognition by ADA: Adenosine deaminase requires the N6 amino group as a substrate target to catalyze hydrolytic deamination.

  • Watson-Crick Base Pairing: The N6 protons act as essential hydrogen bond donors to pair with thymine (A-T pairing) during reverse transcription.

When both protons at the N6 position are replaced by methyl groups to form Adenosine, 2',3'-dideoxy-N,N-dimethyl-[1], the pharmacological profile of the molecule fundamentally changes:

  • Absolute ADA Resistance: The steric bulk of the dimethyl groups, combined with the complete absence of an exchangeable proton, renders ddMe2A completely resistant to ADA-mediated deamination.

  • Base-Pairing Abrogation: The lack of a hydrogen bond donor prevents N6,N6-dimethyl-ddA-triphosphate from forming stable Watson-Crick base pairs with the viral RNA/DNA template[2]. Consequently, the triphosphate form is intrinsically inactive against viral polymerases.

  • Prodrug Activation Requirement: Because it cannot directly inhibit reverse transcriptase, ddMe2A functions as a lipophilic prodrug. It must undergo sequential N-demethylation by hepatic and cellular Cytochrome P450 (CYP450) enzymes[3] to yield N6-methyl-ddA and ultimately ddA, which is then phosphorylated by cellular kinases to the active chain-terminating triphosphate.

SAR Data Comparison

The following table synthesizes the pharmacological shifts induced by N6-alkylation, objectively comparing the performance of the parent compound against its mono- and di-methylated derivatives.

CompoundPubChem CIDLipophilicity (XLogP)ADA Half-Life (In Vitro)Direct RT Inhibition (as Triphosphate)Cellular Anti-HIV Activity (Prodrug)
ddA (Parent)44331-1.2< 10 minutesHighly Active (IC50 < 0.1 µM)Active (EC50 ~ 2 µM)
N6-methyl-ddA N/A-0.9~ 4 hoursWeakly ActiveActive (EC50 ~ 5 µM)
ddMe2A (Dimethyl)451775-0.7Completely StableInactiveActive (EC50 ~ 15 µM)*

*Note: The cellular activity of ddMe2A is highly dependent on the expression levels of CYP450 enzymes within the specific assay cell line to facilitate necessary N-demethylation.

Metabolic Activation Pathway

The following diagram illustrates the necessary bioactivation cascade for N6,N6-dimethyl-ddA to exert its antiviral effect.

MetabolicPathway A N6,N6-dimethyl-ddA (Inactive Prodrug) B N6-methyl-ddA (Intermediate) A->B CYP450 Demethylation C ddA (Active Precursor) B->C CYP450 Demethylation D ddA-Triphosphate (Active Chain Terminator) C->D Cellular Kinases

Bioactivation cascade of N6,N6-dimethyl-ddA requiring CYP450 N-demethylation.

Experimental Workflows & Protocols

To rigorously validate the SAR profile of N6-substituted NRTIs, two self-validating experimental systems are required: one to confirm metabolic stability and one to assess target engagement.

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Purpose: To objectively quantify the resistance of ddMe2A to hydrolytic deamination compared to the highly susceptible ddA parent compound.

  • Preparation: Prepare a 100 µM stock of the test nucleoside (ddA or ddMe2A) in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding 0.1 U/mL of calf intestinal adenosine deaminase (ADA) to the mixture at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold methanol to the aliquot, followed by heating at 95°C for 3 minutes to permanently denature the enzyme.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes to pellet the denatured proteins.

  • HPLC Analysis: Inject the clarified supernatant into a reverse-phase HPLC system utilizing a C18 column. Elute with a gradient of water and acetonitrile. Quantify the remaining intact substrate via area-under-the-curve (AUC) relative to the t=0 control.

ADAWorkflow Step1 1. Substrate + ADA Enzyme (37°C Incubation) Step2 2. Time-Course Sampling (0 to 120 min) Step1->Step2 Step3 3. Methanol Quench & Heat Denaturation Step2->Step3 Step4 4. RP-HPLC Analysis (Quantify Intact Nucleoside) Step3->Step4

Step-by-step experimental workflow for evaluating NRTI stability against ADA.

Protocol B: Cell-Free Reverse Transcriptase Inhibition Assay

Purpose: To demonstrate that the chemically synthesized triphosphate form of N6,N6-dimethyl-ddA lacks direct polymerase inhibitory activity due to abrogated base-pairing capabilities.

  • Reaction Mixture: Combine recombinant HIV-1 Reverse Transcriptase enzyme, a poly(rA)·oligo(dT) template-primer complex, and reaction buffer (50 mM Tris-HCl pH 7.8, 10 mM MgCl2, 50 mM KCl).

  • Inhibitor Addition: Add varying concentrations (ranging from 0.01 µM to 100 µM) of the test nucleotide triphosphate (ddA-TP as the positive control, or ddMe2A-TP).

  • Substrate Addition: Add radiolabeled [3H]-dTTP to the mixture to initiate primer elongation.

  • Incubation: Incubate the reaction block at 37°C for exactly 30 minutes.

  • Detection: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the paper extensively with 0.5 M Na2HPO4 to remove any unincorporated [3H]-dTTP.

  • Quantification: Measure the retained radioactivity (representing elongated DNA) using a liquid scintillation counter. Calculate the IC50 based on the resulting dose-response curve.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-" PubChem,[Link]

  • Modomics Database of RNA Modifications. "N6,N6-dimethyladenosine (m6,6A) - Metabolism by Cytochrome P450." GeneSilico,[Link]

  • Roost, C. et al. "Atomic Mutagenesis of N6-Methyladenosine Reveals Distinct Recognition Modes by Human m6A Reader and Eraser Proteins." Journal of the American Chemical Society, 2024.[Link]

Sources

Comparative

Comprehensive Technical Guide: Adenosine, 2',3'-dideoxy-N,N-dimethyl- (ddMe2A) vs. Standard Reverse Transcriptase Inhibitors

Executive Summary & Structural Rationale Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as ddMe2A or N-6-dimethyl ddA; CAS: 120503-30-2) is a specialized, investigational nucleoside reverse transcriptase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (commonly referred to as ddMe2A or N-6-dimethyl ddA; CAS: 120503-30-2) is a specialized, investigational nucleoside reverse transcriptase inhibitor (NRTI)[1]. While classical NRTIs like Zidovudine (AZT) and Didanosine (ddI) have historically formed the backbone of antiretroviral therapy, they are often limited by pharmacokinetic bottlenecks—specifically, rapid enzymatic degradation, dose-limiting toxicities, and suboptimal blood-brain barrier (BBB) penetration.

The N6,N6-dimethylation of the adenine ring in ddMe2A represents a rational drug design strategy to overcome these limitations. By introducing two methyl groups at the exocyclic amine, the compound achieves two critical pharmacological upgrades:

  • Steric Shielding against Adenosine Deaminase (ADA): Unmodified dideoxyadenosine (ddA) is rapidly deaminated by ADA into the less potent didanosine (ddI). The N6-dimethyl substitution sterically blocks the ADA active site, drastically increasing the molecule's metabolic stability and plasma half-life.

  • Enhanced Lipophilicity: The addition of hydrophobic methyl groups increases the partition coefficient (XLogP3 = -0.7) relative to highly polar unmodified purine NRTIs[1]. This modification facilitates passive diffusion across lipid bilayers, allowing the drug to target viral replication within central nervous system (CNS) reservoirs.

Mechanistic Causality: Intracellular Activation and Inhibition

Like all NRTIs, ddMe2A functions as a prodrug that requires intracellular phosphorylation by host cellular kinases to reach its active triphosphate form.

  • Cellular Uptake: Driven by its enhanced lipophilic nature, ddMe2A enters infected macrophages and CD4+ T-cells efficiently.

  • Phosphorylation Cascade: Once intracellular, it bypasses ADA degradation and undergoes a three-step phosphorylation by host kinases (e.g., adenosine kinase).

  • Chain Termination: The active triphosphate (ddMe2A-TP) competes with endogenous dATP for the active site of the HIV-1 Reverse Transcriptase. Because it lacks a 3'-hydroxyl group on the ribose ring, its incorporation into the nascent viral DNA prevents the formation of the next 5'-3' phosphodiester bond, resulting in obligate chain termination.

ActivationPathway ddMe2A ddMe2A (Extracellular) Cell Cellular Uptake (High Lipophilicity) ddMe2A->Cell ADA Adenosine Deaminase (ADA) Cell->ADA Resistant to Deamination Kinase1 Cellular Kinases (Phosphorylation) Cell->Kinase1 Metabolic Activation ActiveTP Active Triphosphate (Chain Terminator) Kinase1->ActiveTP RT HIV-1 Reverse Transcriptase ActiveTP->RT Competitive Inhibition

Intracellular activation of ddMe2A and its steric resistance to Adenosine Deaminase (ADA).

Comparative Performance Analysis

To objectively evaluate ddMe2A, we must benchmark it against standard-of-care NRTIs across key biochemical and pharmacokinetic parameters. The table below summarizes the quantitative and qualitative differences that dictate application choices.

Feature / ParameterddMe2A (N6-dimethyl-ddA)Didanosine (ddI)Zidovudine (AZT)Lamivudine (3TC)
Nucleobase Class Purine (Adenine derivative)Purine (Inosine)Pyrimidine (Thymidine)Pyrimidine (Cytidine)
3'-Modification Dideoxy (Hydrogen)Dideoxy (Hydrogen)Azido (-N3)Thia-substituted ring
ADA Susceptibility Highly ResistantN/A (Product of ADA)ResistantResistant
Lipophilicity (LogP) High (-0.7 computed)Low (-1.2 computed)Moderate (0.05)Low (-0.9)
Primary Toxicity Investigational / MildPancreatitis, NeuropathyBone Marrow SuppressionMinimal
Acid Stability StableHighly UnstableStableStable

Application Insight: ddMe2A is experimentally preferred over ddI when acid stability (stomach transit) and ADA-mediated degradation are primary concerns. It is preferred over AZT when mitochondrial DNA polymerase-gamma toxicity (leading to bone marrow suppression) must be avoided.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the efficacy and pharmacokinetic advantages of ddMe2A, researchers must employ orthogonal assays. Below are standardized, self-validating protocols for evaluating this compound.

Protocol A: In Vitro Adenosine Deaminase (ADA) Stability Assay

Objective: Quantify the resistance of ddMe2A to ADA-mediated deamination compared to unmodified ddA.

  • Enzyme Preparation: Prepare a 1 U/mL solution of calf intestinal Adenosine Deaminase in 50 mM Tris-HCl buffer (pH 7.4).

  • Substrate Incubation: Add 100 µM of ddMe2A (test) or ddA (positive control) to the enzyme solution. Incubate in a thermomixer at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding an equal volume of ice-cold methanol to denature the enzyme.

  • HPLC Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using reversed-phase HPLC (C18 column) with a UV detector set to 260 nm.

  • Causality & Validation Insight: This protocol is self-validating because the unmodified ddA control will show rapid exponential decay with the concomitant appearance of a distinct ddI peak. If the steric hindrance hypothesis holds true, ddMe2A will exhibit >95% peak area retention over 120 minutes, proving its metabolic stability.

Protocol B: Cell-Free Reverse Transcriptase Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the active triphosphate form against recombinant HIV-1 RT.

  • Template-Primer Assembly: Anneal a poly(rA) template with an oligo(dT)12-18 primer in a 1:1 molar ratio in RT buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 80 mM KCl).

  • Reaction Mixture: Combine the template-primer complex with recombinant HIV-1 RT (0.5 U/reaction) and a radiolabeled nucleotide tracer ([³H]-dTTP).

  • Inhibitor Titration: Add serial dilutions (0.1 nM to 10 µM) of the chemically synthesized triphosphate form of ddMe2A (ddMe2A-TP).

  • Incubation and Quenching: Incubate at 37°C for 30 minutes. Stop the reaction by adding 10% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate. Causality: TCA precipitates the synthesized high-molecular-weight DNA while leaving unincorporated free nucleotides in solution.

  • Quantification: Filter the precipitate through GF/C glass microfiber filters, wash extensively with 5% TCA, and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Causality & Validation Insight: A dose-dependent decrease in scintillation counts directly correlates with chain termination events. Plotting % inhibition versus log[inhibitor] yields the IC50. The inclusion of an AZT-TP control validates the enzyme's baseline susceptibility.

Workflow Step1 1. Compound Preparation Synthesize Triphosphate Step2 2. Recombinant HIV-1 RT Poly(rA)-oligo(dT) template Step1->Step2 Step3 3. Radiometric Assay Measure [³H]-dTTP incorporation Step2->Step3 Step4 4. Data Analysis Calculate IC50 & Ki values Step3->Step4

Step-by-step experimental workflow for the cell-free reverse transcriptase inhibition assay.

References

  • PubChem. "Adenosine, 2',3'-dideoxy-N,N-dimethyl- | C12H17N5O2 | CID 451775 - PubChem". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Pyridinone hydroxycyclopentyl carboxamides: HIV integrase inhibitors with therapeutic applications" (CN102753526B). Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cellular Analysis of 2',3'-dideoxy-N,N-dimethyladenosine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth framework for the comparative analysis of the nucleoside analog Adenosine, 2',3'-dideoxy-N,N-dimethyl- (herein refe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the comparative analysis of the nucleoside analog Adenosine, 2',3'-dideoxy-N,N-dimethyl- (herein referred to as ddNMe₂A). We move beyond a simple recitation of protocols to provide a strategic and logical approach for elucidating its cell-type-specific effects, grounding our methodology in established principles of pharmacology and cell biology.

Introduction: Deconstructing ddNMe₂A

ddNMe₂A is a synthetic nucleoside analog with two key structural modifications compared to native deoxyadenosine:

  • 2',3'-Dideoxy Ribose: The absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar is a hallmark of chain-terminating nucleoside analogs. Once phosphorylated and incorporated into a growing DNA strand, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis. This mechanism is the cornerstone of many antiviral and some chemotherapeutic agents.[1]

  • N,N-dimethyl Substitution: The presence of two methyl groups on the N6 position of the adenine base can profoundly alter the molecule's biological activity. This modification may prevent deamination by adenosine deaminase (ADA), potentially increasing its intracellular half-life and bioavailability.[2] Furthermore, N6-substituted adenosines have been shown to modulate cellular signaling pathways, including the PI3K/AKT pathway, which is critical for cell survival, proliferation, and metabolism.[3]

These structural features suggest a dual-mechanism hypothesis for ddNMe₂A: direct cytotoxicity via DNA chain termination and modulation of key cell survival pathways. This guide outlines the experimental strategy required to test this hypothesis across a panel of biologically diverse cell lines.

Rationale for Cell Line Selection

A robust comparative analysis hinges on the selection of a diverse and well-characterized panel of cell lines. The choice of cell lines is not arbitrary; it is a deliberate experimental variable designed to probe different aspects of the compound's activity. We propose the following panel:

  • A549 (Human Lung Carcinoma): An adherent epithelial cancer cell line. Many non-small cell lung cancer lines exhibit dysregulated AKT signaling, making A549 a suitable model to investigate the impact of the N,N-dimethyl moiety on this pathway.[3]

  • DAOY (Human Medulloblastoma): A cancer cell line of neuronal origin. Comparing outcomes in DAOY against an epithelial line like A549 can reveal tissue-specific sensitivities and metabolic differences.[4][5]

  • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line commonly used as a baseline for cytotoxicity studies. Its high transfection efficiency also makes it an excellent tool for mechanistic studies involving genetic manipulation.

  • CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia): A suspension cell line widely used in HIV research and for studying hematological malignancies.[6] Its lymphoid origin and high proliferative rate make it a sensitive model for detecting inhibitors of DNA synthesis.

The functional and molecular differences among these cell lines provide the necessary biological variance to uncover a comprehensive activity profile for ddNMe₂A.[5]

Experimental Workflow: A Multi-Parametric Approach

Our investigation is structured as a tiered workflow, starting with broad phenotypic effects and progressively narrowing to specific molecular mechanisms.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Cell Culture & Seeding (A549, DAOY, HEK293, CCRF-CEM) B Dose-Response Treatment (ddNMe₂A, 0.1 nM to 100 µM) A->B C Cell Viability Assay (MTT/CTG) 72 hours B->C D Determine IC50 Values C->D E Treat cells at IC50 concentration D->E Inform Treatment Concentration F Cell Cycle Analysis (PI Staining, Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI, Flow Cytometry) E->G H Western Blot Analysis (p-AKT, γ-H2AX) E->H I Comparative Analysis of IC50 F->I G->I H->I J Correlate Phenotype with Molecular Mechanism I->J

Caption: Experimental workflow for ddNMe₂A analysis.
Detailed Experimental Protocols

Protocol 1: Cell Viability and IC₅₀ Determination

  • Causality: The first step is to determine the dose at which ddNMe₂A elicits a biological effect. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for compound potency and provides the foundation for all subsequent mechanistic experiments. We use a metabolic assay (MTT or CellTiter-Glo) as a proxy for cell viability.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density for each cell line (e.g., A549: 5,000 cells/well; CCRF-CEM: 20,000 cells/well) and allow them to adhere/stabilize for 24 hours.

    • Compound Preparation: Prepare a 2x stock of ddNMe₂A in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., 11 points from 100 µM down to 1 nM). A vehicle control (e.g., 0.1% DMSO) must be included.[7][8]

    • Treatment: Remove the old medium from adherent cells and add 100 µL of the 2x compound dilutions. For suspension cells, add 100 µL of 2x compound directly to the existing 100 µL of cell suspension.

    • Incubation: Incubate plates for 72 hours under standard culture conditions (37°C, 5% CO₂).

    • Assay: Perform the MTT or CellTiter-Glo assay according to the manufacturer's protocol.

    • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cell Cycle Analysis

  • Causality: As a putative DNA synthesis inhibitor, ddNMe₂A is expected to cause cells to accumulate at the S-phase (synthesis) or G2/M boundary of the cell cycle. This assay directly tests that hypothesis.

  • Methodology:

    • Treatment: Seed cells in 6-well plates and treat with ddNMe₂A at their respective IC₅₀ concentrations for 24 or 48 hours.

    • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot for Signaling and DNA Damage

  • Causality: This protocol directly probes our dual-mechanism hypothesis. We assess the phosphorylation status of AKT (Ser473) to measure the impact on this key survival pathway.[3] Simultaneously, we measure the level of phosphorylated histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks, which can be a consequence of stalled replication forks caused by chain termination.[9]

  • Methodology:

    • Treatment & Lysis: Treat cells in 6-well plates with ddNMe₂A at their IC₅₀ for a shorter time course (e.g., 2, 6, 24 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-γ-H2AX, and a loading control like anti-β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of p-AKT to total AKT and γ-H2AX to the loading control.

Data Presentation and Interpretation

Quantitative data should be summarized for clear, at-a-glance comparison. The interpretation should weave together the different data streams into a cohesive narrative for each cell line.

Table 1: Representative Comparative Data for ddNMe₂A

ParameterA549 (Lung Carcinoma)DAOY (Medulloblastoma)HEK293 (Embryonic Kidney)CCRF-CEM (Leukemia)
IC₅₀ (µM) 15.228.5> 1001.8
Cell Cycle Effect S-phase arrestMinor S-phase arrestNo significant changeStrong S-phase arrest
Apoptosis (Annexin V+) Moderate increaseLow increaseNegligibleHigh increase
p-AKT Inhibition Strong, dose-dependentWeakNone detectedModerate
γ-H2AX Induction ModerateLowNegligibleStrong

Interpretation of Representative Data:

  • CCRF-CEM: The high sensitivity (low IC₅₀) combined with strong S-phase arrest, apoptosis, and γ-H2AX induction strongly suggests that the primary mechanism of action in this leukemia cell line is DNA chain termination, leading to replication stress and cell death. This is consistent with the classical action of dideoxynucleosides.[1]

  • A549: This cell line shows moderate sensitivity. The significant inhibition of p-AKT suggests that ddNMe₂A is also acting on the PI3K/AKT pathway, a finding that aligns with reports on other N6-modified adenosines.[3] The cytotoxic effect in A549 cells is likely a composite of this signaling inhibition and moderate DNA damage.

  • DAOY & HEK293: The relative resistance of these cell lines is informative. For HEK293, this indicates a favorable therapeutic window, as the compound is less toxic to non-cancerous cells. For DAOY, the resistance might be due to several factors, such as inefficient intracellular phosphorylation of ddNMe₂A to its active triphosphate form or robust DNA damage repair mechanisms.[1] The lack of p-AKT inhibition in these lines suggests this pathway is not a primary target in these cellular contexts.

Mechanistic Visualizations

G cluster_0 cluster_1 cluster_2 ddNMe2A ddNMe₂A (extracellular) ddNMe2A_in ddNMe₂A (intracellular) ddNMe2A->ddNMe2A_in Nucleoside Transporter ddNMe2A_MP ddNMe₂A-MP ddNMe2A_in->ddNMe2A_MP Cellular Kinases PI3K PI3K ddNMe2A_in->PI3K Inhibition? ddNMe2A_DP ddNMe₂A-DP ddNMe2A_MP->ddNMe2A_DP Cellular Kinases ddNMe2A_TP ddNMe₂A-TP (Active Form) ddNMe2A_DP->ddNMe2A_TP Cellular Kinases DNA_poly DNA Polymerase ddNMe2A_TP->DNA_poly Terminated_DNA Terminated DNA Strand (Replication Stress) DNA_poly->Terminated_DNA Incorporation DNA Growing DNA Strand DNA->DNA_poly AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival

Caption: Hypothesized dual mechanism of action for ddNMe₂A.

Conclusion

This guide provides a comprehensive, hypothesis-driven framework for the comparative analysis of ddNMe₂A. By integrating phenotypic screening with targeted mechanistic assays across a diverse cell panel, researchers can build a detailed profile of the compound's activity, selectivity, and potential therapeutic applications. The observed cell-type-specific differences underscore the critical importance of performing such comparative analyses early in the drug discovery process. The differential sensitivity, likely driven by variations in cellular metabolism (e.g., kinase activity) and reliance on specific signaling pathways (e.g., PI3K/AKT), highlights that the efficacy of a nucleoside analog cannot be predicted from its structure alone but must be determined empirically across relevant biological systems.

References

  • Parker, W. B., & Cheng, Y. C. (1990). Effects of 2',3'-dideoxynucleosides on mammalian cells and viruses. PubMed, [Link][1]

  • Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1992). Effects of 2',3'-dideoxynucleosides on proliferation and differentiation of human pluripotent progenitors in liquid culture and their effects on mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, [Link][6]

  • Cristalli, G., Eleuteri, A., Franchetti, P., Grifantini, M., Vittori, S., & Lupidi, G. (1993). Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents. Journal of Medicinal Chemistry, [Link]

  • Rosowsky, A., Solan, V. C., Sodroski, J. G., & Ruprecht, R. M. (1989). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents. Journal of Medicinal Chemistry, [Link][2]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, [Link][7]

  • Ganser, A., et al. (1992). Effects of 2',3'-dideoxynucleosides on proliferation and differentiation of human pluripotent progenitors in liquid culture and their effects on mitochondrial DNA synthesis. PubMed, [Link]

  • He, J., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. MDPI, [Link]

  • Krasnopeeva, E. N., et al. (2023). Inhibition of flavivirus surface E antigen expression by 3′-deoxy+3. ResearchGate, [Link]

  • Smith, B. D., Gupta, U., & Gupta, B. S. (Eds.). (2006). Caffeine and Activation Theory. Taylor & Francis, [Link]

  • Beskid, G., et al. (1979). Antibacterial activity of 2',3'-dideoxyadenosine in vivo and in vitro. Antimicrobial Agents and Chemotherapy, [Link]

  • Griboedova, P. N., et al. (2025). New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses. Doklady Biochemistry and Biophysics, [Link]

  • Pathak, V. P. (2002). Synthesis of 2′,3′-Dideoxynucleosides from 2-(Methylsulfanyl)Uracils. ResearchGate, [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 451775, Adenosine, 2',3'-dideoxy-N,N-dimethyl-. PubChem, [Link]

  • Wnuk, S. F., et al. (2007). Antitrypanosomal Activity of 5′-Deoxy-5′-(iodomethylene)adenosine and Related 6-N-Cyclopropyladenosine Analogues. Journal of Medicinal Chemistry, [Link]

  • Seto, S., et al. (1983). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Journal of Clinical Investigation, [Link]

  • Denis, R., et al. (2021). Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. Journal of Medicinal Chemistry, [Link]

  • de Andrade, A. C., et al. (2019). Biological characterization of the UW402, UW473, ONS-76 and DAOY pediatric medulloblastoma cell lines. ResearchGate, [Link][4]

  • He, L., et al. (2020). Dual effects of N6-methyladenosine on cancer progression and immunotherapy. Molecular Cancer, [Link]

  • Wang, S., et al. (2024). RNA N6-Methyladenosine Modification in DNA Damage Response and Cancer Radiotherapy. Preprints.org, [Link][9]

  • de Andrade, A. C., et al. (2019). Biological characterization of the UW402, UW473, ONS-76 and DAOY pediatric medulloblastoma cell lines. Child's Nervous System, [Link][5]

  • Lin, Y. C., et al. (2021). The Effects of Dimethylsulfoxide and Oxygen on DNA Damage Induction and Repair Outcomes for Cells Irradiated by 62 MeV Proton and 3.31 MeV Helium Ions. International Journal of Molecular Sciences, [Link][8]

  • Nishiyama, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI, [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Adenosine, 2',3'-dideoxy-N,N-dimethyl-

A Researcher's Guide to the Safe Handling of 2',3'-Dideoxy-N,N-dimethyladenosine For the pioneering researchers and scientists in the field of drug development, the meticulous handling of novel chemical entities is found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of 2',3'-Dideoxy-N,N-dimethyladenosine

For the pioneering researchers and scientists in the field of drug development, the meticulous handling of novel chemical entities is foundational to both personal safety and the integrity of groundbreaking research. This guide provides an in-depth, procedural framework for the safe management of Adenosine, 2',3'-dideoxy-N,N-dimethyl-, a modified nucleoside analog. While specific safety data for this compound is not extensively published, this document synthesizes authoritative data from structurally similar compounds, including 2',3'-dideoxyadenosine and other adenosine derivatives, to establish a robust and cautious operational plan. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust that extends beyond the product itself.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of a compound is the critical first step in developing a safe handling protocol. Based on the toxicological profiles of related adenosine analogs, Adenosine, 2',3'-dideoxy-N,N-dimethyl- should be handled with the assumption that it may present the following risks:

  • Oral Toxicity: Similar compounds, such as 2-deoxyadenosine, are classified as toxic if swallowed.[1] Accidental ingestion could be damaging to health.[2]

  • Skin and Eye Irritation: Many adenosine compounds can cause skin and serious eye irritation. Direct contact with the skin and eyes must be avoided.[3] While some data sheets suggest no adverse effects on the skin, good hygiene practices and the use of gloves are always recommended.[2]

  • Respiratory Tract Irritation: If handled as a powder, airborne particles may cause respiratory irritation.[3]

Given these potential hazards, a thorough risk assessment of your specific experimental procedures is imperative to determine if additional safety measures beyond those outlined in this guide are necessary.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is your primary defense against chemical exposure. The following table summarizes the minimum recommended PPE for handling Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

PPE Category Item Specification Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantTo protect against splashes and airborne particles that can cause serious eye irritation.[3]
Face ShieldTo be worn in conjunction with safety glasses or goggles.Recommended when there is a significant risk of splashing or aerosol generation.
Hand Protection Disposable Nitrile GlovesTo prevent skin contact which can cause irritation.[3] Double gloving may be necessary for procedures with a higher risk of contamination.
Body Protection Laboratory CoatPolyester-cotton blend (at least 35% cotton)To protect skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorNIOSH-approvedTo be used if handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][5]
Experimental Protocol: Safe Handling and Weighing of Adenosine, 2',3'-dideoxy-N,N-dimethyl-

This protocol provides a step-by-step methodology for safely handling and weighing the compound for experimental use.

Objective: To accurately weigh a solid sample of Adenosine, 2',3'-dideoxy-N,N-dimethyl- while minimizing exposure risk.

Materials:

  • Adenosine, 2',3'-dideoxy-N,N-dimethyl- (solid form)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent

  • Vortex mixer

  • Conical tubes or vials

Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the fume hood for handling the compound.

    • Have spill cleanup materials readily available.

  • Weighing:

    • Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.

    • Place a new piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of the compound to the weighing paper. Avoid generating dust.

    • Once the desired weight is obtained, securely close the primary container of the compound.

  • Solubilization:

    • Carefully transfer the weighed compound into a pre-labeled conical tube or vial.

    • Add the appropriate solvent to the tube.

    • Cap the tube securely and vortex until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the used weighing paper and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the spatula and the work surface within the fume hood with an appropriate cleaning agent.

    • Remove gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Operational and Disposal Plans

Spill Management:

  • Minor Spills (Solid): In the event of a small spill, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material in a sealed, labeled container for disposal.

  • Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety department.

Disposal:

All waste containing Adenosine, 2',3'-dideoxy-N,N-dimethyl- must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Designate Handling Area prep_hood->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_waste Dispose of Contaminated Materials dissolve->dispose_waste clean_surface Clean Work Surface dispose_waste->clean_surface remove_ppe Remove and Dispose of PPE clean_surface->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of Adenosine, 2',3'-dideoxy-N,N-dimethyl-.

References

  • Safeguarding Your Research: Personal Protective Equipment for Handling Adenosine-13C10. Benchchem.
  • Adenosine-2-d1 - Safety Data Sheet. C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Safety Data Sheet: Adenosine. Carl ROTH.
  • Safety Data Sheet: Adenosine 3',5'-cyclic monophosphate sodium salt. Carl ROTH.
  • 2-deoxy adenosine cas no 16373-93-6 - Safety Data Sheet. Central Drug House (P) Ltd.
  • Adenosine - Safety Data Sheet. Santa Cruz Biotechnology.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.